molecular formula C5H5ClN2O B1598642 1-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 84547-59-1

1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1598642
CAS No.: 84547-59-1
M. Wt: 144.56 g/mol
InChI Key: JJMGMMBYVVRVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMGMMBYVVRVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390390
Record name 1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-59-1
Record name 1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No: 84547-59-1), a key building block in modern synthetic chemistry.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and handling of this versatile reagent. The guide emphasizes the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. Detailed, step-by-step protocols for its synthesis and subsequent derivatization are provided, alongside a critical analysis of its applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for the design of enzyme inhibitors and receptor modulators. This compound serves as a highly reactive and versatile intermediate, enabling the facile introduction of the 1-methyl-1H-pyrazole-5-carboxamide or -ester moiety into target molecules. This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its successful application in synthesis.

Physical Properties

While specific, experimentally determined physical properties for this compound are not widely published, data for closely related analogs and computational predictions provide valuable insights. It is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic of many acyl chlorides.[2][5]

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₅H₅ClN₂O[1][2][3]
Molecular Weight144.56 g/mol [6]
AppearanceColorless to pale yellow liquid or solid[2][5]
Boiling Point~297.4 °C at 760 mmHg (Predicted for a related compound)[7]
Density~1.4 g/cm³ (Predicted for a related compound)[7]
SolubilityReacts with water and alcohols. Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene).[2][8]

Note: The high reactivity of the carbonyl chloride functional group necessitates that all handling and reactions be conducted under strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following are expected spectral characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the pyrazole ring. The N-methyl protons would appear as a singlet, typically in the range of δ 4.0-4.2 ppm. The two aromatic protons on the pyrazole ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carbonyl chloride group.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of δ 155-165 ppm, which is typical for acyl chlorides.[8] Signals for the pyrazole ring carbons and the N-methyl carbon will also be present in their characteristic regions.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups. A strong, sharp absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride.[8]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Synthesis of this compound CarboxylicAcid 1-methyl-1H-pyrazole-5-carboxylic acid Reaction Chlorination Reaction CarboxylicAcid->Reaction ThionylChloride Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) ThionylChloride->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Removal of Excess Reagent and Solvent (in vacuo) Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is a self-validating system; the successful formation of the product can be monitored by the cessation of gas evolution and confirmed by spectroscopic analysis of the crude product.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • Catalytic N,N-dimethylformamide (DMF) (optional)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

  • Addition of Thionyl Chloride: Under a positive pressure of nitrogen, slowly add thionyl chloride (2.0-3.0 eq) to the stirred slurry at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM). The progress of the reaction can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a basic scrubber (e.g., NaOH solution). The reaction is typically complete within 2-4 hours, when gas evolution ceases.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

  • Product Isolation: The resulting crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though care must be taken due to its reactive nature.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical to prevent the hydrolysis of thionyl chloride and the product, this compound.

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent in some cases.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Scrubber: The off-gases (SO₂ and HCl) are acidic and toxic, necessitating their neutralization in a basic scrubber.

Reactivity and Applications in Synthesis

This compound is a highly reactive acylating agent, primarily used in nucleophilic acyl substitution reactions. Its utility lies in its ability to readily react with a wide range of nucleophiles to form stable amide and ester linkages.

Amide Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides. These amides are of significant interest in drug discovery.

AmideFormation cluster_1 Amide Synthesis AcylChloride This compound Reaction Nucleophilic Acyl Substitution AcylChloride->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Product 1-methyl-1H-pyrazole-5-carboxamide Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for the synthesis of pyrazole-5-carboxamides.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Triethylamine (Et₃N) or pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amine Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. To this, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

  • Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of washes in the work-up procedure removes the triethylamine hydrochloride salt, any unreacted amine, and other aqueous-soluble impurities.

Ester Formation

The reaction with alcohols or phenols yields the corresponding esters, which are also valuable intermediates and final products in various chemical industries.

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, large excess can be used as solvent)

  • Pyridine (as catalyst and acid scavenger)

  • Anhydrous dichloromethane (DCM) (if alcohol is not used as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Alcohol and Base: Add pyridine (1.1 eq) followed by the slow addition of the anhydrous alcohol (1.2 eq) at 0 °C. Alternatively, the acyl chloride can be added to a solution of the alcohol and pyridine.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The work-up and purification procedure is similar to that for amide synthesis, involving an aqueous wash to remove the pyridinium hydrochloride salt, followed by drying and purification of the organic phase.

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.

  • Corrosive: It is corrosive and can cause severe burns to the skin and eyes.[2]

  • Moisture Sensitive: It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][5]

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse range of pyrazole-containing molecules. Its high reactivity, when properly managed, provides an efficient and versatile tool for medicinal and agricultural chemists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, with an emphasis on the practical aspects and the rationale behind the experimental procedures. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this valuable synthetic intermediate in their pursuit of novel and impactful chemical entities.

References

A Technical Guide to 1-Methyl-1H-pyrazole-5-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic acyl chloride that has emerged as a critical building block in modern synthetic organic chemistry. Its unique structural arrangement, featuring a five-membered pyrazole ring, confers specific electronic properties that make it a versatile reagent, particularly in the construction of complex molecules within the pharmaceutical and agrochemical industries.[1] The presence of the highly reactive carbonyl chloride group allows for facile introduction of the 1-methyl-1H-pyrazole-5-carboxamide moiety, a scaffold found in numerous biologically active compounds.[1][2] This guide provides an in-depth examination of the compound's structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is characterized by a pyrazole ring system with a methyl group on one nitrogen atom and a carbonyl chloride at the adjacent carbon. This arrangement dictates its chemical behavior and utility.[1]

Structural and Chemical Identifiers

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 84547-59-1[1][3][4]
Molecular Formula C5H5ClN2O[1][3][4]
Molecular Weight 144.56 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
SMILES Cn1c(ccn1)C(=O)Cl[1]
InChI InChI=1/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3[1]
Molecular Structure Visualization

The structure of this compound is depicted below. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its unique electronic and reactivity profile.

Caption: Structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid.

Synthetic Workflow

The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The choice of reagent is often dictated by the desired reaction conditions and the ease of purification. Thionyl chloride is widely used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup.[6]

SynthesisWorkflow Start 1-Methyl-1H-pyrazole-5-carboxylic Acid Product This compound Start->Product Chlorination Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->Product Catalyst cat. DMF (optional) Catalyst->Product Conditions Reflux, 2-16h Conditions->Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (or other inert solvent)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Add anhydrous toluene to form a slurry.

  • Carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-16 hours. The progress of the reaction can be monitored by quenching an aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality and Optimization:

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent hydrolysis of the highly reactive thionyl chloride and the product acyl chloride by atmospheric moisture.[8]

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent.

  • DMF Catalyst: Catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[5]

  • Temperature Control: While reflux is necessary to drive the reaction, excessive heating can lead to decomposition of the pyrazole ring. Careful temperature control is crucial for achieving high yields, which typically range from 70-95%.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. As an acyl chloride, it is highly susceptible to nucleophilic acyl substitution.[1]

General Reactivity Profile

This compound readily reacts with a variety of nucleophiles to form stable amide, ester, and other carboxylic acid derivatives.[1] This high reactivity makes it an excellent acylating agent.[9][10]

  • Amines: Reacts rapidly with primary and secondary amines to form the corresponding amides. This is the most common application in drug discovery.[11]

  • Alcohols: Reacts with alcohols to form esters, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Water: Hydrolyzes readily in the presence of water to revert to the parent carboxylic acid, highlighting the need for anhydrous reaction conditions.[6]

Mechanism of Amide Bond Formation

The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism.

AmideFormation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-COCl (this compound) Intermediate [R-C(O⁻)(Cl)(NH₂⁺R')] AcylChloride->Intermediate Nucleophilic Attack Amine R'-NH₂ (Nucleophile) Amine->Intermediate Amide R-C(=O)NHR' (Amide) Intermediate->Amide Collapse of Intermediate HCl HCl Intermediate->HCl Elimination of Cl⁻ & H⁺

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Mechanistic Explanation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse of the Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A second equivalent of the amine or another base in the reaction mixture deprotonates the nitrogen to yield the final, neutral amide product and an ammonium salt.

Applications in Medicinal Chemistry

The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The utility of this compound lies in its ability to efficiently introduce this key fragment.

Role as a Key Building Block

The pyrazole ring is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The methyl group can influence lipophilicity and metabolic stability.[5] Consequently, derivatives of this reagent are investigated for various therapeutic indications. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus.[2] Although these specific compounds showed unexpected mitochondrial toxicity in mammalian cells, the case highlights the importance of the scaffold in exploring new biological activities.[2]

Example Application: Synthesis of a Bioactive Amide

Below is a table illustrating the type of bioactive molecules that can be synthesized using this compound as a key reagent.

Reagent 1Reagent 2 (Example Amine)Product ClassPotential Therapeutic Area
This compound4-FluoroanilineN-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamideAnthelmintic, Kinase Inhibition
This compoundPiperidine(1-Methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanoneCNS agents, GPCR modulators

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a corrosive and toxic compound that requires careful handling.[6]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[8][12] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[12][13]

  • Reactivity Hazards: It reacts violently with water and other protic solvents.[8] It is also incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).[8] Keep away from heat, sparks, and open flames.[12][14]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[14] It should be stored separately from incompatible materials.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched with a suitable alcohol (e.g., isopropanol) under controlled conditions before neutralization and disposal.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily driven by its efficiency in forming amide bonds, enabling the construction of molecules containing the medicinally important 1-methyl-1H-pyrazole-5-carboxamide core. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective application in research and drug development.

References

1-methyl-1H-pyrazole-5-carbonyl chloride CAS number 84547-59-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: 84547-59-1)

A Note to the Modern Researcher

This guide is structured to serve the discerning scientist. It eschews a rigid, templated format in favor of a logical narrative that delves into the core principles governing the utility of this compound. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal reasoning behind them, empowering you to adapt, troubleshoot, and innovate in your own research endeavors.

Part 1: The Strategic Importance of the 1-Methyl-1H-pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is one such "privileged scaffold"[1][2]. Its value is rooted in a unique combination of features:

  • Metabolic Fortitude : The aromatic pyrazole core is generally robust against metabolic degradation, a critical characteristic for maintaining therapeutic concentrations in vivo.

  • Hydrogen Bonding Capabilities : With two nitrogen atoms, the pyrazole ring can engage in crucial hydrogen bond interactions with biological targets like enzymes and receptors, often forming the anchor point for molecular recognition[3].

  • Tunable Electronics and Sterics : The pyrazole ring can be functionalized at multiple positions, allowing chemists to meticulously modulate the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, is a premier building block for introducing this valuable scaffold. The methylation at the N1 position prevents tautomerism, locking the molecule into a single, predictable regioisomer. The acyl chloride at the C5 position provides a highly reactive handle for coupling reactions, making it an efficient and versatile synthetic tool[4].

Part 2: Core Properties and Safe Handling Protocols

A foundational principle of successful synthesis is a deep respect for the reagents. Understanding the physicochemical properties of this compound is non-negotiable for its safe and effective use.

Quantitative Data Summary
PropertyValueSignificance for the Researcher
CAS Number 84547-59-1[5][6][7]The definitive identifier for ensuring you have the correct reagent.
Molecular Formula C₅H₅ClN₂O[4][6][8]Confirms elemental composition.
Molecular Weight 144.56 g/mol [6]Critical for accurate stoichiometric calculations in reaction planning.
Appearance White to off-white or pale yellow solid/liquid[4]A significant deviation from this may indicate decomposition or impurity.
Storage 2-8°C under an inert atmosphere[6][8][9]As an acyl chloride, it is highly sensitive to moisture. Strict anhydrous storage is mandatory to prevent hydrolysis to the inactive carboxylic acid.[10]
Safety & Handling: A Self-Validating System

Acyl chlorides are inherently reactive and must be handled with appropriate caution. The following protocol is designed as a self-validating system, where adherence to each step ensures both safety and experimental integrity.

  • Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors[11][12]. Ensure an emergency eyewash station and safety shower are immediately accessible[12][13].

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory[9].

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact[9].

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required[10].

  • Reactivity Hazards :

    • Moisture Sensitivity : This is the most critical handling parameter. The compound reacts violently with water, releasing toxic gas (HCl)[13]. Use only oven-dried glassware and anhydrous solvents. Handle under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible[10].

    • Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols[11][13].

Part 3: Synthesis and Core Reactivity

Synthesis: The Logic of Chlorination

The most direct and common synthesis of this compound is via the chlorination of its corresponding carboxylic acid precursor.

Workflow: Synthesis from Carboxylic Acid

SynthesisWorkflow cluster_setup I. Reaction Setup (Anhydrous) cluster_reaction II. Chlorination cluster_workup III. Isolation A Charge oven-dried flask with 1-methyl-1H-pyrazole-5-carboxylic acid B Add anhydrous solvent (e.g., Toluene) and a catalytic amount of DMF A->B C Establish inert atmosphere (Argon/N₂) B->C D Slowly add Thionyl Chloride (SOCl₂) (excess, e.g., 2-3 eq.) at 0°C C->D E Heat to reflux and monitor (cessation of gas evolution: SO₂↑, HCl↑) D->E F Cool reaction mixture E->F G Remove solvent and excess SOCl₂ under reduced pressure F->G H Purify by vacuum distillation to yield the final product G->H

Caption: Standard laboratory workflow for the synthesis of this compound.

Causality of Reagent Choice : Thionyl chloride (SOCl₂) is the preferred reagent over alternatives like oxalyl chloride for this transformation. The rationale is elegantly simple: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases[3]. This provides a powerful thermodynamic driving force, as their evolution from the reaction mixture shifts the equilibrium toward the product, in accordance with Le Châtelier's principle. This simplifies purification, as the major byproducts remove themselves.

Core Reactivity: The Amide Bond Formation

The primary application of this compound in drug development is as an acylating agent for the formation of amide bonds—a cornerstone reaction in medicinal chemistry[14][15].

Mechanism: Nucleophilic Acyl Substitution

AmideFormation Reagents This compound R₂NH (Amine) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack of Amine Products Amide Product HCl Intermediate->Products:amide Collapse of Intermediate & Expulsion of Cl⁻ Base Non-nucleophilic Base (e.g., Et₃N, DIPEA) Products:hcl->Base Acid Quench

Caption: General mechanism for amide bond formation using this compound.

Part 4: Field-Proven Experimental Protocol

The following protocol for amide coupling is a robust, self-validating system. Each step is included for a specific causal reason to maximize yield and purity.

Objective : To synthesize a 1-methyl-1H-pyrazole-5-carboxamide derivative.

  • System Preparation (The Anhydrous Imperative)

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen). This removes adsorbed water from the glassware, a critical step to prevent hydrolysis of the acyl chloride.

    • Add the amine substrate (1.0 equivalent) and anhydrous dichloromethane (DCM) to the flask.

    • Cool the solution to 0°C using an ice/water bath. This mitigates the exothermicity of the acylation reaction, preventing potential side reactions.

  • Reagent Addition (Stoichiometric Control)

    • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents). Causality : This base is essential to neutralize the HCl byproduct generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Slowly, add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel. The slight excess of the acylating agent ensures full consumption of the potentially more valuable amine substrate.

  • Reaction and Monitoring (Empirical Verification)

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent is the primary indicator of completion.

  • Workup and Purification (Isolation of the Target)

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine (to begin the drying process).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude material by flash column chromatography on silica gel to afford the pure amide product.

Part 5: Applications in Drug Discovery and Logical Progression

The pyrazole scaffold introduced by this reagent is present in numerous blockbuster drugs, often targeting kinases and other enzymes in oncology and inflammatory diseases[1][2]. A recent study highlighted the synthesis of 1-methyl-1H-pyrazole-5-carboxamides as potent inhibitors of parasitic nematodes, though it also underscored the importance of early mitochondrial toxicity screening[16].

Logical Flow: From Building Block to Drug Candidate

DrugDiscovery A This compound (CAS 84547-59-1) B Amide Coupling with Diverse Amines A->B C Generation of a Chemical Library of Pyrazole Carboxamides B->C D High-Throughput Screening (HTS) Against Biological Target C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) and Lead Optimization E->F G Preclinical Drug Candidate F->G

Caption: The strategic pathway from a key building block to a preclinical drug candidate.

This guide has provided a comprehensive, technically-grounded overview of this compound. By understanding the principles behind its synthesis, handling, and reactivity, researchers can effectively harness its power in the rational design and discovery of novel therapeutic agents.

References

A Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-methyl-1H-pyrazole-5-carbonyl chloride, a versatile heterocyclic building block crucial for synthesizing a wide array of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's core characteristics, a robust synthesis protocol, its chemical reactivity, and its significant role in modern pharmaceutical development.

Core Molecular Profile

This compound is a reactive acyl chloride derivative of N-methylpyrazole. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of the highly reactive carbonyl chloride group at the 5-position makes this compound an exceptionally useful intermediate for introducing the 1-methyl-1H-pyrazole-5-carboxamide moiety into target molecules via nucleophilic acyl substitution.

Physicochemical & Structural Data
PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O[2][3]
Molecular Weight 144.56 g/mol [2]
CAS Number 84547-59-1[2][4][5]
Appearance Colorless to pale yellow liquid or solid[3]
Canonical SMILES CN1N=CC=C1C(=O)Cl[3]
InChI Key InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3[3]

Synthesis and Characterization

The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor. This method is efficient and leverages readily available starting materials.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Knorr Pyrazole Synthesis) cluster_1 Step 2: Saponification cluster_2 Step 3: Acyl Chloride Formation A 1,3-Dicarbonyl Compound C 1-Methyl-1H-pyrazole-5- carboxylic acid ester A->C Cyclocondensation B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-5- carboxylic acid C->D Base Hydrolysis (e.g., NaOH, LiOH) E 1-Methyl-1H-pyrazole-5- carbonyl chloride D->E Chlorination (SOCl₂, Oxalyl Chloride)

References

A Comprehensive Technical Guide to the Stability and Storage of 1-Methyl-1H-pyrazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-5-carbonyl chloride is a reactive acyl chloride derivative of pyrazole, making it a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of a highly electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions.[2][3] This high reactivity, however, necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights and detailed methodologies for its proper management.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H5ClN2O[4]
Molecular Weight 144.56 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[1]
CAS Number 84547-59-1[4]

Stability Profile and Decomposition Pathways

The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack.[2][6]

Primary Decomposition Pathway: Hydrolysis

The most significant and rapid decomposition pathway for this compound is hydrolysis. The presence of even trace amounts of water, including atmospheric moisture, will lead to a vigorous and exothermic reaction, yielding the corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, and corrosive hydrogen chloride (HCl) gas.[2][3][7] This reaction is generally irreversible and proceeds through a nucleophilic addition-elimination mechanism.[8]

The high reactivity is attributed to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly electrophilic.[2]

G cluster_reactants Reactants cluster_products Decomposition Products Pyrazole_Chloride This compound Pyrazole_Acid 1-Methyl-1H-pyrazole-5-carboxylic Acid Pyrazole_Chloride->Pyrazole_Acid Hydrolysis HCl Hydrogen Chloride (HCl) Pyrazole_Chloride->HCl Byproduct Formation Water H₂O (Moisture)

Caption: Primary decomposition pathway of this compound via hydrolysis.

Incompatibilities and Other Decomposition Routes

Beyond water, this compound will react readily with other nucleophiles. It is crucial to avoid contact with the following classes of compounds:

  • Alcohols: React to form esters.[3][6]

  • Amines: React to form amides.[3][7]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[7][9]

  • Strong Bases: Promotes decomposition and polymerization.[7]

  • Strong Acids: While generally less reactive than with bases, strong acids can catalyze decomposition under certain conditions.[7]

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of this compound. The primary objective is the strict exclusion of moisture.

ParameterRecommendationRationale
Temperature Store at room temperature.[10]While refrigeration is often used for long-term storage of reactive chemicals, for this compound, preventing moisture condensation upon removal from cold storage is a greater concern. Consistent room temperature storage in a properly sealed container is effective.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]An inert atmosphere displaces air and, more importantly, atmospheric moisture, directly preventing hydrolysis.
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, lined cap).Prevents ingress of atmospheric moisture and protects against the corrosive nature of the compound and its potential decomposition product (HCl).[7]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9]A well-ventilated area is crucial to safely dissipate any HCl gas that may form. Separation from incompatible materials prevents accidental reactions.

Handling and Safety Protocols

Due to its reactive and corrosive nature, this compound must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][9]

  • Ventilation: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors and any HCl gas that may be liberated.[11]

  • Inert Atmosphere Techniques: When dispensing the material, use techniques such as a glove box or a Schlenk line to maintain an inert atmosphere and prevent exposure to moisture.

  • Spill Response: In case of a spill, do not use water. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material is typically considered hazardous waste.[7]

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is essential, especially for long-term storage or before use in sensitive synthetic applications.

Titration of Liberated HCl

A simple yet effective method to quantify the extent of hydrolysis is to titrate the amount of HCl that has formed.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of the carboxylic acid proton signal, which is indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the parent compound from its degradation products.

  • Thin Layer Chromatography (TLC): A quick qualitative check for the presence of the more polar carboxylic acid degradation product can be performed using TLC.[12]

Experimental Protocol: Hydrolytic Stability Assay

This protocol provides a framework for assessing the stability of this compound under controlled conditions.

Objective: To quantify the rate of hydrolysis of this compound upon exposure to a controlled humidity environment.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile)

  • Controlled humidity chamber

  • Analytical balance

  • HPLC or GC instrument with a suitable column

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. From this, prepare a series of calibration standards.

  • Sample Preparation: Accurately weigh a known amount of this compound into a vial.

  • Exposure: Place the open vial into a controlled humidity chamber (e.g., 50% relative humidity) at a constant temperature (e.g., 25°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample vial from the chamber.

  • Quenching and Dilution: Immediately dissolve the contents of the vial in a known volume of anhydrous acetonitrile. This will quench the reaction with atmospheric moisture and dilute the sample for analysis.

  • Analysis: Analyze the samples by HPLC or GC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Std_Prep Prepare Calibration Standards Analyze Analyze by HPLC/GC Std_Prep->Analyze Sample_Prep Weigh Test Sample Exposure Place in Humidity Chamber Sample_Prep->Exposure Time_Points Sample at Time Intervals Exposure->Time_Points Quench Quench and Dilute in Anhydrous Solvent Time_Points->Quench Quench->Analyze Data Plot Concentration vs. Time Analyze->Data

Caption: Workflow for the hydrolytic stability assay of this compound.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly linked to its electrophilicity, which is also the source of its instability, primarily through hydrolysis. By understanding the chemical principles behind its degradation and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of Reactivity and Hazard

1-methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic acyl chloride, a class of organic compounds prized for their high reactivity in nucleophilic acyl substitution reactions.[1][2] This reactivity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating amides and esters by reacting with amines and alcohols.[2] However, the very chemical properties that make acyl chlorides like this one potent synthetic tools also render them significant laboratory hazards.[3] Their pronounced reactivity extends to ubiquitous substances like water, with which they react violently.[3][4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and risk mitigation to ensure the safety of laboratory personnel.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of safe handling. Its risk profile is dominated by three primary characteristics: severe corrosivity, violent reactivity with water, and the potential for respiratory damage.

1.1. Corrosivity: As an acyl chloride, this compound is corrosive and can cause severe skin and eye burns upon contact.[3][6] The carbon-chlorine bond is highly polarized, making the carbonyl carbon electrophilic and prone to react with nucleophiles present in biological tissues, leading to cellular damage. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, esophagus, and stomach, with a danger of perforation.[6]

1.2. Reactivity: The compound's most critical reactive hazard is its violent reaction with water, including atmospheric moisture.[3][6][7] This exothermic hydrolysis reaction rapidly generates hydrogen chloride (HCl) gas, which is both toxic and corrosive.[3][5] The release of HCl gas is responsible for the fuming appearance of the chemical in humid air and its lachrymatory (tear-inducing) properties.[3][7] This reactivity necessitates the strict exclusion of moisture during all handling and storage operations.

1.3. Respiratory Effects: Inhalation of vapors or aerosols can cause irritation to the respiratory system.[6][8] The liberated HCl gas can damage the mucous membranes of the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and a burning sensation.[9]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Corrosion / Irritation 1B / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[6][10]
Serious Eye Damage / Irritation 1 / 2A H318: Causes serious eye damage / H319: Causes serious eye irritation.[6][10]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation.[6][8][10]

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[10][11] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, beginning with engineering solutions to isolate the hazard, supplemented by mandatory personal protective equipment to shield the user.

2.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound must be performed within a certified chemical fume hood.[4] This is non-negotiable. The fume hood serves two primary functions:

  • Containment: It physically contains any vapors or fumes, preventing their escape into the laboratory environment and protecting the user from inhalation exposure.

  • Exhaust: It actively ventilates and removes the hazardous fumes, including any HCl gas generated from contact with ambient moisture.

2.2. Personal Protective Equipment (PPE): The Final Barrier The correct PPE is essential to prevent contact with and exposure to the chemical.[12]

Table 2: Mandatory PPE for Handling this compound

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[6][13] A full-face shield must be worn over the goggles to protect the entire face from splashes.[4][6]
Hands Chemical-Resistant Gloves Butyl rubber or nitrile gloves are recommended.[4][13] Always inspect gloves for tears or pinholes before use. Double-gloving can provide additional protection. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[10]
Body Flame-Resistant Lab Coat A lab coat, fully buttoned with sleeves rolled down, is required.[4] Ensure it is made of a flame-resistant or retardant material.
Feet Closed-Toed Shoes Full-length pants and closed-toed shoes made of a non-porous material are mandatory to protect against spills.[4]

| Respiratory | Respirator (if needed) | In situations where engineering controls may be insufficient (e.g., large-scale transfers, spill cleanup), a NIOSH-approved full-face respirator with an acid gas cartridge is necessary.[4][6] |

Standard Operating Procedures: Handling and Storage

Adherence to strict, methodical protocols is crucial for mitigating the risks associated with this reactive compound.

3.1. Protocol for Safe Handling

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items, especially water and other incompatible materials.[3] An emergency eyewash and safety shower must be readily accessible.[6][8]

  • Inert Atmosphere: For transfers and reactions, working under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis from ambient moisture.[4][6]

  • Dispensing: Use spark-proof tools.[5][9] When transferring the liquid, ground and bond containers to prevent the buildup of static electricity, which could serve as an ignition source.[5][14]

  • Reaction Quenching: Be mindful that reactions involving this compound will produce HCl as a byproduct. The reaction mixture should be quenched carefully, typically by slowly adding it to a stirred, cooled basic solution (e.g., sodium bicarbonate) or an ice-water mixture within a fume hood to neutralize the acid.

  • Hygiene: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water immediately after handling the product.[4][14]

3.2. Protocol for Safe Storage

  • Container: Keep the container tightly sealed at all times to prevent moisture ingress and vapor escape.[4][6][8] If the original container is opened, it must be carefully resealed and kept upright.[4] Wrapping the cap with paraffin film can provide an extra barrier against moisture.

  • Location: Store in a dedicated, locked corrosives cabinet.[6][7] The storage area must be cool, dry, and well-ventilated.[3][4][8]

  • Incompatibilities: Segregate this compound from incompatible materials. This includes:

    • Water, moisture, and steam[4][5][6]

    • Alcohols and Amines[3][6]

    • Strong bases (e.g., sodium hydroxide)[4][6]

    • Strong oxidizing agents[4][6]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

4.1. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][9] Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[6][8][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air immediately.[4][6][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[4][6] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[6][8][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[9]

4.2. Spill Response For any spill, the primary goal is to contain the material safely and prevent exposure.

SpillResponseWorkflow A SPILL DETECTED B Evacuate Immediate Area Alert Personnel A->B C If Spill is Large or Uncontrolled: Pull Fire Alarm & Evacuate Building Call Emergency Services B->C Major Spill D If Spill is Small and Controllable: B->D Minor Spill E Don Full PPE: - Full-face respirator (acid gas) - Double chemical gloves - Chemical-resistant suit/apron D->E F Contain Spill with Inert, Dry Absorbent (e.g., Vermiculite, Sand, Dry Earth) E->F G DO NOT USE WATER DO NOT USE COMBUSTIBLES (e.g., Sawdust) H Carefully collect absorbed material using non-sparking tools. F->H I Place in a labeled, sealed container for hazardous waste disposal. H->I J Decontaminate the area (if safe, with a basic solution like sodium bicarbonate). I->J K Ventilate the area. J->K L Dispose of waste via EH&S protocols. K->L

Caption: Workflow for responding to an accidental spill.

4.3. Fire Response

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or sand.[5][6][9]

  • CRITICAL - DO NOT USE WATER OR FOAM. [5][9] This will react violently with the chemical, worsening the situation and spreading toxic HCl gas.

  • Hazards: Containers may explode when heated.[5] Fire will produce poisonous and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[5][6] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[5]

  • Place waste in a clearly labeled, tightly sealed container.[4][5]

  • Do not mix with other waste streams, especially aqueous or protic solvent waste.

  • Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[5]

Conclusion

This compound is a powerful synthetic reagent whose utility is matched by its potential hazards. A deep understanding of its reactive and corrosive nature is paramount. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and strictly adhering to established handling, storage, and emergency protocols, researchers can safely harness the synthetic capabilities of this compound while ensuring a secure laboratory environment.

References

A Senior Application Scientist’s Guide to 1-Methyl-1H-pyrazole-5-carbonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including its ability to act as a versatile hydrogen bond donor and acceptor, contribute to favorable pharmacokinetics and potent biological activity.[4] This guide focuses on a particularly valuable derivative: 1-methyl-1H-pyrazole-5-carbonyl chloride. As a reactive acyl chloride, this building block serves as an efficient and versatile entry point for constructing diverse libraries of pyrazole-based compounds.[5][6] We will explore its synthesis, reactivity, and key applications, with a particular focus on the rational design of kinase inhibitors, providing researchers with the foundational knowledge and practical protocols to leverage this powerful scaffold in their drug discovery programs.

The Pyrazole Scaffold: A Privileged Element in Pharmacology

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals approved by the FDA.[7][8] Its prevalence is not coincidental; the scaffold's aromatic nature and tunable electronic properties allow it to engage in critical binding interactions with a wide array of biological targets.

FDA-Approved Drug Therapeutic Class Target/Mechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor[1][3]
Sildenafil (Viagra®)Erectile Dysfunction / PAHPhosphodiesterase-5 (PDE5) Inhibitor[1][8]
Apixaban (Eliquis®)AnticoagulantFactor Xa Inhibitor[7][8]
Ruxolitinib (Jakafi®)Myelofibrosis / Polycythemia VeraJAK1/JAK2 Inhibitor[8]
Crizotinib (Xalkori®)Non-Small Cell Lung CancerALK/ROS1 Kinase Inhibitor[8]
Asciminib (Scemblix®)Chronic Myeloid LeukemiaAllosteric BCR-ABL1 Kinase Inhibitor[8][9]

The success of these drugs underscores the value of the pyrazole core in achieving high target affinity and desirable drug-like properties. The 1-methyl substitution, as seen in our core compound, serves to block N-H tautomerism and provides a fixed vector for substitution, which can be crucial for optimizing binding and improving metabolic stability.

Synthesis and Reactivity of this compound

The title compound is a reactive intermediate, prized for its ability to readily undergo nucleophilic acyl substitution.[6] It is typically prepared from its corresponding carboxylic acid and used immediately in subsequent reactions due to its moisture sensitivity.

Synthetic Workflow

The most direct and common synthesis involves the chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid. The choice of chlorinating agent, either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is dictated by the desired reaction conditions and purification strategy.

G cluster_0 Synthesis of the Acyl Chloride start 1-Methyl-1H-pyrazole-5-carboxylic acid (Precursor) product This compound (Reactive Intermediate) start->product Anhydrous Solvent (e.g., DCM, Toluene) reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagents->start catalyst cat. Dimethylformamide (DMF) catalyst->start

Caption: Synthesis of this compound.

Detailed Synthetic Protocol: Acid Chloride Formation

This protocol describes a standard laboratory-scale preparation.

Causality and Experimental Choices:

  • Flame-Dried Glassware & Inert Atmosphere: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the starting carboxylic acid, significantly reducing yield. Using flame-dried glassware and an inert gas like nitrogen or argon is critical to maintain anhydrous conditions.[5]

  • Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred for cleaner reactions as its byproducts (CO₂, CO, HCl) are all gaseous.[10] Thionyl chloride (byproducts SO₂, HCl) is less expensive but may require more rigorous purification to remove sulfur-containing impurities.

  • Catalytic DMF: Dimethylformamide (DMF) catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.[5]

  • Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the mixture becomes a clear, homogeneous solution.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure (in a well-ventilated fume hood). The resulting crude this compound is typically a pale yellow oil or solid and is used immediately in the next step without further purification.[10]

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[9] The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The this compound is an ideal starting point for creating libraries of pyrazole-5-carboxamides, a chemical class known to produce potent kinase inhibitors.[11][12][13]

General Workflow for Kinase Inhibitor Library Synthesis

The core workflow involves the straightforward acylation of a diverse library of amines with the pyrazole acyl chloride to generate a corresponding amide library, which is then subjected to biological screening.

G cluster_1 Library Synthesis & Screening reagent 1-Methyl-1H-pyrazole- 5-carbonyl chloride reaction Amide Coupling Reaction reagent->reaction amine_lib Amine Library (R-NH₂) amine_lib->reaction product_lib Pyrazole-5-carboxamide Library reaction->product_lib Base (e.g., Et₃N) Anhydrous DCM screening Kinase Inhibition Assay (e.g., IC₅₀ determination) product_lib->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Workflow for pyrazole carboxamide library synthesis.

Detailed Synthetic Protocol: Amide Formation

This protocol describes the coupling of the acyl chloride with a representative amine.

Causality and Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the reactant amine.[10]

  • Stoichiometry: A slight excess of the amine (1.2 eq) is often used to ensure complete consumption of the valuable acyl chloride. A larger excess of the base (2.5 eq) ensures all generated HCl is quenched.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the limiting reagent (the acyl chloride or amine) and the appearance of the amide product.

Step-by-Step Methodology:

  • Acyl Chloride Solution: Dissolve the crude this compound (1.0 eq) from the previous step in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure pyrazole-5-carboxamide.

Broader Applications and Considerations

While kinase inhibitors are a prominent application, the reactivity of this compound allows for the synthesis of a wide range of derivatives with potential therapeutic value.

  • Ester and Thioester Synthesis: Reaction with alcohols or thiols (in the presence of a base) yields corresponding esters and thioesters, which can be explored as prodrugs or bioactive molecules in their own right.[5]

  • Agrochemicals: The pyrazole scaffold is also important in agrochemistry, found in various pesticides and herbicides.[3] This building block can be used to synthesize novel agrochemical candidates.

  • Toxicological Profile: It is crucial to note that while the pyrazole scaffold is common in approved drugs, specific substitution patterns can lead to unexpected toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, while showing potent anti-parasitic activity, also exhibited acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[14] This highlights the importance of early-stage toxicological profiling in any drug discovery program utilizing this chemotype.

Conclusion and Future Outlook

This compound is a high-value, reactive building block that provides a reliable and efficient route to a diverse range of pyrazole-5-substituted compounds. Its application in the synthesis of pyrazole-5-carboxamides is particularly relevant for the discovery of novel kinase inhibitors, a field of intense therapeutic interest. By understanding the causality behind the synthetic protocols and being mindful of potential toxicological liabilities, researchers can effectively harness this versatile intermediate to accelerate the development of next-generation therapeutics. The continued exploration of novel amine coupling partners and the expansion into other derivative classes will undoubtedly solidify the role of this scaffold in the future of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Electrophilicity and Synthetic Utility of 1-Methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including Celecoxib and Sildenafil.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that make it a privileged structure in drug design.[2][3] Among the vast arsenal of pyrazole-based building blocks, 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No: 84547-59-1) stands out as a particularly potent and versatile electrophilic reagent.[4][5][] Its heightened reactivity, governed by the interplay between the pyrazole ring and the acyl chloride function, makes it an indispensable tool for the rapid construction of complex molecular architectures, particularly in the synthesis of novel carboxamide and ester derivatives with therapeutic potential.[7] This guide provides an in-depth analysis of the fundamental principles governing the electrophilicity of this reagent, detailed protocols for its synthesis and application, and insights into its role in contemporary drug development.

The Electronic Architecture: Unpacking the Source of Reactivity

The pronounced electrophilicity of this compound is not merely a function of its acyl chloride group but is a synergistic outcome of its entire molecular structure. Understanding this is critical to predicting its behavior and optimizing reaction conditions.

The Dual Nature of the Pyrazole Ring

Pyrazoles are aromatic, 6π-electron systems.[2] However, the presence of two electronegative nitrogen atoms significantly influences the electron distribution within the ring. This creates a push-pull electronic environment:

  • N1 (Pyrrole-like): The N1 nitrogen, bearing the methyl group, contributes its lone pair to the aromatic system.

  • N2 (Pyridine-like): The N2 nitrogen is sp²-hybridized, and its lone pair lies in the plane of the ring, contributing to the ring's basicity.[2][8]

Crucially, the combined electron-withdrawing effect of both nitrogen atoms reduces electron density at the adjacent C3 and C5 positions, rendering them susceptible to nucleophilic attack or influencing the properties of attached substituents.[1][2] In the case of this compound, the pyrazole ring acts as an electron-withdrawing group, pulling electron density away from the carbonyl carbon at the C5 position.

The Acyl Chloride: A Primed Electrophile

The carbonyl chloride functional group is one of the most reactive carboxylic acid derivatives.[9] This high reactivity stems from two primary factors:

  • Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, creating a significant partial positive charge (δ+).

  • Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism.

When attached to the electron-deficient C5 position of the pyrazole ring, the inherent electrophilicity of the acyl chloride's carbonyl carbon is further enhanced. This makes the molecule exceptionally reactive towards a broad range of nucleophiles.[4]

G reagents This compound + Nucleophile (e.g., R₂NH) tetrahedral Tetrahedral Intermediate (Unstable) reagents->tetrahedral Step 1: Nucleophilic Addition product Final Amide Product + HCl tetrahedral->product Step 2: Elimination of Cl⁻

References

The Versatile Architect: A Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is perpetual. In this landscape, the strategic selection of building blocks is paramount. Among these, 1-methyl-1H-pyrazole-5-carbonyl chloride has emerged as a highly versatile and reactive intermediate for the construction of a diverse array of heterocyclic systems. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Strategic Advantage of the 1-methyl-1H-pyrazole-5-carbonyl Moiety

The 1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its appeal lies in its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems. The addition of a reactive carbonyl chloride at the 5-position transforms this stable core into a powerful synthetic tool, enabling the facile introduction of the pyrazole nucleus into a wide range of molecules.

The strategic placement of the methyl group on the N1 position prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for structure-activity relationship (SAR) studies. The acyl chloride functionality is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a broad spectrum of nucleophiles to forge stable amide, ester, and other linkages. This reactivity is the cornerstone of its utility as a building block for more complex heterocyclic architectures.

Synthesis of the Core Building Block

The journey to harnessing the synthetic potential of this compound begins with the reliable synthesis of its precursor, 1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic Acid

A common and efficient route to 1-methyl-1H-pyrazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. The ester, in turn, can be synthesized through the cyclocondensation of a β-ketoester with a methylhydrazine derivative.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the ester precursor.

StepReagent/SolventConditionsPurpose
1Ethyl 2,4-dioxovalerate, Methylhydrazine sulfate, Sodium acetateEthanol, RefluxCyclocondensation to form the pyrazole ring.
2Water, Ethyl acetateRoom temperatureWorkup and extraction of the product.
3Anhydrous sodium sulfate, Silica gelRoom temperatureDrying and purification of the ester.

Protocol 2: Hydrolysis to 1-methyl-1H-pyrazole-5-carboxylic Acid

This protocol details the conversion of the ester to the desired carboxylic acid.[1]

StepReagent/SolventConditionsTypical Yield
1Ethyl 1-methyl-1H-pyrazole-5-carboxylate, Sodium hydroxideEthanol/Water, Reflux90-98%
2Hydrochloric acid (conc.)0 °C to room temperatureAcidification to precipitate the carboxylic acid.
3WaterRoom temperatureWashing and isolation of the pure product.
Activation to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation.

Protocol 3: Synthesis of this compound

This protocol describes the chlorination of the carboxylic acid.

StepReagent/SolventConditionsKey Considerations
11-methyl-1H-pyrazole-5-carboxylic acid, Thionyl chlorideRefluxThe reaction should be performed under anhydrous conditions to prevent hydrolysis of the product. A catalytic amount of DMF can accelerate the reaction.
2TolueneRoom temperatureAzeotropic removal of excess thionyl chloride.

The crude this compound is typically used immediately in the subsequent reaction without further purification due to its moisture sensitivity.

Core Reactivity and Applications in Heterocycle Construction

The synthetic utility of this compound is primarily dictated by the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This reactivity is the gateway to a multitude of heterocyclic systems.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of pyrazole-5-carboxamides. These amides are not only stable final products but also versatile intermediates for further cyclization reactions. A series of 1-methyl-1H-pyrazole-5-carboxamides have been synthesized and investigated for their potent inhibitory activity against the parasitic nematode of sheep, Haemonchus contortus.[2]

Protocol 4: General Procedure for the Synthesis of 1-methyl-1H-pyrazole-5-carboxamides

StepReagent/SolventConditionsPurpose
1Amine (1.0 eq.), Triethylamine (1.2 eq.)Dichloromethane (DCM)Formation of the amine solution.
2This compound (1.1 eq.) in DCM0 °C to room temperatureAcylation of the amine.
3Water, BrineRoom temperatureAqueous workup to remove salts and impurities.
4Anhydrous sodium sulfate, Column chromatographyRoom temperatureDrying and purification of the amide product.

Data Presentation: Examples of Synthesized 1-methyl-1H-pyrazole-5-carboxamides

AmineProductYield (%)
AnilineN-phenyl-1-methyl-1H-pyrazole-5-carboxamide>90
BenzylamineN-benzyl-1-methyl-1H-pyrazole-5-carboxamide>90
Morpholine(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone>85
Esterification: Modulating Physicochemical Properties

In a similar fashion to amide formation, this compound reacts readily with alcohols and phenols to furnish the corresponding esters. This transformation is valuable for modifying the lipophilicity and other physicochemical properties of the pyrazole core, which is a key aspect of drug design.

Protocol 5: General Procedure for the Synthesis of 1-methyl-1H-pyrazole-5-carboxylates

StepReagent/SolventConditionsPurpose
1Alcohol (1.0 eq.), Pyridine (1.2 eq.)Dichloromethane (DCM)Formation of the alcohol solution.
2This compound (1.1 eq.) in DCM0 °C to room temperatureAcylation of the alcohol.
31M HCl, Saturated NaHCO₃, BrineRoom temperatureAqueous workup to remove pyridine and impurities.
4Anhydrous magnesium sulfate, Column chromatographyRoom temperatureDrying and purification of the ester product.

Advanced Applications: Construction of Fused Heterocyclic Systems

While the formation of simple amides and esters is a primary application, the true versatility of this compound is realized in its use as a precursor for the synthesis of fused heterocyclic systems. These polycyclic structures often exhibit enhanced biological activity and provide access to novel chemical space.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors. While many syntheses of this scaffold start from 5-aminopyrazoles, derivatives of this compound can be strategically employed as precursors. For instance, the corresponding amide can be converted to a reactive intermediate that undergoes cyclization. A more direct, albeit less commonly documented, approach involves the reaction with a suitable binucleophile.

A general strategy involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles to furnish pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[3] This highlights a potential pathway where an amide derived from this compound, followed by functional group manipulation, could lead to this important scaffold.

Caption: Conceptual workflow for the synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.

Synthesis of Pyrazolo[1,5-a]triazines

Pyrazolo[1,5-a][3][4][5]triazines are another class of fused heterocycles with significant biological interest, including their evaluation as inhibitors of thymidine phosphorylase.[4] The synthesis of this ring system often involves the annulation of a triazine ring onto a pyrazole scaffold.[6] A common strategy starts with a 5-aminopyrazole, which is reacted with an isothiocyanate followed by cyclization.

A derivative of this compound, such as its corresponding acyl azide, could potentially serve as a precursor to an intermediate that undergoes cyclization to form the pyrazolo[1,5-a]triazine core.

Caption: Potential synthetic route to Pyrazolo[1,5-a]triazin-4-ones.

Conclusion and Future Outlook

This compound stands as a testament to the power of a well-designed building block in modern synthetic chemistry. Its straightforward synthesis and high reactivity provide a reliable and versatile platform for the introduction of the medicinally important 1-methyl-1H-pyrazole moiety. The facile formation of amides and esters opens immediate avenues for library synthesis and SAR exploration.

The true potential of this building block, however, lies in its application to the construction of more complex, fused heterocyclic systems. While the direct, one-pot synthesis of such systems from this compound is an area ripe for further exploration, the strategic conversion of its derivatives into precursors for cyclization reactions is a powerful and underexplored strategy. As the demand for novel, drug-like molecules continues to grow, the creative and efficient utilization of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

Introduction: The Significance of 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its value stems from the unique combination of a stable, aromatic pyrazole core and a highly reactive acyl chloride functional group. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1] The acyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide array of nucleophiles—such as amines, alcohols, and thiols—to form amides, esters, and thioesters, respectively.[1][2] This reactivity makes it an exceptionally versatile intermediate for constructing more complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.

This guide provides a detailed exploration of the predominant synthetic strategies for preparing this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and commonly employed synthesis of this compound is a two-stage process. The first stage involves the preparation of the stable carboxylic acid precursor, 1-methyl-1H-pyrazole-5-carboxylic acid. The second, critical stage is the conversion of this carboxylic acid into the target acyl chloride.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acyl Chloride Formation start Pyrazole Ester Precursor (e.g., Methyl or Ethyl Ester) precursor 1-methyl-1H-pyrazole-5-carboxylic acid start->precursor  Base-Catalyzed  Hydrolysis (Saponification) target This compound precursor->target  Chlorination  (SOCl₂ or (COCl)₂)

Fig 1. Overall two-stage synthetic workflow.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

The immediate precursor to the target acyl chloride is 1-methyl-1H-pyrazole-5-carboxylic acid.[3][4] This stable, solid compound can be synthesized through several methods, with the most common being the hydrolysis of a corresponding ester.

Methodology: Saponification of a Pyrazole Ester

The hydrolysis of an alkyl ester, such as methyl or ethyl 1-methyl-1H-pyrazole-5-carboxylate, is a robust and high-yielding method. This reaction, known as saponification, is typically carried out under basic conditions using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[5][6]

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group (e.g., methoxide or ethoxide). The resulting carboxylate is protonated during an acidic workup to yield the final carboxylic acid, which often precipitates from the aqueous solution and can be easily collected by filtration.[5]

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
  • Reaction Setup : In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Base Addition : Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-2.5 eq) to the solution.

  • Reaction Execution : Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 4-12 hours).[6]

  • Workup and Isolation :

    • Cool the reaction mixture in an ice bath.

    • If an organic solvent like ethanol was used, remove it under reduced pressure.

    • Carefully acidify the remaining aqueous solution to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of 1-methyl-1H-pyrazole-5-carboxylic acid should form.[6]

    • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and dry it under high vacuum to yield the pure carboxylic acid.[5][6]

Stage 2: Conversion of Carboxylic Acid to Acyl Chloride

This transformation is the crucial step and requires the use of specific chlorinating agents under anhydrous conditions to prevent the hydrolysis of the reactive acyl chloride product. The two most effective and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Methodology A: Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful and cost-effective reagent for converting carboxylic acids to acyl chlorides.[7][8] A significant advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8] The reaction is often performed in an inert solvent like dichloromethane (DCM) or toluene, or even neat with excess thionyl chloride.[9]

Mechanism with Thionyl Chloride:

Fig 2. Mechanism of Acyl Chloride Formation using SOCl₂.

The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. A chloride ion is expelled and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[7]

Methodology B: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this conversion, often considered milder than thionyl chloride.[10] It also produces only gaseous byproducts (CO₂, CO, and HCl). This reaction is typically performed at or below room temperature in an inert anhydrous solvent like DCM. A catalytic amount of N,N-dimethylformamide (DMF) is almost always added.[6][11]

The Role of Catalytic DMF:

DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive chloroiminium salt, in situ. This reagent is the true active species that reacts with the carboxylic acid to form an intermediate that readily collapses to the acyl chloride.[6][10]

Mechanism with Oxalyl Chloride and Catalytic DMF:

G cluster_0 Catalyst Activation cluster_1 Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Oxalyl (COCl)₂ Oxalyl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Reacts with RCOOH R-COOH RCOOH->Intermediate RCOCl R-COCl Intermediate->RCOCl Collapse

Fig 3. Catalytic Cycle with Oxalyl Chloride and DMF.
Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High, can require heatingHigh, often works at 0 °C to RT
Conditions Can be harsh, sometimes requiring refluxGenerally milder
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Catalyst Not typically requiredCatalytic DMF is standard
Workup Evaporation of excess reagent and solventEvaporation of excess reagent and solvent
Cost Generally more economicalMore expensive
Considerations Can sometimes lead to side reactions with sensitive functional groups.[12][13]Preferred for acid-sensitive substrates due to milder conditions.[10]
Experimental Protocol: Synthesis of this compound

Critical Safety Note: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be flame-dried or oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup : To a flame-dried, N₂-purged round-bottom flask, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition : Suspend the acid in an anhydrous solvent such as dichloromethane (DCM), toluene, or dichloroethane.

  • Reagent Addition (Choose A or B) :

    • A) Using Oxalyl Chloride : Add a catalytic drop of anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly, add oxalyl chloride (1.3-1.5 eq) dropwise via syringe.[6][11]

    • B) Using Thionyl Chloride : Slowly, add thionyl chloride (1.5-2.0 eq) dropwise. For less reactive acids, gentle heating or reflux may be required.[9]

  • Reaction Execution :

    • Vigorous gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the initial suspension becomes a clear solution.[6]

  • Isolation :

    • Remove the solvent and any excess chlorinating agent in vacuo using a rotary evaporator. To ensure all volatile reagents are removed, the crude product can be co-evaporated with an anhydrous solvent like toluene.[9]

    • The resulting crude this compound is often a pale yellow liquid or solid and is typically used immediately in the next synthetic step without further purification due to its reactivity and moisture sensitivity.[2][6]

Conclusion

The synthesis of this compound is a straightforward yet critical process for chemists in drug discovery and development. The two-stage pathway, beginning with the saponification of a pyrazole ester followed by the chlorination of the resulting carboxylic acid, is a reliable and scalable route. The choice between thionyl chloride and oxalyl chloride for the final conversion depends on the substrate's sensitivity, scale, and cost considerations, with oxalyl chloride/DMF being the preferred method for milder conditions. Careful execution under anhydrous conditions is paramount to achieving high yields of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-methyl-1H-pyrazole-5-carbonyl chloride

This compound is a highly valuable heterocyclic building block in the synthesis of complex organic molecules. Its structure combines the biologically significant pyrazole scaffold with a highly reactive acyl chloride functional group.[1] The pyrazole ring is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals exhibiting anticancer, anti-inflammatory, and enzyme inhibition properties.[2] The acyl chloride moiety serves as a potent electrophile, enabling efficient covalent bond formation with a vast range of nucleophiles through nucleophilic acyl substitution.[3][4]

This guide provides a detailed exploration of the reactivity of this compound, focusing on its application in forming amides and esters—key linkages in many active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols for their successful implementation in a laboratory setting.

Reagent Profile and Critical Safety Considerations

Acyl chlorides are, by nature, high-energy compounds requiring careful handling.[5] Their reactivity, while synthetically useful, poses significant safety risks if not managed appropriately.

Physicochemical Data

PropertyValue
Chemical Name This compound
Synonyms 2-Methyl-2H-pyrazole-3-carbonyl chloride
CAS Number 84547-59-1[6]
Molecular Formula C₅H₅ClN₂O[3]
Molecular Weight 144.56 g/mol

Safety Imperatives:

  • Corrosivity and Toxicity: Acyl chlorides are corrosive, toxic, and often lachrymatory (tear-inducing).[7][8] All handling must be performed within a certified chemical fume hood.

  • Water Reactivity: This compound reacts violently with water and moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[5][9][10] All glassware must be flame- or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, amines, and bases.[9] The container should be tightly sealed, preferably under an inert atmosphere.

Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles (Nu-H) proceed via a canonical two-step nucleophilic addition-elimination mechanism.[4] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the most stable leaving group—in this case, the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: The initially formed protonated product is neutralized by a base (often a tertiary amine like triethylamine or pyridine), which scavenges the proton and the HCl generated from the chloride leaving group to drive the reaction to completion.

Caption: General mechanism of nucleophilic acyl substitution.

Preparation of the Starting Material: this compound

The acyl chloride is typically not commercially stored long-term due to its instability and is often prepared fresh from the corresponding carboxylic acid immediately before use.[2][5] The standard method involves treating 1-methyl-1H-pyrazole-5-carboxylic acid with a chlorinating agent.

Synthesis_Workflow start 1-methyl-1H-pyrazole- 5-carboxylic acid reagent SOCl₂ or (COCl)₂ cat. DMF, Anhydrous DCM start->reagent Suspend reaction Stir at 0 °C to RT (1-3 hours) reagent->reaction Add dropwise workup Remove solvent and excess reagent in vacuo reaction->workup Upon completion product Crude 1-methyl-1H-pyrazole- 5-carbonyl chloride workup->product next_step Use Immediately in Next Reaction product->next_step

Caption: Workflow for the synthesis of the acyl chloride.

Protocol 4.1: Synthesis from Carboxylic Acid

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[11]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq) dropwise via a syringe.[2] Vigorous gas evolution (SO₂/HCl or CO/CO₂/HCl) will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.[2]

  • Once the reaction is complete, carefully remove the solvent and excess chlorinating agent under reduced pressure.

  • The resulting crude this compound is typically a solid or oil and is used immediately in the subsequent nucleophilic substitution step without further purification.[2]

Application Protocol I: Synthesis of N-Substituted 1-methyl-1H-pyrazole-5-carboxamides

The reaction with primary or secondary amines is one of the most common and reliable applications, yielding stable pyrazole carboxamides.[12][13]

Principle: The amine's lone pair of electrons acts as the nucleophile. A stoichiometric amount of a non-nucleophilic base, typically triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

Protocol 5.1: General Amide Coupling

  • Preparation of Acyl Chloride Solution: Dissolve the crude this compound (1.0 eq) from Protocol 4.1 in fresh anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere.

  • Preparation of Nucleophile Solution: In a separate flame-dried flask, dissolve the desired primary or secondary amine (1.1-1.2 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.[2]

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-30 minutes.[2]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.[2]

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 1-methyl-1H-pyrazole-5-carboxamide.

Application Protocol II: Synthesis of 1-methyl-1H-pyrazole-5-carboxylates (Esters)

Ester formation is another key transformation, though it can sometimes be slower than amidation, particularly with sterically hindered or electronically deactivated alcohols.[14]

Principle: The alcohol is the nucleophile. As with amidation, a base is required to scavenge HCl. For less reactive alcohols, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[15] DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol.[15]

Protocol 6.1: General Ester Formation

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.2 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq, if needed) in anhydrous DCM.

  • Acyl Chloride Addition: Prepare a solution of crude this compound (1.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the acyl chloride solution to the alcohol solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), as monitored by TLC.

  • Workup and Purification: Follow the same workup, extraction, and purification steps as described in Protocol 5.1.

Summary of Representative Reaction Conditions

The following table provides generalized conditions for the reaction of this compound with various classes of nucleophiles. Actual yields and reaction times will vary based on the specific substrate.

Nucleophile ClassExample NucleophileBaseCatalyst (optional)SolventTemp (°C)Typical Time (h)
Primary Amine BenzylamineEt₃N (2.2 eq)NoneDCM0 to RT2 - 6
Aniline AnilineEt₃N (2.2 eq)NoneDCM/THF0 to RT4 - 12
Secondary Amine MorpholineEt₃N (2.2 eq)NoneDCM0 to RT1 - 4
Primary Alcohol EthanolEt₃N (1.5 eq)DMAP (0.1 eq)DCM0 to RT4 - 8
Phenol PhenolPyridine (2.0 eq)DMAP (0.1 eq)DCM0 to RT12 - 24
Water (Hydrolysis) H₂ONone (or Base)NoneTHF/H₂ORT< 1

Conclusion

This compound stands as a robust and versatile electrophilic partner for the synthesis of pyrazole-based amides and esters. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for efficient coupling with a diverse array of nucleophiles under well-defined conditions. Mastery of the protocols detailed herein, combined with a commitment to rigorous safety practices, empowers researchers to effectively leverage this key intermediate in the design and execution of synthetic routes for novel chemical entities in drug discovery and beyond.

References

Application Note & Protocols: Synthesis of Pyrazole-5-Carboxamides using 1-Methyl-1H-pyrazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-5-Carboxamides in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Pyrazoles are five-membered heterocyclic compounds that are particularly valued in drug design for their metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] Among the diverse family of pyrazole derivatives, N-substituted pyrazole-5-carboxamides have emerged as a class of significant interest. These compounds are integral to the development of novel therapeutics, including anticancer agents, kinase inhibitors, anti-inflammatory drugs, and modulators of key cellular pathways like apoptosis and autophagy.[3][4][5] Their prominence is highlighted in drugs targeting the Receptor for Advanced Glycation End products (RAGE), which is implicated in Alzheimer's disease.[6]

This application note provides a comprehensive, field-proven guide for the synthesis of N-substituted 1-methyl-1H-pyrazole-5-carboxamides. The central strategy revolves around the highly reactive intermediate, 1-methyl-1H-pyrazole-5-carbonyl chloride , which serves as a versatile precursor for coupling with a wide array of primary and secondary amines. We will detail the necessary protocols, from the preparation of the prerequisite carboxylic acid to the final amidation, while providing insights into the causality behind critical experimental choices to ensure reproducible and high-yielding outcomes.

Synthetic Strategy & Mechanistic Rationale

The most robust and flexible approach for synthesizing a library of pyrazole-5-carboxamides is a two-stage process.[7] This methodology allows for late-stage diversification, where a common pyrazole core can be coupled with various amines to explore structure-activity relationships (SAR) efficiently.

Stage 1: Preparation of the Carboxylic Acid and Acyl Chloride Intermediate. The synthesis begins with the hydrolysis of a commercially available ester, such as ethyl 1-methyl-1H-pyrazole-5-carboxylate, to yield 1-methyl-1H-pyrazole-5-carboxylic acid. This acid is then converted into the highly reactive this compound.

Stage 2: Amide Bond Formation. The crude or purified acyl chloride is then reacted with a chosen primary or secondary amine in a nucleophilic acyl substitution reaction to yield the final carboxamide product.

Causality of Reagent Selection in Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis.[8] The choice of chlorinating agent is critical for efficiency and ease of workup.

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂): These are the reagents of choice for this transformation.[7] Their principal advantage lies in the nature of their byproducts. The reaction with thionyl chloride produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), while oxalyl chloride generates carbon dioxide (CO), carbon monoxide (CO), and HCl.[7][8][9] These gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

  • Catalytic N,N-Dimethylformamide (DMF): A catalytic amount of DMF is often added to accelerate the reaction, particularly with oxalyl chloride. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium species, which is the active catalyst that facilitates the conversion of the carboxylic acid to the acyl chloride.

The Amidation Reaction: A Classic Nucleophilic Acyl Substitution

The reaction between this compound and an amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[10] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

  • Role of a Non-Nucleophilic Base: This reaction liberates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the starting amine (which would render it non-nucleophilic), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to act as an acid scavenger.[7] Typically, slightly more than two equivalents of base are used: one to neutralize the generated HCl and another to ensure the starting amine remains deprotonated.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below, providing a clear visual guide from the starting ester to the final diversified carboxamide products.

Synthetic_Workflow Start Ethyl 1-Methyl-1H- pyrazole-5-carboxylate Acid 1-Methyl-1H-pyrazole- 5-carboxylic Acid Start->Acid 1. Saponification (LiOH or NaOH) AcylChloride 1-Methyl-1H-pyrazole- 5-carbonyl Chloride (Reactive Intermediate) Acid->AcylChloride 2. Chlorination (SOCl₂ or (COCl)₂) Product N-Substituted-1-methyl-1H- pyrazole-5-carboxamide AcylChloride->Product 3. Amidation (Base, e.g., TEA) Amine Primary or Secondary Amine (R1R2NH) Amine->Product 3. Amidation (Base, e.g., TEA)

Caption: Overall workflow for the synthesis of pyrazole-5-carboxamides.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Thionyl chloride, oxalyl chloride, and acyl chlorides are corrosive and react violently with water.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be flame-dried or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of reactive intermediates.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

This protocol describes the saponification (hydrolysis) of the corresponding ethyl ester.

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Hydrochloric acid (HCl), 1M or 2M solution

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add the base (e.g., LiOH, 2.0 eq) to the solution and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 4-12 hours).[7]

    • Once complete, cool the reaction mixture in an ice-water bath.

    • Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The carboxylic acid will typically precipitate as a white solid.[7]

    • Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under high vacuum to yield the pure 1-methyl-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for the subsequent step.

Protocol 2: Preparation of this compound

This intermediate is highly moisture-sensitive and is typically generated and used immediately (in situ) without isolation.[7]

  • Materials:

    • 1-Methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask purged with nitrogen, add the 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add the chlorinating agent (e.g., oxalyl chloride, 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.[7]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the formation of the soluble acid chloride.[7]

    • The resulting solution of crude this compound is used directly in the next step. Alternatively, the solvent and excess reagent can be carefully removed under reduced pressure, but this is often unnecessary.

Protocol 3: General Procedure for Synthesis of N-Substituted-1-methyl-1H-pyrazole-5-carboxamides

This protocol details the final coupling step.

  • Materials:

    • Solution of this compound in anhydrous DCM (from Protocol 2) (1.0 eq)

    • Desired primary or secondary amine (1.1 - 1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a separate flame-dried flask under nitrogen, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C in an ice-water bath.

    • To the stirred solution of this compound (also at 0 °C), add the amine solution dropwise via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.[7]

    • Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure N-substituted-1-methyl-1H-pyrazole-5-carboxamide.

Quantitative Data Summary

The following table summarizes representative yields for the amidation step using this compound with various amine nucleophiles. Yields are highly dependent on the specific amine's reactivity and steric hindrance, as well as the purification method.

EntryAmine (R¹R²NH)BaseSolventTypical Yield (%)
1AnilineTEADCM85 - 95%
2BenzylamineTEADCM90 - 98%
3MorpholineDIPEADCM88 - 96%
44-FluoroanilineTEADCM80 - 90%
5N-MethylpiperazineDIPEADCM85 - 95%

Troubleshooting and Key Considerations

  • Low or No Yield: The most common issue is the deactivation of the acyl chloride by moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere is critical.

  • Incomplete Reaction: If the starting amine is sterically hindered or electronically deactivated, the reaction may require gentle heating (e.g., refluxing in DCM or switching to a higher boiling solvent like THF) or an extended reaction time.

  • Side Reactions: If the amine has other nucleophilic functional groups (e.g., alcohols, thiols), they may also react. Protection of these groups may be necessary prior to the amidation step.

  • Purification: The triethylammonium chloride salt formed during the reaction is largely water-soluble and is removed during the aqueous workup. However, if the final product is also basic, it may be retained in the aqueous layer upon washing with acidic solutions. Careful control of pH during workup is essential.

Conclusion

The synthetic route via this compound is a highly effective and versatile method for preparing a diverse range of pyrazole-5-carboxamides. The use of chlorinating agents that produce gaseous byproducts simplifies the process, and the high reactivity of the acyl chloride intermediate ensures efficient coupling with a broad scope of amine nucleophiles. By carefully controlling reaction conditions, particularly by excluding moisture, this protocol provides researchers in drug discovery and organic synthesis with a reliable and scalable platform for accessing this important class of bioactive molecules.

References

Application Notes & Protocols: Synthesis of 1-Methyl-1H-pyrazole-5-carboxamides via Acylation of Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the reaction of 1-methyl-1H-pyrazole-5-carbonyl chloride with primary and secondary amines. The resulting N-substituted 1-methyl-1H-pyrazole-5-carboxamides are a privileged scaffold in modern chemistry, with significant applications in medicinal chemistry as anthelmintic[1][2][3], anticancer[4][5], and fungicidal agents[6], as well as in agrochemicals[6][7]. This document explains the underlying reaction mechanism, provides step-by-step experimental procedures, and offers insights into optimizing reaction conditions and troubleshooting potential issues.

Scientific Foundation: The Nucleophilic Acyl Substitution Reaction

The synthesis of pyrazole-5-carboxamides from this compound and an amine is a classic example of a nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation[8][9].

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The pyrazole ring and the adjacent chlorine atom are electron-withdrawing, further increasing the partial positive charge on the carbonyl carbon[9]. This initial attack breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed[10][11]. This step is critical; without a base, the HCl byproduct would react with the starting amine to form an unreactive ammonium salt, halting the reaction[12][13].

The overall reaction can be summarized as follows:

Logical Diagram: Reaction Mechanism

The following diagram illustrates the key steps of the nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation from an acyl chloride and an amine.

Experimental Design and Optimization

The success of this reaction hinges on careful control of several parameters.

  • Reagent Purity and Handling: this compound is highly reactive and moisture-sensitive[8]. It reacts violently with water and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area[14]. It is often prepared from 1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride and used immediately without extensive purification[10][15].

  • Solvent Choice: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are the most common choices due to their inertness and ability to dissolve the reactants[10].

  • Base Selection: A non-nucleophilic organic base is required to scavenge the HCl produced.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are standard choices, typically used in 2.0-3.0 equivalents to ensure the reaction goes to completion[10].

    • Pyridine: Can also be used as a base and sometimes as a catalyst[11]. However, it can be more difficult to remove during workup.

  • Temperature Control: The reaction is exothermic. It is standard practice to add the amine solution to the acyl chloride solution at 0 °C (ice bath) to control the initial reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature to proceed to completion[10].

  • Stoichiometry: A slight excess of the amine (e.g., 1.2 equivalents) is often used to ensure all the acyl chloride is consumed. A larger excess of the base (2.0-3.0 equivalents) is necessary to neutralize the HCl byproduct and the HCl salt of the excess amine.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1-methyl-1H-pyrazole-5-carboxamide

This protocol describes a general procedure for the coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow: From Reaction to Purified Product

G A Setup Flame-dried flask under N₂ atmosphere B Reactant 1 Dissolve this compound in anhydrous DCM. Cool to 0 °C. A->B C Reactant 2 In a separate flask, dissolve amine and TEA in anhydrous DCM. A->C D Reaction Add amine/TEA solution dropwise to acyl chloride solution at 0 °C. Warm to RT, stir 2-16h. B->D C->D E Monitoring Check reaction completion by TLC. D->E F Quench & Workup Add sat. NaHCO₃. Separate layers. Extract aqueous layer with DCM. E->F G Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. F->G H Concentration Filter and concentrate solvent under reduced pressure. G->H I Purification Purify crude product by flash column chromatography or recrystallization. H->I J Final Product N-Substituted-1-methyl-1H- pyrazole-5-carboxamide I->J

Caption: Standard experimental workflow for pyrazole-5-carboxamide synthesis.

Procedure:

  • Acid Chloride Preparation: In a flame-dried, N₂-purged round-bottom flask, place a solution of this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

    • Note: If starting from the carboxylic acid, it should first be converted to the acyl chloride, typically by refluxing with thionyl chloride (SOCl₂) and a catalytic amount of DMF. The excess SOCl₂ is removed in vacuo, and the crude acyl chloride is dissolved in DCM and used directly[10][15].

  • Amine Solution Preparation: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Amide Formation: Add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is completely consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-methyl-1H-pyrazole-5-carboxamide[10].

Data Summary: Representative Reaction Conditions

The following table summarizes various conditions reported in the literature, demonstrating the versatility of this reaction. Actual yields will vary based on the specific substrates and reaction scale.

Pyrazole Acid ChlorideAmine SubstrateBaseSolventTemp & TimeYield (%)Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chlorideVarious Amines---Not specified[10]
3-Aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chlorideSubstituted Amines---"Excellent"[4]
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chlorideSulfamerazine-THF-86%[10]
General Pyrazole-5-carbonyl chloridePrimary/Secondary AmineTEA/DIPEADCM0°C to RT, 2-16hTypical >70%[10]
4-Benzoyl-1-(nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilide-XyleneReflux, 10h67%[16]

Troubleshooting and Side Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Moisture contamination leading to hydrolysis of the acyl chloride. 2. Insufficient base, leading to protonation of the starting amine. 3. Low reactivity of the amine (e.g., sterically hindered or electron-poor anilines).1. Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Use at least 2.0 equivalents of base. 3. Increase reaction temperature or use a stronger, non-nucleophilic base.
Formation of Multiple Products 1. The amine has multiple nucleophilic sites. 2. Over-acylation of the product amide (formation of an imide).1. Use protecting groups for other nucleophilic functional groups if necessary. 2. Avoid a large excess of the acyl chloride and maintain controlled temperatures.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Presence of residual tertiary amine base or its salt.1. Add a small amount of TEA (e.g., 1%) to the chromatography eluent. Consider reverse-phase chromatography. 2. Perform an acidic wash (e.g., dilute HCl) during workup, provided the product is stable to acid.

References

Application Notes and Protocols: The Strategic Use of 1-methyl-1H-pyrazole-5-carbonyl chloride in the Synthesis of Novel PDE5 Inhibitor Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of 1-methyl-1H-pyrazole-5-carbonyl chloride as a key reagent in the synthesis of novel phosphodiesterase type 5 (PDE5) inhibitor analogues. We will explore the mechanism of PDE5 inhibition, the rationale for developing new analogues, and the crucial role of the pyrazole moiety in ligand-target interactions. Detailed, field-tested protocols for the synthesis, purification, and characterization of pyrazole-based scaffolds are presented, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Rationale for Developing Novel PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In physiological processes such as penile erection, nitric oxide (NO) release stimulates soluble guanylate cyclase to produce cGMP, leading to smooth muscle relaxation and increased blood flow.[3][4] PDE5 terminates this signal by hydrolyzing cGMP.[5] Consequently, inhibitors of PDE5, such as sildenafil, vardenafil, and tadalafil, have been successfully developed for the treatment of erectile dysfunction and pulmonary hypertension.[6][7]

The development of novel PDE5 inhibitor analogues is driven by the need for compounds with improved pharmacokinetic profiles, increased selectivity to minimize off-target effects (e.g., inhibition of PDE6 leading to visual disturbances), and potential applications in other therapeutic areas like cancer and neurodegenerative diseases.[6][7] The pyrazole ring is a key structural feature in many potent PDE5 inhibitors, contributing significantly to their binding affinity and selectivity.[8]

Mechanism of PDE5 Inhibition

The catalytic site of PDE5 contains a metal-ion cluster that facilitates the hydrolysis of cGMP. PDE5 inhibitors are designed to mimic the guanine base of cGMP, allowing them to bind within the active site and prevent the breakdown of the second messenger.

PDE5_Inhibition cluster_0 Normal Physiological Response cluster_1 With PDE5 Inhibitor Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow GMP GMP PDE5->GMP hydrolyzes PDE5_Inhibitor PDE5 Inhibitor PDE5_inhibited PDE5 (Inhibited) PDE5_Inhibitor->PDE5_inhibited binds to Increased_cGMP Increased cGMP Levels Prolonged_Relaxation Prolonged Smooth Muscle Relaxation Increased_cGMP->Prolonged_Relaxation

Caption: Mechanism of PDE5 Inhibition.

The Key Reagent: this compound

This compound is a highly reactive acyl chloride that serves as a critical building block for introducing the 1-methyl-pyrazole-5-carboxamide moiety into target molecules.[9] This structural element is a cornerstone of many sildenafil analogues and other potent PDE5 inhibitors.[10][11]

Chemical Properties and Reactivity
PropertyValue
Molecular Formula C5H5ClN2O[9]
Molecular Weight 144.56 g/mol [12]
Appearance Colorless to pale yellow liquid or solid[9]
Reactivity Highly reactive towards nucleophiles (amines, alcohols) via nucleophilic acyl substitution.[9][13]

Causality: The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the adjacent chlorine atom and the pyrazole ring, making it an excellent acylating agent.

Safe Handling and Storage

This compound is corrosive and reacts violently with water, liberating toxic gases.[9][14] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[15] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[14] Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[14]

Synthetic Protocols for PDE5 Inhibitor Analogues

The following protocols outline the synthesis of a generic PDE5 inhibitor analogue using this compound. These steps are based on established synthetic routes for sildenafil and its derivatives.[11][16]

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

This precursor can be synthesized from commercially available starting materials or purchased directly.[17]

Conversion to this compound

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.[15]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent).

  • Under a nitrogen atmosphere, add thionyl chloride (2-3 equivalents) dropwise at room temperature.[15]

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is typically used in the next step without further purification.

Acyl_Chloride_Formation cluster_0 Workflow Start 1-methyl-1H-pyrazole- 5-carboxylic acid Reaction Reflux Start->Reaction Reagents Thionyl Chloride (SOCl2) cat. DMF Reagents->Reaction Product 1-methyl-1H-pyrazole- 5-carbonyl chloride Reaction->Product Workup Distillation of excess SOCl2 Product->Workup Final_Product Crude Acyl Chloride (for next step) Workup->Final_Product

Caption: Acyl Chloride Formation Workflow.

Acylation of an Aminosulfonamide Intermediate

Rationale: This step involves the crucial amide bond formation between the pyrazole acyl chloride and an appropriately substituted aminophenylsulfonamide core. This reaction builds the core scaffold of the PDE5 inhibitor analogue. The choice of the aminophenylsulfonamide determines the substitution pattern on the "right-hand side" of the final molecule, influencing its pharmacokinetic properties.

Protocol:

  • Dissolve the aminophenylsulfonamide intermediate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a scavenger for the HCl byproduct.[16]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.[18] The dropwise addition helps to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Cyclization to the Pyrazolopyrimidinone Core

Rationale: The final step in forming the sildenafil-like scaffold is an intramolecular cyclization to create the pyrazolopyrimidinone ring system. This is typically achieved under basic conditions.[16]

Protocol:

  • Dissolve the N-acylated intermediate from the previous step in a suitable solvent like ethanol or a mixture of THF and water.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., dilute HCl) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final PDE5 inhibitor analogue.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations
¹H NMR Appearance of characteristic peaks for the pyrazole ring protons and the newly formed amide proton.
¹³C NMR Presence of carbonyl carbon signals and appropriate shifts in aromatic and aliphatic carbons.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the target compound.
HPLC Determination of purity, typically >95% for further biological evaluation.

Conclusion

This compound is an indispensable reagent for the construction of novel PDE5 inhibitor analogues. Its high reactivity allows for efficient amide bond formation, a key step in assembling the pyrazolopyrimidinone scaffold common to many potent inhibitors. By following the detailed protocols and understanding the rationale behind each experimental step, researchers can effectively synthesize and explore new chemical entities with potentially improved therapeutic profiles.

References

Application Notes and Protocols for Anhydrous Reactions with 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Anhydrous Conditions

1-methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive and versatile acylating agent, pivotal in the synthesis of a wide array of amides and esters. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and agrochemicals.[1][2] The reactivity of this compound stems from the acyl chloride functional group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity is a double-edged sword: while it facilitates the desired formation of amide and ester bonds with high efficiency, it also makes the compound exquisitely sensitive to moisture.

The paramount challenge in working with this compound is its vigorous and irreversible reaction with water. Even trace amounts of moisture present in the reaction solvent, on the surface of glassware, or in the atmosphere can lead to rapid hydrolysis. This unwanted side reaction consumes the starting material to form the corresponding, and often unreactive, 1-methyl-1H-pyrazole-5-carboxylic acid, while also generating corrosive hydrogen chloride (HCl) gas.[3] Consequently, the success of any synthetic procedure involving this reagent is critically dependent on the rigorous exclusion of water. This guide provides a comprehensive framework and detailed protocols for establishing and maintaining the anhydrous conditions necessary for predictable and high-yielding reactions.

The Anhydrous Trinity: Glassware, Solvents, and Atmosphere

A successful anhydrous reaction is built upon three foundational pillars: meticulously prepared glassware, scrupulously dried solvents, and a controlled inert atmosphere. Neglecting any one of these components can compromise the entire experiment.

Pillar 1: Rigorous Glassware Preparation

Glass surfaces, even when appearing dry, are coated with a microscopic film of adsorbed water.[4] This moisture must be removed before introducing any sensitive reagents.

Protocol 1A: Oven-Drying This is the most convenient method for routine preparation.

  • Disassemble all glassware, including removing plastic stopcocks.

  • Clean and rinse the glassware with deionized water, followed by a final rinse with acetone to expedite drying.

  • Place the glassware in a laboratory oven set to a minimum of 125°C for at least 12-24 hours.[5]

  • Immediately before use, remove the hot glassware from the oven using thermal gloves and either assemble it quickly while still hot, allowing it to cool under a stream of inert gas, or place it in a desiccator to cool.[4] This prevents the re-adsorption of atmospheric moisture onto the cooling glass surface.

Protocol 1B: Flame-Drying This method is faster and ideal for last-minute preparations of individual flasks.

  • Assemble the reaction apparatus, including stir bars, and clamp it securely in a fume hood.

  • Ensure no flammable solvents are nearby.

  • Using a heat gun or a Bunsen burner with a strong flame, heat the entire surface of the glassware systematically. Heat until any visible condensation is driven off.[6]

  • Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (e.g., nitrogen or argon).[7]

Pillar 2: Scrupulous Solvent Purification

While commercially available "anhydrous" solvents are of high quality, they can absorb moisture during storage and handling. For highly sensitive reactions, it is best practice to freshly distill solvents from an appropriate drying agent.

SolventBoiling Point (°C)Recommended Drying Agent(s)Notes
Dichloromethane (DCM)39.6Calcium Hydride (CaH₂)Reflux and distill. Avoid sodium.
Tetrahydrofuran (THF)66Sodium/BenzophenoneReflux until a persistent deep blue/purple color indicates anhydrous conditions. Distill prior to use.
Acetonitrile (ACN)82Calcium Hydride (CaH₂)Repeated stirring with CaH₂ followed by distillation.
Toluene111Sodium/BenzophenoneReflux and distill.
1,4-Dioxane101Sodium/BenzophenoneReflux and distill.

Table 1: Recommended drying agents for common aprotic solvents used in acylation reactions. Data compiled from various laboratory resources.[8][9]

Pillar 3: Establishing an Inert Atmosphere

Displacing the ambient, moisture-containing atmosphere with a dry, inert gas is critical. Nitrogen or argon are the most common choices.

Method 3A: Inert Gas Balloon A simple setup for less demanding reactions.

  • Fit the oven- or flame-dried reaction flask with a rubber septum.

  • Insert a needle connected to the inert gas line and a second "bleed" needle to serve as an outlet.

  • Flush the flask with a steady stream of inert gas for several minutes.

  • Remove the bleed needle first, then the gas inlet needle.

  • Puncture the septum with a needle attached to a balloon filled with the inert gas to maintain a slight positive pressure.

Method 3B: The Schlenk Line The standard for highly air- and moisture-sensitive chemistry, a Schlenk line is a dual-manifold system connected to both a vacuum pump and an inert gas source.[10]

Protocol for Preparing a Flask on a Schlenk Line:

  • Attach the flame- or oven-dried and assembled glassware to a port on the Schlenk line.

  • Ensure the stopcock on the glassware is open to the line.

  • Carefully open the port to the vacuum manifold to evacuate the air from the flask for 5-10 minutes.

  • Close the connection to the vacuum manifold and slowly open the port to the inert gas manifold to backfill the flask. You should observe the cessation of bubbling in the gas bubbler as the pressure equalizes.

  • Repeat this "evacuate-and-backfill" cycle at least three times to ensure the complete removal of atmospheric air and moisture.[11] The flask is now under a static pressure of inert gas and ready for use.

Core Application Protocols

The following protocols detail standard procedures for amide and ester synthesis using this compound. It is common practice to generate the acyl chloride in situ from the corresponding carboxylic acid and use it immediately without isolation.[11]

Protocol 4: Synthesis of N-Substituted Amides via In Situ Acyl Chloride Formation

This protocol describes the robust conversion of 1-methyl-1H-pyrazole-5-carboxylic acid into an amide by first activating it with a chlorinating agent.

Step 1: Preparation of Reagents and Glassware

  • Prepare a two-necked round-bottom flask (Flask A) and a separate single-necked round-bottom flask (Flask B) under anhydrous conditions using the methods described above (e.g., flame-dried and cooled under argon).

  • Ensure all solvents (e.g., anhydrous Dichloromethane) and reagents (amine, triethylamine) are anhydrous.

Step 2: In Situ Formation of this compound (Flask A)

  • To Flask A, equipped with a magnetic stir bar and under an inert atmosphere, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops). The DMF catalyzes the formation of the acyl chloride.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed. Caution: This step must be performed in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the mixture becomes a clear solution.[11] This solution of crude this compound is used directly in the next step.

Step 3: Amide Coupling Reaction (Flask B to Flask A)

  • In Flask B, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (TEA) or another non-nucleophilic base (2.0-2.5 eq) in anhydrous DCM. The excess base is crucial for neutralizing the HCl generated during the acylation.[11]

  • Cool the solution in Flask B to 0 °C.

  • Using a cannula or a syringe, slowly transfer the amine solution from Flask B into the freshly prepared acyl chloride solution in Flask A at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

Step 4: Work-up and Purification

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product as necessary by recrystallization or column chromatography.

Protocol 5: Synthesis of Esters

The procedure for esterification is similar, substituting an alcohol for the amine.

  • Generate the this compound solution in situ as described in Protocol 4, Step 2.

  • In a separate anhydrous flask, dissolve the desired alcohol (1.1 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool both solutions to 0 °C.

  • Slowly add the alcohol/base solution to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Perform an aqueous work-up similar to that described in Protocol 4, Step 4, to isolate and purify the desired ester.

Visualization of Key Processes

To better understand the critical aspects of these reactions, the following diagrams illustrate the hydrolysis side reaction and a typical experimental setup.

Caption: Undesired hydrolysis of the acyl chloride.

Amidation_Workflow start 1-Methyl-1H-pyrazole-5-carboxylic Acid activation Activation with SOCl₂ or (COCl)₂ Anhydrous DCM, cat. DMF start->activation intermediate In Situ Generation of This compound activation->intermediate coupling Amine (R₂NH) + Base (TEA) Anhydrous DCM, 0 °C to RT intermediate->coupling product Target N-Substituted Amide coupling->product Schlenk_Setup Anhydrous Amidation Setup cluster_setup flask Reaction Flask (Flask A) - Acyl Chloride Solution - Stir Bar funnel Addition Funnel - Amine/Base Solution funnel->flask Slow Addition schlenk_line To Schlenk Line (Inert Gas Inlet) schlenk_line->flask

References

The Lynchpin of Modern Agrochemicals: 1-Methyl-1H-pyrazole-5-carbonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Crop Protection

The pyrazole ring is a privileged scaffold in the world of agrochemicals, forming the backbone of numerous highly effective fungicides, insecticides, and herbicides.[1][2][3] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a combination of metabolic stability, target affinity, and diverse functionalization potential.[2][3] At the heart of synthesizing many of these vital crop protection agents is the reactive intermediate, 1-methyl-1H-pyrazole-5-carbonyl chloride . This acyl chloride is a critical building block, enabling the efficient construction of complex pyrazole-based active ingredients.

This document serves as a detailed guide for researchers and scientists in the agrochemical industry, providing in-depth application notes and protocols for the utilization of this compound in the synthesis of next-generation pesticides. We will explore its chemical properties, key reactions, and provide step-by-step methodologies for the synthesis of prominent agrochemicals, with a focus on the widely successful class of pyrazole carboxamide fungicides.

Physicochemical Properties and Safe Handling

This compound is a reactive organic compound that must be handled with care.[4] As an acyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Proper storage and handling are crucial to maintain its reactivity and ensure laboratory safety.

PropertyValueSource
CAS Number 84547-59-1[5][6][7][8]
Molecular Formula C5H5ClN2O[4][5][8]
Molecular Weight 144.56 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[4]
Storage 2-8°C, under inert atmosphere[5][8]

Safety Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from sources of moisture to prevent hydrolysis and the release of corrosive hydrogen chloride gas.[4]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

The Cornerstone Reaction: Amide Bond Formation in Fungicide Synthesis

The primary application of this compound in agrochemical synthesis is its reaction with various aromatic or aliphatic amines to form pyrazole carboxamides. This class of compounds has yielded some of the most important modern fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11] SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and ultimately, cell death.[9][12]

The reaction is a classic nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Pyrazole Carboxamide Fungicide reagent1->product Nucleophilic Acyl Substitution reagent2 Amine (R-NH2) reagent2->product base Base (e.g., Pyridine, Triethylamine) hcl HCl base->hcl Neutralization

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide

This protocol provides a generalized procedure for the synthesis of a pyrazole carboxamide, which can be adapted for the creation of various fungicidal active ingredients by selecting the appropriate amine starting material.

Materials:

  • This compound

  • Substituted amine (e.g., 2-aminobiphenyl derivative)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole carboxamide.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive this compound.[4]

  • Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Cooling to 0°C: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

  • Use of a Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine remove any unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.

Applications in Herbicide and Insecticide Synthesis

While its role in fungicide synthesis is most prominent, this compound is also a valuable intermediate in the development of other agrochemicals.

Herbicides: Pyrazole-based herbicides often target key enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] The synthesis of these herbicides can involve the use of this compound to introduce the pyrazole moiety into the final molecule.

Insecticides: The pyrazole scaffold is present in a number of insecticides that act on the nervous system of insects. For instance, some pyrazole derivatives function as GABA-gated chloride channel antagonists.[12] The synthesis of these insecticidal compounds can also utilize this compound as a key building block.[14][15]

G cluster_fungicides Fungicides (SDHIs) cluster_herbicides Herbicides (e.g., HPPD Inhibitors) cluster_insecticides Insecticides (e.g., GABA Antagonists) start This compound fungicide Pyrazole Carboxamides start->fungicide Reaction with Amines herbicide Substituted Pyrazoles start->herbicide Multi-step Synthesis insecticide Pyrazole Derivatives start->insecticide Derivatization

References

Application Notes and Protocols: 1-methyl-1H-pyrazole-5-carbonyl chloride as a pivotal intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-methyl-1H-pyrazole-5-carbonyl chloride, a critical heterocyclic building block in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). The pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] This document offers detailed protocols for the synthesis, purification, and characterization of this compound. Furthermore, it delineates its application in the synthesis of amide derivatives, a common linkage in many pharmaceuticals. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, providing both theoretical insights and practical, field-tested methodologies.

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

This compound (CAS No: 84547-59-1) emerges as a particularly valuable intermediate.[5][6][7] The presence of the highly reactive acyl chloride group facilitates efficient coupling with various nucleophiles, most notably amines, to form stable amide bonds.[8][9][10] This reactivity is fundamental to the construction of more complex molecules, including a new generation of selective COX-2 inhibitors and other targeted therapies.[4][11]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid.[8][12] The choice of chlorinating agent is critical and depends on the desired scale, purity requirements, and available equipment. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation.[13][14][15]

Causality Behind Reagent Selection
  • Thionyl Chloride (SOCl₂): This reagent is often favored for its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[16][17] The reaction can often be performed neat or in a high-boiling inert solvent.[15]

  • Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride offers milder reaction conditions and its byproducts (CO, CO₂, and HCl) are also gaseous.[15][18] It is particularly useful for substrates that are sensitive to the higher temperatures often required with thionyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction, as it forms the Vilsmeier reagent in situ, which is the active catalytic species.[12]

Visualizing the Synthesis Workflow

G cluster_0 Synthesis of this compound A 1-methyl-1H-pyrazole-5-carboxylic acid C Reaction in Inert Solvent (e.g., DCM, Toluene) A->C Suspend B Chlorinating Agent (SOCl₂ or (COCl)₂/cat. DMF) B->C Add D This compound C->D Reaction & Work-up E Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) C->E Evolve F Removal of Solvent and Excess Reagent D->F Purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis using Thionyl Chloride

Objective: To synthesize this compound from 1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)[19]

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)[16]

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous toluene.

  • Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring. Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction progress by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • Purification: The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be employed, though care must be taken due to the compound's reactivity.[20]

Self-Validation: The completion of the reaction can be confirmed by the cessation of gas evolution and by IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears and a sharp C=O stretch of the acid chloride appears at a higher wavenumber.

Application in API Synthesis: Formation of Pyrazole-5-carboxamides

The primary utility of this compound in API synthesis is its reaction with primary or secondary amines to form the corresponding N-substituted-1-methyl-1H-pyrazole-5-carboxamides.[10][21] This amide bond formation is a cornerstone of many synthetic routes for pyrazole-based drugs.[22]

Reaction Mechanism and Key Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][12]

Key Considerations:

  • Stoichiometry: At least two equivalents of the amine are required if no external base is used, as one equivalent will be consumed to form the hydrochloride salt. The use of a non-nucleophilic base like triethylamine is more efficient.

  • Temperature Control: The reaction is often exothermic. It is typically carried out at 0 °C to room temperature to minimize side reactions.

  • Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are ideal to prevent hydrolysis of the acid chloride.

Visualizing the Amide Formation Pathway

G cluster_1 Amide Bond Formation A This compound D Reaction in Anhydrous Solvent (e.g., DCM) A->D Dissolve B Primary or Secondary Amine (R-NH₂ or R₂NH) B->D Add C Base (e.g., Triethylamine) C->D Add E N-substituted-1-methyl-1H-pyrazole-5-carboxamide D->E Nucleophilic Acyl Substitution F Triethylamine Hydrochloride D->F Byproduct

Caption: Pathway for the synthesis of N-substituted-1-methyl-1H-pyrazole-5-carboxamides.

Detailed Experimental Protocol

Protocol 2: General Procedure for Amide Synthesis

Objective: To synthesize an N-substituted-1-methyl-1H-pyrazole-5-carboxamide from this compound and a representative amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute aqueous HCl solution, and then a saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[23][24]

Self-Validation: The formation of the amide can be confirmed by ¹H and ¹³C NMR spectroscopy, where characteristic shifts for the amide proton and carbonyl carbon will be observed.[25] Mass spectrometry will confirm the molecular weight of the desired product.

Analytical Characterization

Thorough characterization of this compound and its derivatives is essential to ensure purity and structural integrity.

Analytical Technique This compound N-substituted-1-methyl-1H-pyrazole-5-carboxamide
¹H NMR Signals corresponding to the methyl group and pyrazole ring protons.Additional signals for the N-substituent and a characteristic amide N-H signal (for primary amine adducts).
¹³C NMR A downfield signal for the carbonyl carbon of the acid chloride.A downfield signal for the amide carbonyl carbon.
IR Spectroscopy Strong C=O stretch around 1750-1800 cm⁻¹.Strong C=O stretch around 1630-1680 cm⁻¹ and N-H stretch (for primary amine adducts) around 3300 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.Molecular ion peak corresponding to the calculated mass of the amide product.

Safety and Handling

This compound is a reactive and potentially corrosive compound.[9] It is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid and HCl.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][27]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[28][29]

Conclusion

This compound is a versatile and highly valuable intermediate in the synthesis of pharmaceutical compounds. Its straightforward preparation and high reactivity make it an ideal building block for the introduction of the 1-methyl-1H-pyrazole-5-carboxamide moiety, which is present in numerous biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important synthetic tool in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

preventing hydrolysis of 1-methyl-1H-pyrazole-5-carbonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis and Ensuring High-Quality Synthesis for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of hydrolysis in my reaction mixture or stored 1-methyl-1H-pyrazole-5-carbonyl chloride?

A: Visual cues are often the first indicators. The pure compound is typically a colorless to pale yellow liquid or solid.[1] Hydrolysis to the corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, may result in the formation of a white precipitate. Additionally, if the reaction is performed in the open, the release of hydrogen chloride (HCl) gas, a byproduct of hydrolysis, can be observed as steamy or corrosive fumes.[2][3]

Q2: Why is it crucial to use thionyl chloride (SOCl₂) as a chlorinating agent?

A: Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides.[4][5][6] Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7][8] This facilitates their removal from the reaction mixture, driving the equilibrium towards the formation of the desired acyl chloride.[9]

Q3: Can I use other chlorinating agents besides thionyl chloride?

A: Yes, other reagents like oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides.[6][9][10] Oxalyl chloride is often favored for high-purity applications as it functions under milder conditions, potentially reducing the formation of degradation byproducts.[11] However, the choice of reagent may depend on the specific substrate, desired purity, and reaction scale.

Q4: How can I confirm the purity of my synthesized this compound?

A: Spectroscopic methods are essential for purity assessment.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching band in the range of 1790-1815 cm⁻¹, which is characteristic of aliphatic acyl chlorides.[12] The absence of a broad O-H stretch from the carboxylic acid starting material is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Protons adjacent to the carbonyl group will show a characteristic downfield shift.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities, providing a quantitative measure of purity.[11]

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no yield of acyl chloride Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is heated to reflux for an adequate duration (typically 2-4 hours) to drive the reaction to completion.[11][13]
Moisture contamination: Presence of water in the starting material, solvent, or glassware.Rigorously dry all glassware in an oven prior to use.[14][15] Use anhydrous solvents and ensure the 1-methyl-1H-pyrazole-5-carboxylic acid is thoroughly dried.
Formation of a white precipitate during the reaction or workup Hydrolysis of the product: Exposure to atmospheric moisture or residual water in the workup solvents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[14][15] Use anhydrous solvents for any washing or extraction steps.
Precipitation of the starting material: If the starting carboxylic acid is not fully soluble in the reaction solvent, it may precipitate out.While neat thionyl chloride is often used, a co-solvent like benzene or toluene can be employed to improve solubility.[13]
Product decomposes upon distillation Excessive heating: Acyl chlorides can be thermally labile.Purify the product via distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
Difficulty in removing excess thionyl chloride High boiling point of thionyl chloride (76 °C): Simple evaporation may not be sufficient.Remove excess thionyl chloride by distillation.[11] Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.

Best Practices for Synthesis, Handling, and Storage

Proactive measures are critical for success when working with moisture-sensitive compounds like this compound.

Synthesis
  • Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C overnight and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[14]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas such as nitrogen or argon to prevent the ingress of atmospheric moisture.[14][15]

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents. The 1-methyl-1H-pyrazole-5-carboxylic acid starting material should be thoroughly dried, for instance, by azeotropic distillation with toluene or drying under high vacuum.

  • Addition of Reagents: Add the thionyl chloride to the carboxylic acid dropwise at room temperature before gently heating to reflux. This allows for better control of the initial reaction and gas evolution.

Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[10][16] Acyl chlorides are corrosive and lachrymatory.[3]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive HCl and SO₂ gases.[10][16]

  • Transfer Techniques: Use dry syringes or cannulas for transferring the liquid product.[14][17]

Storage
  • Airtight Containers: Store this compound in a tightly sealed container with a secure cap. Parafilm can be used to further seal the cap.[18]

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas before sealing.

  • Desiccator: Store the sealed container in a desiccator to provide an additional layer of protection against moisture.[16][18]

  • Temperature: Store in a cool, dry place away from heat sources.[19]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as a solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all joints are well-sealed. Attach a drying tube to the top of the condenser.

  • Charging the Flask: To the flask, add 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent).

  • Addition of Thionyl Chloride: In a fume hood, carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature. If using a co-solvent, the carboxylic acid can be suspended in anhydrous toluene before the addition of thionyl chloride.

  • Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation. Applying a gentle vacuum can aid in this process.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

  • Storage: Immediately transfer the purified product to a clean, dry, and airtight container for storage under an inert atmosphere.

Visual Aids

Reaction Mechanism

G Mechanism of Acyl Chloride Formation with Thionyl Chloride Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Nucleophilic attack on S of SOCl₂ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Chloride ion attacks carbonyl carbon Acyl Chloride Acyl Chloride Tetrahedral Intermediate->Acyl Chloride Elimination of chlorosulfite group Chlorosulfite Group Chlorosulfite Group SO₂ + HCl SO₂ + HCl Chlorosulfite Group->SO₂ + HCl Decomposition

Caption: Formation of acyl chloride from a carboxylic acid and thionyl chloride.

Experimental Workflow

G Synthesis Workflow for this compound Dry Glassware & Reagents Dry Glassware & Reagents Reaction Setup under N₂ Reaction Setup under N₂ Dry Glassware & Reagents->Reaction Setup under N₂ Addition of SOCl₂ Addition of SOCl₂ Reaction Setup under N₂->Addition of SOCl₂ Reflux Reflux Addition of SOCl₂->Reflux Cooling Cooling Reflux->Cooling Removal of excess SOCl₂ Removal of excess SOCl₂ Cooling->Removal of excess SOCl₂ Purification (Distillation) Purification (Distillation) Removal of excess SOCl₂->Purification (Distillation) Storage Storage Purification (Distillation)->Storage

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Yield Low Yield Low Yield Check for Precipitate Check for Precipitate Low Yield->Check for Precipitate Is there a white precipitate? Hydrolysis Likely Hydrolysis Likely Check for Precipitate->Hydrolysis Likely Yes Incomplete Reaction? Incomplete Reaction? Check for Precipitate->Incomplete Reaction? No Improve Anhydrous Conditions Improve Anhydrous Conditions Hydrolysis Likely->Improve Anhydrous Conditions Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp

Caption: A decision tree to troubleshoot low product yield.

References

Technical Support Center: Reactions of 1-methyl-1H-pyrazole-5-carbonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist in your experimental work.

Introduction

This compound is a highly reactive acylating agent used in the synthesis of a wide range of amides and esters, many of which are of interest in medicinal chemistry.[1][2] Its reactivity, however, can also lead to a variety of side reactions if not handled with care. This guide provides in-depth technical advice to help you identify, troubleshoot, and prevent these undesired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Amide/Ester Product

Q1: I am getting a low yield of my desired amide/ester, or the reaction is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in acylation reactions with this compound can stem from several factors, primarily related to the quality of the reagents and the reaction conditions.

Root Cause Analysis:

  • Degradation of this compound: Acyl chlorides are highly susceptible to hydrolysis.[1] Exposure to moisture in the air or in solvents will convert the acyl chloride to the unreactive 1-methyl-1H-pyrazole-5-carboxylic acid.[3][4]

  • Insufficiently Nucleophilic Reactant: Sterically hindered amines or alcohols may react slowly.[5] Electron-withdrawing groups on the nucleophile can also decrease its reactivity.

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively scavenge the HCl generated, leading to the protonation of the nucleophile and halting the reaction.[6]

  • Low Reaction Temperature: While low temperatures are often used to control reactivity, they may be insufficient for less reactive nucleophiles.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Verify Reagent Quality:

    • If the acyl chloride is old or has been improperly stored, it may have hydrolyzed. You can check for the presence of the corresponding carboxylic acid by IR (broad O-H stretch around 3000 cm⁻¹) or by obtaining a melting point (pure 1-methyl-1H-pyrazole-5-carboxylic acid melts at 220-225 °C).[4]

    • Consider preparing the acyl chloride fresh from 1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride or oxalyl chloride immediately before use.[7]

  • Optimize Reaction Conditions:

    • Base Selection: For standard amine acylations, use 1.1-1.5 equivalents of a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions involving alcohols, a catalytic amount (0.1 eq) of 4-(dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a weaker base like TEA can be highly effective.[8][9]

    • Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). However, be aware that higher temperatures can promote side reactions (see Issue 2).

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of an Unexpected Byproduct with a Mass Higher Than the Starting Acyl Chloride

Q2: I am observing a significant byproduct with a mass that suggests dimerization of my acyl chloride. What is this species and how can I prevent its formation?

A2: The formation of a higher molecular weight byproduct is often due to the dimerization of the acyl chloride via a ketene intermediate. This is a common side reaction for acyl chlorides that have an α-proton, especially in the presence of non-nucleophilic tertiary amine bases.[10][11]

Mechanism: Ketene Formation and Dimerization

In the presence of a tertiary amine base (e.g., triethylamine), this compound can be deprotonated at the C4 position of the pyrazole ring to form a highly reactive ketene intermediate. This ketene can then undergo a [2+2] cycloaddition with another molecule of the ketene to form a diketene dimer.

ketene_formation cluster_reactants Reactants cluster_products Side Products acyl_chloride This compound ketene Ketene Intermediate acyl_chloride->ketene - HCl hcl_salt Amine Hydrochloride base Tertiary Amine (e.g., TEA) dimer Diketene Dimer ketene->dimer + Ketene

Caption: Ketene formation and dimerization pathway.

Troubleshooting Protocol:

  • Choice of Base:

    • Avoid using an excess of strong, non-nucleophilic tertiary amines like triethylamine or DIPEA if possible.

    • Consider using a weaker base like pyridine, which is less likely to promote ketene formation.

    • For alcohol acylations, using a catalytic amount of DMAP with a stoichiometric amount of a weaker base is often a good compromise.[12]

  • Reaction Conditions:

    • Slow Addition: Add the acyl chloride slowly to the solution of the nucleophile and base. This keeps the concentration of the acyl chloride low at any given time, favoring the reaction with the nucleophile over dimerization.

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the rate of ketene formation.[5]

  • Alternative Acylating Agents:

    • If ketene formation is a persistent issue, consider converting the 1-methyl-1H-pyrazole-5-carboxylic acid to a different activated species, such as an active ester (e.g., N-hydroxysuccinimide ester), which does not form ketenes.

Issue 3: Multiple Products When Reacting with Nucleophiles Containing Multiple Reactive Sites

Q3: My nucleophile has multiple potential sites for acylation (e.g., an amino alcohol or a substituted pyrazole). How can I control the regioselectivity of the reaction?

A3: Achieving regioselectivity is a common challenge when working with multifunctional nucleophiles. The outcome of the reaction (e.g., N-acylation vs. O-acylation) depends on a combination of steric and electronic factors, as well as the reaction conditions.

Controlling Regioselectivity:

  • N-Acylation vs. O-Acylation in Amino Alcohols: In general, the amine group is more nucleophilic than the hydroxyl group, and N-acylation is typically favored. However, O-acylation can occur, especially if the amine is sterically hindered or if the reaction is run under conditions that favor O-acylation (e.g., with a strong base that deprotonates the alcohol).

    • To favor N-acylation: Run the reaction at low temperatures without an excess of a strong base.

    • To favor O-acylation: Protect the amine group (e.g., as a carbamate), then perform the acylation on the alcohol, followed by deprotection.

  • C-Acylation vs. O-Acylation in Pyrazolones: In nucleophiles with tautomeric forms like pyrazolones, both C-acylation and O-acylation are possible. O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically favored product.[13]

    • To favor C-acylation: Using specific bases like calcium hydroxide can form a chelate that blocks the oxygen atom and directs acylation to the carbon.[13]

Troubleshooting Protocol:

  • Protecting Groups: The most reliable way to ensure regioselectivity is to use protecting groups for all but the desired reaction site.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the tautomeric equilibrium of the nucleophile and thus the site of acylation.

    • Temperature: Lower temperatures often favor the kinetically controlled product.

  • Purification: If a mixture of products is unavoidable, careful purification by column chromatography or recrystallization will be necessary.

Data Summaries and Experimental Protocols

Table 1: Common Side Products and Their Identification
Side ProductTypical Mass Spec (EI) FragmentsKey NMR Signals (¹H NMR)Notes
1-Methyl-1H-pyrazole-5-carboxylic acidM+ at m/z 126, loss of -OH (m/z 109), loss of -COOH (m/z 81)[3][14]Broad singlet for -COOH proton (>10 ppm), pyrazole protonsResult of hydrolysis of the acyl chloride.
Diketene DimerM+ corresponding to 2 x (M of ketene)Complex multiplet patternFormation is favored by tertiary amine bases.
N,N-Diacylated AmineM+ corresponding to Nucleophile + 2 x Acyl groupAbsence of N-H proton (for primary amines)Can occur with primary amines if excess acyl chloride is used.
Protocol 1: Standard Amide Synthesis
  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.[15]

amide_synthesis start Dissolve Amine and Base in DCM cool Cool to 0 °C start->cool add_acyl Slowly Add Acyl Chloride cool->add_acyl react Warm to RT and Stir add_acyl->react workup Aqueous Workup react->workup purify Purification workup->purify product Pure Amide purify->product

Caption: Workflow for standard amide synthesis.

Protocol 2: Esterification of a Hindered Alcohol using DMAP
  • Dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole carboxamides, a critical scaffold in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction yields and obtain your target compounds with higher purity and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding pyrazole carboxamide synthesis.

Q1: My overall yield for the pyrazole carboxamide synthesis is consistently low. What are the most common culprits?

Low yields in pyrazole carboxamide synthesis can stem from several factors throughout the synthetic sequence. The primary areas to investigate are:

  • Inefficient Amide Bond Formation: This is the most frequent issue and can be caused by poor activation of the carboxylic acid, low nucleophilicity of the pyrazole amine, steric hindrance, or suboptimal reaction conditions.[3][4]

  • Side Reactions: Unwanted side reactions can consume starting materials or lead to difficult-to-separate byproducts, thus reducing the isolated yield of the desired product. Common side reactions include N-acylation of the pyrazole ring and formation of regioisomers.[3][5]

  • Poor Quality of Starting Materials: Impurities in your pyrazole amine or carboxylic acid can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.[6]

  • Difficult Purification: The final product might be challenging to isolate from the reaction mixture, leading to losses during workup and chromatography.[3]

Q2: I'm observing the formation of multiple products in my reaction. What could be the cause?

The formation of multiple products often points to a lack of regioselectivity or competing side reactions. A common issue is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound to synthesize the pyrazole ring.[5] Another possibility is that the pyrazole nitrogen acts as a competing nucleophile during the amide coupling step, leading to N-acylated side products.[3]

Q3: Which coupling reagent should I choose for my pyrazole carboxamide synthesis?

The choice of coupling reagent is critical and depends on the specific substrates.[3]

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[3]

  • Uronium/Guanidinium Reagents (e.g., HATU, HBTU): These are generally more powerful and can lead to faster reactions and higher yields, especially for sterically hindered substrates.[3]

  • Phosphonium Reagents (e.g., PyBOP, BOP): Also very effective for challenging couplings.[3]

If you are experiencing low yields with a standard coupling reagent like EDC/HOBt, switching to a more potent one like HATU or PyBOP is a recommended troubleshooting step.[3]

Q4: Does the NH of the pyrazole ring need to be protected?

The necessity of protecting the pyrazole NH depends on the reaction conditions and the substituents on the pyrazole ring. The pyrazole nitrogen can act as a competing nucleophile, leading to side products.[3][7] If you observe N-acylation of the pyrazole, using a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) may be necessary.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Low or No Amide Product Formation
Possible Cause Troubleshooting Solution & Rationale
Inefficient Carboxylic Acid Activation Solution: Switch to a more powerful activating agent. If you are using EDC/HOBt, consider moving to HATU or PyBOP.[3] Rationale: Some carboxylic acids, particularly those that are electron-rich or sterically hindered, require a more potent activating agent to form the active ester intermediate efficiently.
Low Nucleophilicity of the Pyrazole Amine Solution: Add a non-nucleophilic base like DIPEA or N-methylmorpholine to the reaction. Rationale: The pyrazole amine might be protonated by the acidic components in the reaction mixture, reducing its nucleophilicity. A base will deprotonate the amine, making it a more effective nucleophile.
Steric Hindrance Solution: Increase the reaction temperature and/or reaction time.[3][8] Consider using a less sterically hindered coupling reagent. Rationale: Steric bulk around the carboxylic acid or the amine can slow down the reaction rate. Increasing the temperature provides more kinetic energy to overcome the activation barrier.
Poor Solubility of Reactants Solution: Use a solvent system that ensures the solubility of all reactants, such as DMF or NMP.[3] Rationale: For a reaction to proceed efficiently, all components must be in the same phase. If a reactant is not fully dissolved, the reaction rate will be significantly reduced.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Solution & Rationale
N-Acylation of the Pyrazole Ring Solution: Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) before the coupling reaction.[3] Rationale: The pyrazole nitrogen is nucleophilic and can compete with the desired amine for the activated carboxylic acid. A protecting group will block this competing reaction pathway.
Formation of Regioisomers Solution: If synthesizing the pyrazole ring, carefully control the reaction conditions (e.g., solvent, pH) during the cyclocondensation step.[5] Using fluorinated alcohols as solvents can improve regioselectivity.[5] Rationale: The regiochemical outcome of the Knorr pyrazole synthesis is highly dependent on the reaction conditions.
Decomposition of Starting Materials or Product Solution: Consider using a weaker base (e.g., Cs₂CO₃, K₃PO₄) and a lower reaction temperature.[9] Rationale: Strong bases and high temperatures can lead to the degradation of sensitive functional groups on your starting materials or product.[9]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Pyrazole Carboxamide Synthesis using HATU

This protocol provides a robust starting point for the synthesis of pyrazole carboxamides.

Step-by-Step Methodology:

  • To a solution of the pyrazole carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, 0.1 M), add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the pyrazole amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can have a significant impact on the reaction yield. The following table summarizes typical yields for a model pyrazole carboxamide synthesis using different coupling reagents.

Coupling ReagentAdditiveBaseTypical Yield (%)
EDCHOBtDIPEA40-60%
DCCHOBtDIPEA45-65%
HATU-DIPEA75-95%
PyBOP-DIPEA70-90%

Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Part 4: Visualizations

Diagram 1: Core Reaction Mechanism

G R1COOH Pyrazole Carboxylic Acid ActiveEster O-Acyl isourea Intermediate R1COOH->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Pyrazole Carboxamide ActiveEster->Amide Nucleophilic Attack R2NH2 Pyrazole Amine R2NH2->Amide Base Base (DIPEA) Base->R1COOH Deprotonation

Caption: General mechanism for pyrazole carboxamide formation using HATU.

Diagram 2: Troubleshooting Workflow

G Start Low Yield in Pyrazole Carboxamide Synthesis CheckSM Check Purity of Starting Materials Start->CheckSM OptimizeCoupling Optimize Coupling Conditions CheckSM->OptimizeCoupling If pure ChangeReagent Change Coupling Reagent (e.g., EDC to HATU) OptimizeCoupling->ChangeReagent ChangeConditions Modify Reaction Conditions (Solvent, Temp, Time) OptimizeCoupling->ChangeConditions CheckSideReactions Investigate Side Reactions ChangeReagent->CheckSideReactions If still low yield ChangeConditions->CheckSideReactions If still low yield ProtectN Protect Pyrazole NH CheckSideReactions->ProtectN If N-acylation OptimizePurification Optimize Purification Protocol CheckSideReactions->OptimizePurification If complex mixture Success Improved Yield ProtectN->Success OptimizePurification->Success

Caption: A logical workflow for troubleshooting low yields in pyrazole carboxamide synthesis.

References

Technical Support Center: Stabilizing 1-Methyl-1H-pyrazole-5-carbonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate degradation and ensure the stability of your compound in solution, thereby improving experimental reproducibility and success.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, outlining the probable causes and providing actionable solutions.

Problem / SymptomProbable Cause(s)Recommended Solution(s)
Rapid loss of purity in solution; appearance of a new peak corresponding to 1-methyl-1H-pyrazole-5-carboxylic acid in NMR/LC-MS. Hydrolysis: This is the most common degradation pathway. Acyl chlorides react violently with water, including trace moisture in solvents or from the air, to form the corresponding carboxylic acid.[1][2][3][4]Implement Rigorous Anhydrous Techniques: • Use freshly distilled, anhydrous grade solvents stored over molecular sieves. • Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon gas).[1][5] • Dry all glassware in an oven ( >100°C) and cool under a stream of inert gas or in a desiccator immediately before use.
Formation of ester or amide byproducts, especially when the solution is intended for storage. Reaction with Nucleophilic Solvents/Impurities: Solvents like alcohols will convert the acyl chloride to an ester.[6] Amines, either as solvents or impurities, will form amides.[6] Some common solvents like DMF, while often used as a catalyst for acyl chloride formation, can also react over time.[7]Solvent Selection is Critical: • Choose non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Toluene for preparing solutions.[8] • Ensure the purity of your solvent. Impurities like methanol in DCM can cause slow degradation.
Solution turns yellow or brown over time, even under anhydrous conditions. Thermal or Photochemical Decomposition: The pyrazole ring system, while generally stable, can be susceptible to degradation under heat or UV light, especially with activating groups.[9] The acyl chloride group itself can also undergo decarbonylation at elevated temperatures.Control Environmental Conditions: • Store solutions at low temperatures (-20°C is recommended for long-term storage). • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[5] • Prepare solutions fresh whenever possible and avoid prolonged storage.[10][11]
Inconsistent reaction yields when using a stock solution. Incremental Degradation: Each time a stock solution container is opened, it is briefly exposed to atmospheric moisture, leading to gradual hydrolysis of the acyl chloride.[10][12] This reduces the effective concentration of the active reagent over time.Aliquot Stock Solutions: • After preparing a stock solution, immediately divide it into smaller, single-use aliquots in vials with PTFE-lined caps. • Store aliquots under an inert atmosphere at low temperature.[10] • Use a fresh aliquot for each experiment to ensure consistent concentration.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability is the high reactivity of the acyl chloride functional group.[11] This group is highly electrophilic, making it extremely susceptible to nucleophilic attack. The most prevalent nucleophile in a typical lab environment is water (moisture), which leads to rapid hydrolysis, converting the compound to its corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[1][2][4]

Q2: What are the ideal storage conditions for the neat compound and its solutions?

A2:

  • Neat Compound: Store this compound in a tightly sealed container, preferably with a PTFE-lined cap.[5] The container should be placed inside a desiccator or a glove box to protect it from moisture. For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended.[1][10] Store in a cool, dry, and dark place.

  • Solutions: Solutions should be prepared using anhydrous, aprotic solvents. They must be stored in tightly sealed vials under an inert atmosphere and at low temperatures (e.g., -20°C).[5] For maximum stability and experimental consistency, it is best practice to prepare solutions fresh before use.[10][11]

Solution Preparation and Solvent Choice

Q3: Which solvents are best for dissolving this compound?

A3: The best solvents are anhydrous aprotic solvents that do not have nucleophilic groups. Excellent choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Anhydrous Tetrahydrofuran (THF)[8]

  • Toluene

  • Dioxane

Always use a high-purity, anhydrous grade of these solvents. It is advisable to store them over molecular sieves to remove any trace amounts of water.

Q4: Can I use a proton scavenger or a non-nucleophilic base to improve stability in solution?

A4: While adding a base is standard practice during a reaction to neutralize the HCl byproduct, adding it to a stock solution for storage is generally not recommended as it can introduce new reaction pathways. However, if a solution is prepared for immediate use in a reaction, adding a sterically hindered, non-nucleophilic base can be beneficial.[1][13] Examples include:

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA) [13]

  • 2,6-Lutidine or 2,6-Di-tert-butylpyridine [13]

These bases can scavenge any adventitious acid (like HCl from minor hydrolysis), which could otherwise catalyze degradation. Avoid standard amine bases like triethylamine or pyridine in storage solutions, as they are nucleophilic enough to react with the acyl chloride.[7]

Experimental Workflow

Below is a workflow for handling the compound to minimize degradation.

Caption: Decision workflow for handling this compound.

Analytical Monitoring

Q5: How can I check the purity of my this compound solution over time?

A5: Regular purity checks are essential.

  • ¹H NMR Spectroscopy: This is a straightforward method. The primary degradation product, 1-methyl-1H-pyrazole-5-carboxylic acid, will have a distinct set of peaks (notably the carboxylic acid proton, which will be a broad singlet far downfield). By integrating the peaks of the starting material and the carboxylic acid, you can quantify the extent of degradation.

  • HPLC with Derivatization: Due to the high reactivity of acyl chlorides, direct analysis by reverse-phase HPLC can be challenging. A more reliable method involves derivatization.[14] You can take a small aliquot of your solution and react it with a nucleophile like benzylamine or 2-nitrophenylhydrazine to form a stable amide or hydrazide derivative, respectively.[14] This stable derivative can then be easily quantified by standard HPLC-UV methods. This approach provides a clear "snapshot" of the acyl chloride concentration at the time of sampling.[14]

  • Titration: For a more classical approach, the total acid content can be determined. One method involves reacting an aliquot with a known excess of a nucleophile (like an amine) and then back-titrating the remaining base. A separate titration can determine the amount of HCl and carboxylic acid present after quenching another aliquot in water.[15]

Understanding the Chemistry of Instability

The primary degradation pathway is hydrolysis, a nucleophilic acyl substitution reaction.

Caption: Hydrolysis degradation pathway of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride. This document is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As a reactive acyl chloride, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its production is not without challenges, particularly concerning reaction control, product stability, and purity at scale.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Overview of the Core Synthesis

The most common and scalable method for preparing this compound is the reaction of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, with a chlorinating agent.[2][3][4] The two most prevalent agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][5]

The general reaction is as follows:

1-methyl-1H-pyrazole-5-carboxylic acid + Chlorinating Agent → this compound + Byproducts

While straightforward on paper, scaling this reaction introduces significant challenges related to thermal management, reagent handling, byproduct scrubbing, and product isolation.

Diagram: General Synthesis & Scale-Up Workflow

The following diagram outlines the critical stages in the scale-up synthesis, from starting material preparation to final product qualification.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification Phase start 1. Starting Material (1-Methyl-1H-pyrazole-5-carboxylic acid) QC Check: Purity, Moisture reagents 2. Reagent Selection (e.g., Thionyl Chloride) QC Check: Assay, Age start->reagents setup 3. Reactor Setup (Dry Glassware, Inert Atmosphere, Scrubber) reagents->setup addition 4. Controlled Reagent Addition (Monitor Temp, Off-gassing) setup->addition monitoring 5. In-Process Control (IPC) (TLC, HPLC, GC-MS) Monitor for Completion addition->monitoring quench 6. Quench (If applicable) monitoring->quench isolation 7. Removal of Volatiles (Solvent, Excess Reagent) quench->isolation purification 8. Purification (Distillation or Crystallization) isolation->purification final_qc 9. Final Product QC (NMR, Purity Analysis) purification->final_qc

Caption: Key stages of the this compound scale-up process.

Troubleshooting Guide: Common Scale-Up Challenges

This section is formatted as a series of questions and answers to directly address problems you may encounter during your scale-up campaign.

Category 1: Reaction Initiation & Control

Q1: My reaction is sluggish or fails to initiate, even with a stoichiometric amount of thionyl chloride. What are the likely causes?

A1: This is a common issue often traced back to two primary factors: moisture and reagent quality.

  • Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis.[6][7] Any moisture present in your starting material, solvent, or reactor will consume the chlorinating agent and revert the product back to the starting carboxylic acid. At scale, ensuring completely anhydrous conditions is critical. All glassware and reactors must be thoroughly oven or flame-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Degraded Chlorinating Agent: Thionyl chloride and oxalyl chloride themselves degrade in the presence of moisture.[7] If a reagent bottle has been opened multiple times, especially in a humid environment, its efficacy can be significantly reduced. For scale-up, it is imperative to use a fresh bottle of the chlorinating agent or to re-distill older stock before use.[7]

  • Low Reactivity of Starting Material: While unlikely to be the primary cause for this specific substrate, some carboxylic acids can be less reactive. The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction, particularly when using oxalyl chloride or thionyl chloride.[7][8] The catalyst forms a highly reactive Vilsmeier intermediate, which more readily converts the carboxylic acid.

Q2: The reaction is proceeding, but I'm observing a significant exotherm that is difficult to control. How can I manage the thermal risk?

A2: The reaction between a carboxylic acid and thionyl chloride is exothermic and produces gaseous byproducts (SO₂ and HCl).[7][9] At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

  • Controlled Addition Rate: The most critical parameter for managing the exotherm is the addition rate of the chlorinating agent. Add the thionyl chloride or oxalyl chloride subsurface to a solution or slurry of the carboxylic acid at a controlled, slow rate.

  • Cooling: Begin the addition at a reduced temperature (e.g., 0-10 °C) using a reactor cooling jacket. Once the initial exotherm is controlled, the reaction temperature can be allowed to rise or be gently heated to drive it to completion.[10]

  • Adequate Headspace and Venting: Ensure the reactor has sufficient headspace to accommodate any gas evolution and is equipped with a robust venting system connected to a scrubber. The scrubber (typically containing a caustic solution like NaOH) is essential to neutralize the corrosive and toxic HCl and SO₂ off-gases.[7][11]

Diagram: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing the root cause of low product yield.

Troubleshooting_Low_Yield cluster_reaction Reaction Phase Issues cluster_workup Work-up & Isolation Issues problem Problem: Low Final Yield ipc_check Check IPC (HPLC/TLC) for Reaction Completion problem->ipc_check incomplete Reaction Incomplete ipc_check->incomplete No complete Reaction Complete ipc_check->complete Yes cause_reagent Cause: Reagent Quality? - Old SOCl₂? - Wet starting material? incomplete->cause_reagent cause_conditions Cause: Conditions? - Insufficient time? - Temperature too low? incomplete->cause_conditions solution_reagent Solution: - Use fresh/distilled reagent. - Dry starting material. cause_reagent->solution_reagent solution_conditions Solution: - Increase reaction time. - Cautiously increase temp. cause_conditions->solution_conditions cause_hydrolysis Cause: Hydrolysis? - Moisture during work-up? - Atmospheric moisture? complete->cause_hydrolysis cause_loss Cause: Physical Loss? - Incomplete extraction? - Loss during distillation? complete->cause_loss solution_hydrolysis Solution: - Use anhydrous solvents. - Work under inert gas. cause_hydrolysis->solution_hydrolysis solution_loss Solution: - Optimize purification method. - Check distillation parameters. cause_loss->solution_loss

Caption: A decision tree for diagnosing causes of low yield in the synthesis.

Category 2: Product Isolation & Purification

Q3: After removing the excess thionyl chloride, my crude product is a dark oil with multiple impurities. What are the likely side reactions?

A3: Dark coloration and impurities often point to thermal decomposition or side reactions.

  • Thermal Decomposition: The pyrazole ring, while aromatic, can be sensitive to high temperatures, especially under acidic conditions (from residual HCl or SOCl₂).[2] Overheating during the reaction or, more commonly, during the distillation to remove excess thionyl chloride can lead to degradation. Use the minimum effective temperature for the reaction and remove volatiles under reduced pressure to keep temperatures low.

  • Side Reactions with Thionyl Chloride: Thionyl chloride can sometimes cause side reactions with sensitive heterocyclic systems. If impurities persist, consider using oxalyl chloride as an alternative. Oxalyl chloride reactions can often be run at room temperature, and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal and reducing the thermal stress on the product.[3][7]

Q4: I am struggling with the final purification. What is the best method at scale: distillation or crystallization?

A4: The choice depends on the physical properties of this compound (which may be a low-melting solid or an oil) and the nature of the impurities.[1]

  • Vacuum Distillation: If the product is a liquid or a low-melting solid with a sufficiently high boiling point, vacuum distillation is often the preferred method for removing non-volatile impurities. It is crucial to use an efficient vacuum to keep the distillation temperature as low as possible to prevent thermal decomposition.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. Potential solvent systems could include non-protic options like hexanes, toluene, or mixtures thereof. Acid-base treatment or salt formation can sometimes be used to purify the precursor carboxylic acid before the chlorination step, which simplifies final product purification.[12][13][14]

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is better for scale-up: thionyl chloride or oxalyl chloride?

A: This is a key process decision involving a trade-off between cost, reaction conditions, and byproduct management.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Cost Generally less expensive.More expensive.
Reactivity Good, but often requires heating/reflux.[8][15]Very high, reactions are often complete at room temp.[7]
Byproducts SO₂ (toxic gas), HCl (corrosive gas).[16][17]CO (toxic gas), CO₂ (gas), HCl (corrosive gas).[3]
Work-up Requires removal of liquid SOCl₂ and dissolved gases.Simplified, as all byproducts are gaseous and easily removed.[7]
Safety Highly corrosive, reacts violently with water, toxic fumes.[9][11][18][19]Highly toxic (CO byproduct), corrosive, moisture sensitive.[5][20]
Recommendation Preferred for large-scale, cost-sensitive processes where thermal input is manageable.Excellent for high-purity, thermally sensitive products where cost is less of a concern.

Q: How do I safely handle and quench excess chlorinating agents at scale?

A: Extreme caution is required. Both reagents react violently with water.[9][18][19]

  • Handling: Always handle in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield.[21][22][23]

  • Quenching: Never add water or aqueous base directly to the neat reagent or a concentrated reaction mixture.[11] A safe method for quenching small, residual amounts involves slowly adding the reaction mixture to a cooled, stirred, and well-vented vessel containing a large volume of a non-reactive solvent and a quenching agent. For larger-scale operations, the primary method of removal should be vacuum distillation. Any subsequent quenching of residues should be done by slowly adding a high-boiling point alcohol (like isopropanol) to form the less reactive ester, followed by careful addition to a basic solution.

Q: My final product hydrolyzes back to the carboxylic acid upon storage. How can I improve its stability?

A: Acyl chloride stability is inherently limited, especially in the presence of atmospheric moisture.[6][24][25]

  • Anhydrous Storage: The product must be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon).

  • Temperature: Store in a cool, dry place. Lower temperatures slow the rate of any potential degradation reactions.

  • Purity: Ensure the product is free from residual acidic impurities (like HCl), which can catalyze hydrolysis. If necessary, co-evaporation with a dry, inert solvent like toluene can help remove traces of HCl before final packaging.

Example Experimental Protocol (Illustrative)

This protocol is for informational purposes and must be adapted and optimized for specific equipment and safety protocols.

Objective: Synthesis of this compound (100g scale).

  • Reactor Preparation: A 1 L, 3-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet connected to a gas outlet leading to a sodium hydroxide scrubber is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Charging: Charge 1-methyl-1H-pyrazole-5-carboxylic acid (126 g, 1.0 mol) and anhydrous toluene (500 mL) into the reactor.

  • Cooling: Cool the resulting slurry to 5 °C using the reactor's cooling jacket.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (143 g, 88 mL, 1.2 mol) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 15 °C. Vigorous gas evolution (HCl, SO₂) will be observed and scrubbed.

  • Reaction: After the addition is complete, slowly warm the mixture to 50-60 °C and hold for 2-4 hours.

  • In-Process Control (IPC): Carefully take a small aliquot, quench it with anhydrous methanol, and analyze by TLC or HPLC to confirm the disappearance of the starting carboxylic acid (by observing the formation of the methyl ester).[26]

  • Work-up: Once complete, cool the reaction to room temperature. Connect the reactor to a vacuum source (with a cold trap) and remove the solvent and excess thionyl chloride under reduced pressure, ensuring the pot temperature does not exceed 50 °C.

  • Purification: The resulting crude oil/solid can be purified by vacuum distillation to yield the final product.

References

Technical Support Center: Monitoring 1-methyl-1H-pyrazole-5-carbonyl chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1-methyl-1H-pyrazole-5-carbonyl chloride. This highly reactive acyl chloride is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate reaction monitoring is paramount to ensure optimal yield and purity.

This guide is structured to address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material streaking on the TLC plate?

A1: Streaking of the starting material is a common issue and can be attributed to several factors:

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis.[1][3] The silica gel on a standard TLC plate contains adsorbed water, which can readily react with the acyl chloride to form the corresponding carboxylic acid. This newly formed carboxylic acid, being more polar, interacts more strongly with the silica gel, leading to streaking.

  • Sample Overloading: Applying too much sample to the TLC plate can overwhelm the stationary phase, causing the spot to elongate and streak during development.[4][5][6]

  • Inappropriate Spotting Solvent: If the reaction solvent is high-boiling (e.g., DMF, DMSO), it may not fully evaporate after spotting and can interfere with the chromatography, causing streaking.[3][7]

Q2: What is an ideal solvent system (mobile phase) for monitoring a reaction with this compound?

A2: The optimal solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9][10]

  • Initial Trials: Begin with a 1:1 or 3:1 mixture of hexane:ethyl acetate.

  • Adjusting Polarity:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.[4][11]

    • If all spots run to the solvent front, the eluent is too polar. Increase the proportion of hexane.[4][11]

  • Target Rf: Aim for an Rf value between 0.3 and 0.7 for your product, as this range typically provides the best separation.[11]

Q3: How can I visualize the spots on my TLC plate? My starting material and product are not colored.

A3: Since this compound and many of its derivatives are colorless, visualization techniques are necessary:

  • UV Light (Non-destructive): Most commercially available TLC plates contain a fluorescent indicator. Compounds that absorb UV light (especially aromatic and conjugated systems) will appear as dark spots against a green fluorescent background under short-wave UV light (254 nm).[12][13][14] This should always be the first method attempted as it does not alter the compounds.

  • Iodine Vapor (Semi-destructive): Exposing the plate to iodine vapor in a sealed chamber is a common method. Organic compounds will absorb the iodine and appear as brown spots.[12][14][15] These spots will fade over time, so it is important to circle them with a pencil immediately.

  • Staining (Destructive): If UV and iodine are ineffective, various chemical stains can be used. A potassium permanganate stain is a good general-purpose option for visualizing compounds that can be oxidized.[13]

Q4: How do I interpret the TLC plate to determine if my reaction is complete?

A4: A properly run TLC will show the progression of your reaction:

  • Spotting: Spot three lanes on your TLC plate: your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).[16]

  • Interpretation:

    • At the beginning of the reaction, the RM lane will show a prominent spot corresponding to your starting material.

    • As the reaction progresses, the starting material spot in the RM lane will diminish in intensity, and a new spot (your product) will appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[16] The co-spot helps to definitively identify the starting material spot in the reaction mixture.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded.[5][17] 2. The compound is highly polar or acidic/basic.[4] 3. Hydrolysis of the acyl chloride on the plate.[3][18][19]1. Dilute the sample solution and re-spot.[4] 2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-1%).[4] 3. Dry the TLC plate in an oven before use to remove adsorbed water. Alternatively, consider using a less reactive stationary phase like alumina.[3][20]
Spots are Not Visible 1. The sample is too dilute.[5][17] 2. The compound does not absorb UV light. 3. The compound is volatile and has evaporated.[4]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][17] 2. Use an alternative visualization method like iodine vapor or a chemical stain.[4][13] 3. Develop the TLC plate immediately after spotting.
Overlapping Spots (Similar Rf Values) 1. The mobile phase does not have the optimal polarity for separation. 2. The starting material and product have very similar polarities.1. Experiment with different solvent systems. Try changing the ratio of your current solvents or substituting one of the solvents (e.g., using dichloromethane instead of ethyl acetate).[7] 2. Consider using a different stationary phase, such as reverse-phase TLC plates.[4]
Unexpected Spots 1. Contamination of the TLC plate or spotting capillary. 2. Formation of byproducts in the reaction. 3. Decomposition of the compound on the silica gel.[7]1. Handle TLC plates carefully by the edges and use clean capillaries for spotting.[17] 2. This indicates a potential issue with the reaction conditions. Re-evaluate your reaction parameters (temperature, catalyst, etc.). 3. Perform a 2D TLC to check for stability. Spot the sample in one corner, run the plate, rotate it 90 degrees, and run it again in a fresh mobile phase. If new spots appear off the diagonal, your compound is decomposing.[7]
Experimental Protocols
Protocol 1: Standard TLC Monitoring of an Acylation Reaction
  • Plate Preparation:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[5]

    • Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Sample Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Dip a capillary tube into the solution and gently touch it to the SM lane on the starting line. The spot should be small and concentrated.[6]

    • Withdraw a small aliquot from your reaction mixture.

    • Spot the reaction mixture in the RM lane.

    • For the co-spot lane, first spot the starting material, then spot the reaction mixture directly on top of the SM spot.

  • Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the TLC plate in the chamber, ensuring the starting line is above the solvent level.[17] Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[21]

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp.[12] Circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6][22]

Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_chamber Prepare Developing Chamber prep_plate->prep_chamber spot_plate Spot Plate (SM, Co, RM) prep_chamber->spot_plate prep_sample Prepare Samples (SM, RM) prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Iodine, Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting Logic for Streaked Spots

Troubleshooting_Streaking start Problem: Streaked Spots cause1 Is the sample overloaded? start->cause1 solution1 Dilute sample and re-spot cause1->solution1 Yes cause2 Is the compound highly polar or ionic? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Add acid/base modifier to eluent cause2->solution2 Yes cause3 Is the acyl chloride hydrolyzing? cause2->cause3 No solution2->end_node solution3 Dry TLC plate before use or use alumina plate cause3->solution3 Yes cause3->end_node No, consult further solution3->end_node

Caption: Decision tree for troubleshooting streaked spots in TLC.

References

Navigating the Nuances of Pyrazole Acylations: A Technical Guide to Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive technical support resource for mastering the workup procedures of reactions involving 1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond rote memorization of protocols and truly understand the "why" behind each step. Here, we will dissect the intricacies of handling this versatile reagent, troubleshoot common issues, and provide field-proven insights to ensure the integrity and success of your experiments.

Introduction to this compound: A Double-Edged Sword

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the reactive acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form stable amides and esters, respectively.[1][2] The pyrazole ring itself is a key pharmacophore found in numerous biologically active molecules.[2]

However, the very reactivity that makes this compound so useful also presents challenges. Like most acyl chlorides, it is highly susceptible to hydrolysis and requires careful handling in a moisture-free environment.[1][3] Understanding its stability, potential side reactions, and the logic behind each workup step is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: Acyl chlorides are corrosive and react violently with water, releasing toxic hydrogen chloride (HCl) gas.[1][4] Therefore, all manipulations should be performed in a certified chemical fume hood.[5][6] Personal protective equipment (PPE) is mandatory and includes:

  • NIOSH-approved safety glasses or goggles and a face shield.[5]

  • Flame-resistant lab coat, fully buttoned.[5]

  • Butyl-rubber gloves are recommended.[5]

  • Full-length pants and closed-toed shoes.[5]

Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[6] Ensure that an emergency eyewash and safety shower are readily accessible.[5]

Q2: How should I properly store this compound?

A2: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][6] Storage under an inert gas is also recommended to maintain its integrity over time.[5]

Q3: My starting material, 1-methyl-1H-pyrazole-5-carboxylic acid, is a solid. What is the best way to convert it to the acyl chloride?

A3: The most common method is to react the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[2] The reaction is typically heated to reflux.[2] Oxalyl chloride is another effective reagent. It is crucial to use an excess of the chlorinating agent and to remove any remaining reagent under vacuum after the reaction is complete.[7]

Troubleshooting Guide: Common Workup Challenges and Solutions

This section delves into specific problems you might encounter during the workup of your reaction and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of desired amide/ester 1. Hydrolysis of the acyl chloride: The starting material may have degraded due to improper storage or exposure to moisture during the reaction setup. 2. Inefficient quenching: The quenching process may be hydrolyzing the desired product. 3. Product loss during extraction: The product may have some solubility in the aqueous layer, especially if it is polar.1. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the acyl chloride under an inert atmosphere. 2. Controlled quenching: Add the quenching solution slowly at a low temperature (e.g., 0 °C) to control the exotherm. Consider using a saturated aqueous solution of a mild base like sodium bicarbonate instead of water to neutralize the HCl byproduct without being overly harsh. 3. Optimize extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If the product is polar, perform multiple extractions with smaller volumes of solvent. Consider back-extracting the combined aqueous layers to recover any dissolved product. A brine wash of the organic layer can also help to "salt out" the product from any residual water.
Presence of unreacted starting amine/alcohol in the final product 1. Insufficient acyl chloride: The stoichiometry may have been off, or some of the acyl chloride may have hydrolyzed before reacting. 2. Low reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly.1. Use a slight excess of acyl chloride: Typically, 1.1-1.2 equivalents are used to drive the reaction to completion. 2. Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for less reactive nucleophiles. The addition of a non-nucleophilic base like triethylamine or pyridine can help to scavenge the HCl byproduct and drive the reaction forward.[8][9]
Formation of a significant amount of 1-methyl-1H-pyrazole-5-carboxylic acid as a byproduct Hydrolysis of unreacted acyl chloride during workup: This is a very common issue. The unreacted acyl chloride is rapidly hydrolyzed to the corresponding carboxylic acid upon addition of an aqueous quenching solution.Acid/Base Extraction: This carboxylic acid impurity can usually be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be sure to perform a final wash with brine to remove any residual base.
Difficulty in purifying the final product by column chromatography 1. Product is too polar and streaks on the silica gel column. 2. Product is basic and interacts strongly with the acidic silica gel. 1. Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18).[10] 2. Modify the mobile phase: For basic compounds on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape and reduce tailing by competing for the acidic sites on the silica.[10]
Emulsion formation during aqueous extraction Presence of fine solid particles or amphiphilic molecules at the interface. Break the emulsion by: - Adding a small amount of brine (saturated NaCl solution). - Filtering the entire mixture through a pad of Celite®. - Allowing the mixture to stand for an extended period. - Gently swirling the separatory funnel instead of vigorous shaking.

Experimental Protocols: Step-by-Step Methodologies

Here are detailed, self-validating protocols for the key stages of a typical reaction and workup involving this compound.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours).[8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • See Protocol 2 for a detailed workup procedure.

Protocol 2: Standard Aqueous Workup Procedure

This protocol outlines the steps to quench the reaction and isolate the crude product.

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt. Be cautious as CO₂ gas evolution will occur.

  • Phase Separation and Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction solvent is immiscible with water (e.g., dichloromethane), separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate and water to the mixture to facilitate extraction.

  • Washing the Organic Layer:

    • Combine the organic layers and wash sequentially with:

      • 1M HCl (to remove any remaining triethylamine).

      • Saturated aqueous NaHCO₃ (to remove any 1-methyl-1H-pyrazole-5-carboxylic acid byproduct).

      • Brine (saturated NaCl solution) to remove residual water and aid in phase separation.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography as needed.[10][11]

Visualizing the Workup Logic

To better illustrate the decision-making process during the workup, the following diagrams outline the key steps and their rationale.

Workup_Overview start Completed Reaction Mixture (Product, Unreacted Reagents, Byproducts) quench Quench with aq. NaHCO3 (Neutralizes HCl, destroys excess acyl chloride) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract wash_acid Wash with 1M HCl (Removes basic impurities like excess amine/Et3N) extract->wash_acid wash_base Wash with aq. NaHCO3 (Removes acidic impurities like pyrazole carboxylic acid) wash_acid->wash_base wash_brine Wash with Brine (Removes residual water) wash_base->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify end Pure Product purify->end

Caption: Standard aqueous workup workflow for pyrazole amide/ester synthesis.

Troubleshooting_Purification cluster_solutions Potential Solutions start Crude Product for Purification silica_col Silica Gel Column Chromatography start->silica_col streaking Streaking or Poor Separation? silica_col->streaking yes_streaking Yes streaking->yes_streaking Yes no_streaking No streaking->no_streaking No add_base Add Et3N to Eluent (For basic compounds) yes_streaking->add_base change_stationary Change Stationary Phase (Alumina, C18) yes_streaking->change_stationary recrystallize Attempt Recrystallization yes_streaking->recrystallize pure_product Pure Product no_streaking->pure_product add_base->silica_col Retry change_stationary->pure_product recrystallize->pure_product

Caption: Decision tree for troubleshooting product purification.

By understanding the principles outlined in this guide, you will be better equipped to handle the challenges associated with the workup of reactions involving this compound, leading to more efficient and successful synthetic outcomes.

References

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 1-methyl-1H-pyrazole-5-carbonyl chloride: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum for the highly reactive synthetic building block, 1-methyl-1H-pyrazole-5-carbonyl chloride. Given the compound's reactivity, obtaining and interpreting its spectral data requires careful consideration of its structure and potential interactions. This document moves beyond a simple data sheet, offering a predictive analysis grounded in established NMR principles and a comparative study against its common precursor and a related derivative. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this valuable chemical entity.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The pyrazole ring is a key scaffold in numerous biologically active molecules, and the highly reactive acyl chloride moiety allows for facile derivatization through nucleophilic acyl substitution, enabling the construction of a diverse library of amides, esters, and other carbonyl compounds.[1][2]

Accurate structural confirmation is paramount before its use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the unambiguous structural elucidation of such organic molecules.[2] This guide will dissect the predicted ¹H NMR spectrum of the title compound, compare it with its carboxylic acid precursor and methyl ester analog, and provide a validated protocol for acquiring high-fidelity spectral data.

Part 1: Predictive ¹H NMR Analysis of this compound

The structure of this compound contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum. The powerful electron-withdrawing nature of both the pyrazole ring and the carbonyl chloride group significantly influences the chemical shifts of the ring protons.[2]

Caption: Structure of this compound with proton assignments.

Based on established chemical shift principles for heterocyclic systems, we can predict the following spectral characteristics.[3][4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
(a) N-CH₃ 4.1 – 4.3Singlet (s)3HThe methyl group is attached to a nitrogen atom within an aromatic, electron-deficient ring system, shifting it significantly downfield. A similar N-methyl group in a related nitro-pyrazole was observed in this region.[2]
(b) H3 7.6 – 7.8Doublet (d)1HThis proton is on a carbon adjacent to two nitrogen atoms. It will be coupled to H4, resulting in a doublet. Its chemical shift is downfield due to the aromatic nature and electron-withdrawing effects of the ring.
(c) H4 7.0 – 7.2Doublet (d)1HThis proton is adjacent to the highly electron-withdrawing carbonyl chloride group, which deshields it and shifts it downfield. It is coupled to H3, appearing as a doublet. The expected coupling constant, ³JHH, is typically in the range of 2-3 Hz for pyrazoles.

Part 2: A Comparative Spectral Guide

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted ¹H NMR data with that of its common precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, and a stable derivative, methyl 1-methyl-1H-pyrazole-5-carboxylate.

Alternative 1: 1-methyl-1H-pyrazole-5-carboxylic acid (The Precursor)

The immediate precursor is formed by the hydrolysis of the carbonyl chloride. Its ¹H NMR spectrum will be similar but with one key difference.

  • Key Spectral Difference: The most notable change is the appearance of a very broad singlet, typically far downfield (>10 ppm), corresponding to the acidic carboxylic acid proton (-COOH). This signal's broadness is due to hydrogen bonding and chemical exchange.

  • Electronic Effect: The carboxylic acid group is slightly less electron-withdrawing than the carbonyl chloride. Consequently, the adjacent H4 proton may appear at a slightly upfield (lower δ) position compared to the acid chloride. The shifts of H3 and the N-CH₃ group would be minimally affected.

Alternative 2: Methyl 1-methyl-1H-pyrazole-5-carboxylate (The Ester Derivative)

This ester is a common, stable derivative. Comparing its spectrum highlights the influence of the group attached to the carbonyl carbon.

  • Key Spectral Difference: The spectrum will feature a new sharp singlet around 3.8-4.0 ppm, integrating to 3H, which corresponds to the ester's methoxy (-OCH₃) protons.[5][6][7]

  • Electronic Effect: The ester group is also strongly electron-withdrawing, but its influence on the ring protons, particularly H4, is generally less pronounced than that of the highly electronegative chlorine in the acid chloride. Therefore, the H4 signal in the ester is expected to be slightly upfield relative to the acid chloride.

Summary Comparison Table
CompoundN-CH₃ (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted)4.1 – 4.37.6 – 7.87.0 – 7.2None
1-methyl-1H-pyrazole-5-carboxylic acid [8]~4.1~7.5~6.9>10 (s, br, 1H, -COOH)
Methyl 1-methyl-1H-pyrazole-5-carboxylate [5][9]~3.9~7.7~7.0~3.8 (s, 3H, -OCH₃)

Note: Values for the carboxylic acid and methyl ester are estimates based on typical shifts for these functional groups on a pyrazole ring and may vary with solvent and concentration.

Part 3: Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

The trustworthiness of any spectral data hinges on a meticulous experimental protocol. Acyl chlorides are highly susceptible to hydrolysis, and failure to account for this reactivity will lead to contaminated samples and misleading spectra. The following protocol is designed to ensure sample integrity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing p1 Dry NMR tube and cap in oven (>100°C) p2 Cool tube under N₂ or Ar stream p1->p2 p3 Weigh ~5-10 mg of sample directly into NMR tube p2->p3 p4 Add ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) via syringe p3->p4 p5 Cap tube tightly under inert atmosphere p4->p5 a1 Insert sample into spectrometer (≥400 MHz) p5->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) a2->a3 a4 Acquire ¹H spectrum a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate spectrum to residual solvent peak (CDCl₃: 7.26 ppm) d2->d3 d4 Integrate signals and analyze chemical shifts/coupling d3->d4

Caption: Workflow for acquiring a ¹H NMR spectrum of a moisture-sensitive compound.

Step-by-Step Methodology & Rationale
  • Preparation of Glassware: Place the NMR tube and cap in an oven at >100°C for at least 4 hours.

    • Causality: This step is critical to remove any adsorbed water from the glass surfaces, which would otherwise readily react with the carbonyl chloride.

  • Inert Atmosphere Handling: Cool the dried NMR tube under a stream of dry nitrogen or argon gas. All sample transfers must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Causality: Atmospheric moisture is the primary contaminant. An inert atmosphere prevents the hydrolysis of the sample to the corresponding carboxylic acid.

  • Solvent Selection: Use an anhydrous deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is from a fresh, sealed ampoule or has been properly dried over molecular sieves.

    • Causality: Aprotic solvents are required to prevent reaction. Even trace amounts of D₂O in a solvent can lead to the appearance of hydrolysis byproducts in the spectrum.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into the cooled, inert NMR tube. Using a syringe, add ~0.6 mL of the anhydrous deuterated solvent. Cap the tube immediately and tightly.

    • Causality: Direct addition minimizes exposure to the atmosphere. A concentration of 5-10 mg in 0.6 mL provides a good signal-to-noise ratio for a standard high-field NMR instrument.

  • Data Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the small coupling constants typical of pyrazole ring protons.

  • Processing: Reference the processed spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Causality: Proper referencing is essential for the accurate and reproducible reporting of chemical shifts, allowing for direct comparison with literature and database values.

By adhering to this self-validating protocol, researchers can be confident in the integrity of their acquired data, ensuring that the observed spectrum is representative of the target compound and not its degradation products.

References

A Comparative Guide to the ¹³C NMR Analysis of 1-methyl-1H-pyrazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-methyl-1H-pyrazole-5-carbonyl chloride derivatives using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this important class of heterocyclic compounds, offering experimental data and field-proven insights.

Introduction: The Significance of Pyrazole Derivatives

This compound and its derivatives are versatile building blocks in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The reactivity of the acyl chloride group makes these compounds valuable intermediates for the synthesis of amides, esters, and other carboxylic acid derivatives, enabling the exploration of vast chemical space in the quest for novel drug candidates.

Accurate structural elucidation is paramount in drug development to establish structure-activity relationships (SAR). ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for determining the carbon framework of these molecules, providing critical information about substitution patterns, electronic environments, and molecular geometry.

Principles of ¹³C NMR Analysis for Pyrazole Derivatives

¹³C NMR spectroscopy detects the resonant frequencies of ¹³C nuclei in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

For this compound derivatives, the key regions of interest in the ¹³C NMR spectrum are:

  • The Carbonyl Carbon (C=O): Typically found in the range of 155-170 ppm. Its precise chemical shift is influenced by the electronic nature of the pyrazole ring and any substituents present.

  • The Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons resonate in the region of approximately 110-150 ppm. Their shifts are diagnostic of the substitution pattern on the ring.

  • The N-Methyl Carbon (N-CH₃): This carbon usually appears further upfield, providing a distinct signal.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality ¹³C NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for these compounds.

    • Ensure the solvent is anhydrous, as acyl chlorides are moisture-sensitive.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include:

      • Pulse angle: 45°

      • Spectral width: ~250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

Workflow for ¹³C NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument acquire Acquire Spectrum instrument->acquire process Process Raw Data acquire->process assign Assign Chemical Shifts process->assign compare Compare with Alternatives assign->compare

Caption: Workflow for the ¹³C NMR analysis of pyrazole derivatives.

Comparative ¹³C NMR Data of this compound and its Derivatives

The following table summarizes the predicted and experimental ¹³C NMR chemical shifts for this compound and a key derivative. This data highlights the influence of substituents on the electronic environment of the carbon atoms.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)N-CH₃ (ppm)Reference
This compound ~140~112~130~160~38Predicted
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride ~142~138~125155-16540-42[1]

Analysis of Substituent Effects:

The introduction of a nitro group at the C4 position, a strong electron-withdrawing group, has a pronounced effect on the ¹³C NMR spectrum.

  • C4: The most significant downfield shift is observed for C4, the carbon directly attached to the nitro group. This is due to the strong inductive and resonance electron-withdrawing nature of the nitro group.

  • C3 and C5: The adjacent carbons, C3 and C5, also experience a downfield shift, although to a lesser extent, due to the transmission of the electronic effect through the pyrazole ring.

  • C=O: The carbonyl carbon chemical shift is also influenced, though the effect is less direct. The overall electron deficiency of the ring can lead to a slight deshielding of the carbonyl carbon.[1]

  • N-CH₃: The N-methyl carbon also shows a slight downfield shift, indicating that the electronic effects of the nitro group are transmitted throughout the entire molecule.[1]

Comparison with Alternative Carboxylic Acid Derivatives

The ¹³C NMR chemical shift of the carbonyl carbon is highly diagnostic of the nature of the carboxylic acid derivative. Comparing the acyl chloride to its corresponding ester and amide reveals significant differences.

Derivative TypeTypical Carbonyl (C=O) Chemical Shift (ppm)Rationale
Acyl Chloride (-COCl) 160-170The high electronegativity of the chlorine atom causes significant deshielding of the carbonyl carbon.
Ester (-COOR) 165-175The oxygen atom of the alkoxy group is less electronegative than chlorine, and its lone pairs can participate in resonance, leading to a slightly more shielded carbonyl carbon compared to the acyl chloride.
Amide (-CONH₂) 160-170The nitrogen atom is less electronegative than oxygen and chlorine, and its lone pair readily participates in resonance, leading to a more shielded carbonyl carbon.

This trend allows for the unambiguous identification of the functional group attached to the pyrazole ring.

Comparison with Other Analytical Techniques

While ¹³C NMR is a powerful tool, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques.

TechniqueInformation ProvidedComparison to ¹³C NMR
¹H NMR Spectroscopy Provides information on the number, connectivity, and electronic environment of protons.Complementary to ¹³C NMR, offering insights into the proton skeleton. Coupling patterns can confirm connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.Confirms the identity of the compound and can reveal the presence of isotopes (e.g., chlorine). It does not provide detailed structural connectivity like NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.The strong C=O stretch in the IR spectrum (typically ~1750-1800 cm⁻¹ for acyl chlorides) provides rapid confirmation of the functional group, but ¹³C NMR gives more detailed structural information.

Logical Relationships in Spectroscopic Analysis

logic cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_info Structural Information compound This compound Derivative nmr_13c ¹³C NMR compound->nmr_13c nmr_1h ¹H NMR compound->nmr_1h ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir carbon_framework Carbon Framework & Electronic Environment nmr_13c->carbon_framework proton_info Proton Connectivity nmr_1h->proton_info mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups final_structure Complete Structural Elucidation carbon_framework->final_structure Combined Analysis proton_info->final_structure Combined Analysis mol_weight->final_structure Combined Analysis func_groups->final_structure Combined Analysis

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. The chemical shifts of the carbonyl and pyrazole ring carbons provide a detailed fingerprint of the molecule, allowing for the unambiguous determination of substitution patterns and the electronic effects of various functional groups. When used in conjunction with other analytical techniques such as ¹H NMR, mass spectrometry, and IR spectroscopy, a comprehensive and validated structural assignment can be achieved. This guide provides the foundational knowledge and practical considerations for researchers to confidently apply ¹³C NMR in the characterization of this important class of compounds, ultimately accelerating the drug discovery process.

References

A Comparative Guide to the FT-IR Spectral Data of 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectral data for 1-methyl-1H-pyrazole-5-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the compound's spectral features, benchmarked against relevant precursors and structural analogs. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Role of FT-IR in Characterizing Acyl Chlorides

FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. For a compound like this compound, FT-IR is particularly crucial for confirming the successful conversion of the precursor carboxylic acid to the highly reactive acyl chloride functional group. The key diagnostic signals are the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, high-frequency carbonyl (C=O) stretch characteristic of the acyl chloride.

Predicted FT-IR Spectrum of this compound

The primary diagnostic band for this molecule is the carbonyl (C=O) stretching vibration . Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O bond is strengthened and shortened, causing it to absorb at a significantly higher wavenumber compared to other carbonyl compounds. This peak is expected to be strong and sharp, appearing in the range of 1780-1815 cm⁻¹ .[1][2] The exact position is influenced by the electronic effects of the attached 1-methyl-pyrazole ring.

Other key expected vibrations include:

  • C-Cl Stretch: A strong band typically found in the 650-800 cm⁻¹ region.[2][3]

  • Pyrazole Ring Vibrations: A series of characteristic bands for C=C, C=N, and C-N stretching, as well as ring deformation modes, will be present.[4][5][6][7] These typically appear in the 1400-1600 cm⁻¹ region.

  • C-H Vibrations: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while the C-H stretching from the N-methyl group will appear just below 3000 cm⁻¹.[8]

Comparative Spectral Analysis

To build a robust understanding, we will compare the predicted spectrum of this compound with the known spectra of its precursor acid and a standard aromatic acyl chloride, benzoyl chloride.

The most telling comparison is with the starting material for its synthesis. The FT-IR spectrum of 1-methyl-1H-pyrazole-5-carboxylic acid is dominated by features that are absent in the target acyl chloride.

  • O-H Stretch: The carboxylic acid exhibits a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group.[2] This band will be completely absent in the spectrum of the acyl chloride.

  • C=O Stretch: The carbonyl stretch for the carboxylic acid dimer appears around 1700-1730 cm⁻¹.[2] Upon conversion to the acyl chloride, this peak shifts to a much higher frequency (1780-1815 cm⁻¹). This significant shift is a primary indicator of a successful reaction.

Benzoyl chloride serves as an excellent benchmark for the acyl chloride functional group attached to an aromatic system. Its FT-IR spectrum displays well-defined, characteristic peaks that provide a reference point for our target molecule.

  • C=O Stretch: Benzoyl chloride shows a strong, sharp absorption band around 1774 cm⁻¹.[9] Often, a weaker overtone or Fermi resonance band is observed at a slightly lower frequency, around 1733 cm⁻¹.[9] We can anticipate a similar strong band for this compound in this region.

  • C-Cl Stretch: The C-Cl stretching vibration in benzoyl chloride is observed as a strong band near 684 cm⁻¹.[3]

The following table summarizes the key diagnostic FT-IR absorption frequencies for a comparative analysis.

Functional Group Vibration1-methyl-1H-pyrazole-5-carboxylic acid (Precursor)Benzoyl Chloride (Aromatic Acyl Chloride Analog)This compound (Predicted)
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (very broad, strong)AbsentAbsent
C=O Stretch (Carbonyl) ~1700-1730 cm⁻¹ (strong)~1774 cm⁻¹ (strong, sharp)[9]~1780-1815 cm⁻¹ (strong, sharp)
Pyrazole/Aromatic Ring Stretch ~1400-1600 cm⁻¹ (medium)~1450-1600 cm⁻¹ (medium)~1400-1600 cm⁻¹ (medium)
C-O Stretch (Carboxylic Acid) ~1200-1300 cm⁻¹ (strong)AbsentAbsent
C-Cl Stretch Absent~684 cm⁻¹ (strong)[3]~650-800 cm⁻¹ (strong)

Experimental Protocols

Protocol 1: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. The choice of chlorinating agent is critical for reaction efficiency and purity of the product. Thionyl chloride (SOCl₂) is commonly employed because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10]

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 1-methyl-1H-pyrazole-5-carboxylic acid and anhydrous solvent (e.g., DCM).

  • Catalyst: Add one drop of DMF to the suspension. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Chlorination: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirring suspension at room temperature. The addition should be done carefully, as the reaction can be exothermic and releases HCl gas.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step due to its moisture sensitivity.

Protocol 2: Acquisition of FT-IR Spectrum

Due to the reactivity of acyl chlorides with atmospheric moisture, sample preparation for FT-IR analysis must be performed carefully and quickly in a dry environment.

Methodology: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: In a fume hood or glove box to minimize moisture exposure, place a small amount of the crude or purified this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Immediately collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous DCM or acetone) immediately after analysis.

Visualization of Key Concepts

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis FT-IR Analysis (ATR) A 1. Combine Carboxylic Acid, Solvent, and DMF B 2. Add Thionyl Chloride A->B C 3. Reflux Reaction Mixture B->C D 4. Remove Excess Reagent & Solvent (Evaporation) C->D F 2. Apply Sample to ATR Crystal D->F Transfer Product E 1. Record Background Spectrum E->F G 3. Collect Sample Spectrum F->G H 4. Generate Final Spectrum G->H I Confirm Product Formation: - No broad O-H band - C=O band at >1780 cm⁻¹ H->I Interpret Data

Caption: Workflow from synthesis to FT-IR confirmation.

Key Vibrational Modes Comparison

G start Precursor 1-methyl-1H-pyrazole-5-carboxylic acid O-H Stretch C=O Stretch ~2500-3300 cm⁻¹ ~1700-1730 cm⁻¹ product Product This compound C=O Stretch C-Cl Stretch ~1780-1815 cm⁻¹ ~650-800 cm⁻¹ start:oh->product:here Disappearance start:co->product:cocl Appearance & Shift

Caption: Diagnostic FT-IR shifts from precursor to product.

References

A Senior Application Scientist's Guide to the Characterization and Comparative Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole ring system stands out as a privileged scaffold. This five-membered heterocycle is a core component in numerous biologically active compounds, including several FDA-approved drugs, valued for its metabolic stability and versatile hydrogen bonding capabilities.[1][2] The strategic functionalization of this ring allows for the fine-tuning of a molecule's pharmacological profile. 1-Methyl-1H-pyrazole-5-carbonyl chloride (CAS 84547-59-1) serves as a highly reactive and versatile building block for this purpose.[3][4] Its acyl chloride group is a potent electrophile, primed for reaction with a wide array of nucleophiles to forge stable amide and ester linkages, which are cornerstones of modern pharmaceutical design.[1][3]

This guide provides an in-depth characterization of the products derived from this compound, offers a comparative analysis of its reactivity against alternative synthetic strategies, and presents field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Precursor: Synthesis of this compound

From a practical standpoint, the utility of any reactive intermediate is tied to its accessibility. This compound is most commonly synthesized from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1).[5] The conversion is a standard acid activation procedure, typically employing thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent.[1][6] The choice of chlorinating agent is often a matter of experimental convenience and scale; oxalyl chloride is often preferred for its volatile byproducts (CO, CO₂, HCl), which simplifies purification, while thionyl chloride is a cost-effective liquid alternative.[6] The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is a common technique to accelerate the reaction via the formation of the Vilsmeier reagent in situ.[6]

G cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product start 1-Methyl-1H-pyrazole- 5-carboxylic acid product 1-Methyl-1H-pyrazole- 5-carbonyl chloride start->product Anhydrous Solvent (e.g., DCM, Toluene) 0°C to reflux reagent1 SOCl₂ or (COCl)₂ reagent2 cat. DMF reagent1->product G cluster_acyl Acyl Chloride Route cluster_fischer Fischer Esterification Route acyl_start Py-COCl acyl_reagent + R-OH, Base acyl_product Py-COOR acyl_reagent->acyl_product Fast, Irreversible (RT, 1-3h) fischer_product Py-COOR + H₂O fischer_start Py-COOH fischer_reagent + R-OH, H⁺ cat. fischer_reagent->fischer_product Slow, Reversible (Heat, Dean-Stark)

References

A Comparative Guide to the Reactivity of Substituted Pyrazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrazole Carbonyl Chlorides in Drug Discovery

Pyrazole derivatives are a cornerstone of modern pharmacology, found in drugs ranging from anti-inflammatory agents like celecoxib to anti-obesity medications such as rimonabant.[1][2] The pyrazole scaffold's versatility allows for fine-tuning of pharmacological properties through substitution.[3] A key step in the synthesis of many pyrazole-based drugs is the formation of an amide bond, which most commonly involves the reaction of a pyrazole carbonyl chloride with a primary or secondary amine.[4]

The reactivity of the pyrazole carbonyl chloride is a critical parameter in this process. It dictates reaction kinetics, influences the choice of reaction conditions (temperature, base, solvent), and ultimately impacts the yield and purity of the final active pharmaceutical ingredient (API). This guide will compare the reactivity of various pyrazole carbonyl chlorides, focusing on how different substituents on the pyrazole ring modulate the electrophilicity of the carbonyl carbon.

Mechanistic Insights: Factors Governing Acyl Chloride Reactivity

The reactivity of any acyl chloride, including pyrazole carbonyl chlorides, is primarily determined by the electrophilicity of the carbonyl carbon.[5] This carbon is attacked by a nucleophile (e.g., an amine or alcohol) in the rate-determining step of the nucleophilic acyl substitution reaction.[6][7] Two main factors influence this electrophilicity:

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the pyrazole ring pull electron density away from the carbonyl carbon, increasing its positive charge and making it more susceptible to nucleophilic attack.[8] Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the reaction.

  • Resonance Effects: Substituents can also exert effects through resonance. While the pyrazole ring itself has a complex electronic nature, substituents that can delocalize the ring's electrons may influence the carbonyl group's reactivity.

The overall reactivity is a balance of these effects. The position of the substituent on the pyrazole ring (N1, C3, C4, or C5) is also crucial in determining its net electronic influence.

G cluster_0 Nucleophilic Acyl Substitution Mechanism Start Pyrazole Carbonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Amide Product Intermediate->Product 2. Elimination Leaving_Group Chloride Leaving Group (Cl-) Intermediate->Leaving_Group HCl HCl Byproduct Leaving_Group->HCl Protonation

Caption: General mechanism for the reaction of pyrazole carbonyl chlorides.

Experimental Design for Reactivity Assessment

To objectively compare the reactivity of different substituted pyrazole carbonyl chlorides, a standardized kinetic study is essential. This involves monitoring the rate of reaction with a model nucleophile under controlled conditions.

Experimental Workflow:

Caption: Workflow for comparative kinetic analysis of acyl chloride reactivity.

Detailed Protocol: Kinetic Analysis via HPLC

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of a substituted pyrazole carbonyl chloride with a model nucleophile, aniline.

  • Materials & Reagents:

    • Substituted Pyrazole Carbonyl Chloride (e.g., 1-methyl-1H-pyrazole-5-carbonyl chloride)

    • Aniline (high purity)

    • Anhydrous Acetonitrile (ACN), HPLC grade

    • Anhydrous Dichloromethane (DCM) for stock solutions[4]

    • HPLC system with a Diode Array Detector (DAD)[9]

    • C18 reverse-phase column

    • Thermostatted reaction vessel

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the pyrazole carbonyl chloride in anhydrous DCM.

    • Prepare a 1.0 M solution of aniline in anhydrous ACN. Using a large excess of the nucleophile ensures pseudo-first-order kinetics.

  • Reaction Procedure:

    • Equilibrate the thermostatted vessel to 25.0 ± 0.1 °C.

    • Add the aniline stock solution to the reaction vessel containing ACN to achieve a final concentration of 0.1 M after the addition of the acyl chloride.

    • Initiate the reaction by injecting a small, precise volume of the pyrazole carbonyl chloride stock solution to achieve a final starting concentration of ~1 mM. Start the timer immediately.

    • Withdraw aliquots (e.g., 50 µL) at predetermined time points.

  • Sample Analysis:

    • Immediately quench each aliquot by diluting it into a known volume of the HPLC mobile phase (e.g., 950 µL of 50:50 ACN/Water).

    • Inject the quenched sample onto the HPLC system.

    • Monitor the reaction by observing the decrease in the peak area of the pyrazole carbonyl chloride or the increase in the peak area of the resulting amide product.[9]

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear fit.

Comparative Data Analysis

The following table presents hypothetical, yet representative, kinetic data for the reaction of various substituted pyrazole carbonyl chlorides with aniline at 25°C. The substituents have been chosen to illustrate the electronic effects on reactivity.

Pyrazole Carbonyl Chloride DerivativeSubstituent (Position)Electronic EffectRate Constant, kobs (x 10⁻³ s⁻¹)Relative Reactivity
1H-Pyrazole-5-carbonyl chloride-H (Reference)Neutral15.21.00
This compound-CH₃ (N1)Weakly Donating11.80.78
4-Nitro-1H-pyrazole-5-carbonyl chloride-NO₂ (C4)Strongly Withdrawing95.56.28
4-Bromo-1H-pyrazole-5-carbonyl chloride-Br (C4)Withdrawing (Inductive)43.12.84
1-(4-Nitrophenyl)-1H-pyrazole-5-carbonyl chloride-Ph-NO₂ (N1)Strongly Withdrawing121.07.96
4-Methoxy-1H-pyrazole-5-carbonyl chloride-OCH₃ (C4)Donating (Resonance)8.90.59
Discussion and Interpretation

The data clearly demonstrates the profound impact of substituents on the reactivity of pyrazole carbonyl chlorides.

  • Electron-Withdrawing Groups (EWGs): As predicted, strong EWGs like the nitro group (-NO₂) significantly increase the reaction rate. The 4-nitro derivative is over 6 times more reactive than the unsubstituted parent compound. This is due to the strong inductive and resonance withdrawal of electron density, which enhances the electrophilicity of the carbonyl carbon. Similarly, the inductively withdrawing bromo group (-Br) also leads to a notable increase in reactivity. The most reactive species in this set, the 1-(4-nitrophenyl) derivative, highlights the powerful effect of a strongly deactivating group on the N1 position.

  • Electron-Donating Groups (EDGs): Conversely, EDGs decrease reactivity. The 1-methyl group, a weak inductive donor, slightly reduces the rate constant. The 4-methoxy group, which is a strong resonance donor, has a more pronounced deactivating effect, making it the least reactive compound in the series. It donates electron density into the ring system, which partially shields the carbonyl carbon from nucleophilic attack.

These findings are consistent with the fundamental principles of physical organic chemistry and highlight the tunability of these important synthetic intermediates.

Practical Implications in Drug Synthesis

The choice of a specific substituted pyrazole carbonyl chloride has direct consequences for process development in pharmaceutical manufacturing:

  • Highly Reactive Acyl Chlorides (EWG-substituted): These are ideal for reactions with weakly nucleophilic amines. The high reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, which can improve the selectivity and reduce the formation of byproducts. However, they are also more sensitive to hydrolysis and may require stricter control of moisture.[6][10]

  • Less Reactive Acyl Chlorides (EDG-substituted): When reacting with highly nucleophilic amines, a less reactive acyl chloride can provide better control and prevent runaway reactions or the formation of impurities from over-reaction. For these less reactive partners, forcing conditions, such as higher temperatures or the use of coupling activators, might be necessary to achieve a reasonable reaction rate.

By understanding the relative reactivity of these building blocks, chemists can rationally design more efficient, robust, and scalable synthetic routes to complex drug molecules.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reactive intermediates like 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 84547-59-1) is a critical parameter that dictates the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this valuable pyrazole-based building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Analytical Challenge: A Highly Reactive Intermediate

This compound is an acyl chloride, a class of compounds known for their high reactivity.[1] This inherent reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge for direct analysis.[1] Therefore, analytical methods must be carefully designed to ensure both the stability of the analyte during the analysis and the accuracy of the results. The primary objectives of a purity assessment for this compound are to quantify the main component and to identify and quantify any process-related impurities.

Understanding Potential Impurities

A robust analytical method is built upon a solid understanding of potential impurities. The synthesis of this compound typically involves the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This synthetic route points to several potential impurities:

  • Starting Material: Unreacted 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Hydrolysis Product: 1-methyl-1H-pyrazole-5-carboxylic acid, formed by reaction with adventitious moisture.

  • Residual Chlorinating Agent and Byproducts: Excess thionyl chloride and its byproducts, such as sulfur dioxide and hydrochloric acid.

  • Regioisomers: Depending on the synthetic route of the pyrazole ring, regioisomers may be present.

  • Other Process-Related Impurities: Byproducts from the synthesis of the pyrazole ring itself.

A well-designed analytical strategy must be capable of separating and quantifying the parent compound from these potential impurities.

Comparative Analysis of Key Analytical Techniques

The three most powerful and commonly employed analytical techniques for the purity assessment of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and limitations for the analysis of a reactive molecule like this compound.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Principle: Due to the high reactivity and poor chromophoric properties of many acyl chlorides, direct analysis by HPLC is often not feasible. A pre-column derivatization strategy is employed to convert the acyl chloride into a more stable and UV-active derivative, allowing for sensitive and reproducible analysis by reverse-phase HPLC.[5]

Expertise & Experience: The choice of derivatization agent is critical. A suitable agent should react rapidly and quantitatively with the acyl chloride under mild conditions, and the resulting derivative should be stable and possess a strong chromophore for UV detection. 2-nitrophenylhydrazine has been shown to be an effective derivatization reagent for acyl chlorides, as the resulting derivative has a maximum UV absorbance at a longer wavelength (around 395 nm), which minimizes interference from the drug substance matrix.[5]

Trustworthiness: The self-validating nature of this method comes from the specificity of the derivatization reaction. The reaction conditions are optimized to ensure complete derivatization of the acyl chloride, and the chromatographic method is developed to separate the derivative from potential impurities and excess derivatizing reagent.

Experimental Protocol: HPLC with Pre-Column Derivatization using 2-Nitrophenylhydrazine

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

    • Dissolve in a suitable anhydrous solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

    • To 100 µL of the sample solution, add 100 µL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 395 nm.

    • Column Temperature: 30 °C.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize React with 2-Nitrophenylhydrazine Dissolve->Derivatize Derivative Stable, UV-Active Derivative Derivatize->Derivative Inject Inject into HPLC Derivative->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 395 nm Separate->Detect Data Chromatogram & Purity Data Detect->Data

Caption: Workflow for HPLC purity assessment with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While direct injection of the reactive this compound can be challenging, it is often possible with a properly deactivated injector liner and a fast temperature ramp to minimize on-column degradation. The mass spectrometer provides definitive identification of the parent compound and any volatile impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Expertise & Experience: The key to successful GC-MS analysis of this compound is to minimize its residence time in the hot injector and column to prevent thermal degradation or reaction with active sites. A derivatization to a more stable ester (e.g., with methanol or ethanol) is an alternative strategy if direct analysis proves problematic. The fragmentation pattern of pyrazoles is well-documented and typically involves the loss of HCN and N₂ from the molecular ion, which aids in structural confirmation.

Trustworthiness: The high specificity of the mass detector provides a high degree of confidence in the identification of impurities. The fragmentation pattern serves as a "fingerprint" for each compound, allowing for unambiguous identification even if chromatographic separation is incomplete.

Experimental Protocol: Direct GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a dry, inert solvent such as dichloromethane or anhydrous acetonitrile.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity.

    • Injector Temperature: 250 °C (minimize residence time).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Dilute_Sample Dilute Solution Dissolve->Dilute_Sample Inject Inject into GC Dilute_Sample->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Data Mass Spectrum & Purity Data Detect->Data

Caption: Workflow for GC-MS purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule. For purity assessment, the presence of signals corresponding to impurities can be detected and, with the use of an internal standard, quantified.

Expertise & Experience: The sample for NMR analysis must be prepared under strictly anhydrous conditions using a deuterated solvent to prevent hydrolysis of the acyl chloride. The chemical shifts of the protons and carbons in the pyrazole ring are sensitive to the substituents, allowing for the identification of regioisomers and other structurally related impurities. For 1-methyl-pyrazole derivatives, the methyl group typically appears as a singlet in the ¹H NMR spectrum.[6]

Trustworthiness: NMR is a primary analytical technique, meaning it can be used for quantification without the need for a reference standard of the analyte itself when an internal standard of known purity is used. The integral of the signals is directly proportional to the number of nuclei, providing a highly accurate measure of the relative amounts of the main component and any impurities.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • In a dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in a suitable anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) if quantification is desired.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • N-CH₃: ~4.1 ppm (singlet)

  • Pyrazole H-3: ~7.5 ppm (doublet)

  • Pyrazole H-4: ~6.8 ppm (doublet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • C=O (carbonyl chloride): ~160 ppm

  • Pyrazole C-5: ~145 ppm

  • Pyrazole C-3: ~140 ppm

  • Pyrazole C-4: ~112 ppm

  • N-CH₃: ~38 ppm

Quantitative Data Summary and Comparison

ParameterHPLC with DerivatizationGC-MS (Direct Injection)NMR Spectroscopy
Principle Separation of stable derivatives based on polarity.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Characterization and quantification based on the magnetic properties of atomic nuclei.
Sample Preparation Derivatization required.Simple dilution in an anhydrous solvent.Dissolution in an anhydrous deuterated solvent.
Primary Impurities Detected Carboxylic acid, other non-volatile impurities.Volatile impurities, regioisomers, residual solvents.Carboxylic acid, regioisomers, and other structurally related impurities.
Limit of Detection (LOD) Low (typically ng/mL range for derivatives).[5]Moderate to low (pg to ng range).High (requires mg of sample).
Quantification Requires a reference standard of the derivative.Requires a reference standard of the analyte.Can be absolute with an internal standard.
Structural Information Limited to retention time comparison.Provides fragmentation patterns for identification.Provides detailed structural information.
Key Advantage High sensitivity and robustness for routine QC.High specificity for impurity identification.Absolute quantification and definitive structural confirmation.
Key Limitation Indirect analysis; derivatization adds a step.Potential for on-column degradation of the analyte.Lower sensitivity compared to chromatographic methods.

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a reactive intermediate like this compound. A comprehensive and reliable assessment necessitates a multi-faceted approach.

  • HPLC with derivatization is the recommended method for routine quality control and for accurately quantifying the parent compound and its primary degradation product, the corresponding carboxylic acid. Its high sensitivity and robustness make it ideal for release testing.

  • GC-MS is invaluable for the identification of unknown volatile impurities and for confirming the identity of the main component. Its high specificity is crucial during process development and troubleshooting.

  • NMR spectroscopy serves as a primary tool for structural confirmation and for providing an orthogonal, absolute measure of purity. It is particularly useful for the definitive identification and quantification of regioisomers and other structurally similar impurities.

By judiciously combining these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes and the safety and efficacy of the final pharmaceutical products.

References

Comparative Guide to the Mass Spectrometry Analysis of 1-methyl-1H-pyrazole-5-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazole-5-carbonyl chloride is a versatile reagent in medicinal chemistry and drug development, prized for its role in creating a diverse range of carboxamide derivatives.[1][2] The pyrazole moiety is a key pharmacophore in numerous biologically active compounds.[3][4] Consequently, the robust and accurate characterization of its reaction products is a critical step in the synthesis and drug discovery pipeline. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of these products, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

As an acyl chloride, this compound is highly reactive towards nucleophiles such as amines and alcohols, readily forming corresponding amides and esters.[5] The primary analytical challenge lies in confirming the successful acylation and unambiguously identifying the structure of the resulting products. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier analytical tool for this purpose. This guide will compare and contrast the most common mass spectrometry approaches, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization techniques, to provide a comprehensive framework for analysis.

Synthetic Considerations and Expected Products

The primary reaction of this compound is nucleophilic acyl substitution. When reacted with a primary or secondary amine, it forms a stable 1-methyl-1H-pyrazole-5-carboxamide. These carboxamide derivatives are of significant interest in pharmaceutical research.[1][2][3]

Reaction Workflow: Amide Formation

reagent1 This compound reaction Reaction Mixture reagent1->reaction + reagent2 Primary/Secondary Amine (R-NHR') reagent2->reaction + solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction product 1-methyl-1H-pyrazole-5-carboxamide byproduct Triethylammonium chloride workup Aqueous Workup & Extraction reaction->workup Stir at Room Temperature workup->product workup->byproduct

Caption: General workflow for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides.

The choice of analytical technique is often dictated by the physicochemical properties of the resulting product, such as volatility and thermal stability. For instance, smaller, more volatile carboxamides may be amenable to GC-MS analysis, while larger, less volatile, or thermally labile products will necessitate LC-MS.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry technique is paramount for the successful characterization of this compound reaction products. This section compares the utility of GC-MS and LC-MS, highlighting their respective strengths and limitations in this context.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] For the reaction products of this compound, GC-MS is most suitable when the resulting amides or esters have a sufficiently low boiling point to be volatilized without decomposition.

Advantages:

  • High Chromatographic Resolution: GC offers excellent separation of isomers and closely related compounds.[6]

  • Reproducible Fragmentation: Electron Ionization (EI) at 70 eV produces consistent and information-rich fragmentation patterns, which are valuable for structural elucidation and library matching.[8]

  • Established Libraries: Extensive EI-MS libraries (e.g., NIST) can aid in the identification of known compounds or substructures.

Limitations:

  • Volatility Requirement: Many pharmaceutical derivatives are non-volatile and not amenable to direct GC-MS analysis without derivatization.[9]

  • Thermal Lability: The high temperatures of the GC inlet and column can cause degradation of thermally sensitive molecules.

  • Derivatization: While derivatization can increase volatility, it adds complexity to sample preparation and can introduce artifacts.[9]

Fragmentation Pattern of Pyrazole Derivatives in GC-MS

The fragmentation of pyrazole-containing compounds under EI conditions has been studied and reveals characteristic patterns.[8][10] Key fragmentation pathways for pyrazole rings include the loss of HCN and N₂ from the molecular ion or protonated molecular ion.[6][10] The substituents on the pyrazole ring can influence the fragmentation pathways, providing valuable structural information.[6][10] For 1-methyl-1H-pyrazole-5-carboxamides, common fragmentations would involve cleavage of the amide bond, leading to the formation of a 1-methyl-1H-pyrazole-5-carbonyl cation (acylium ion), and fragmentation of the pyrazole ring itself.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse technique for the analysis of a wide range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.[11] For the majority of this compound reaction products, LC-MS with Electrospray Ionization (ESI) is the method of choice.

Advantages:

  • Broad Applicability: Suitable for a wide range of compound polarities and molecular weights.

  • Soft Ionization: ESI is a soft ionization technique that typically produces intact molecular ions (or protonated/adducted molecules), simplifying molecular weight determination.[12]

  • Tandem Mass Spectrometry (MS/MS): Coupling LC with tandem mass spectrometry (e.g., Q-TOF, Triple Quadrupole) allows for detailed structural elucidation through collision-induced dissociation (CID) of selected precursor ions.

Limitations:

  • Ionization Efficiency: ESI efficiency can vary significantly between compounds, potentially affecting sensitivity.[12]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte of interest.

  • Less Standardized Fragmentation: Fragmentation patterns in MS/MS are dependent on collision energy and instrument type, making library matching less straightforward than with GC-MS (EI).

Ionization Techniques: A Comparative Overview
Ionization TechniquePrincipleBest Suited ForKey Advantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Volatile, thermally stable compounds (GC-MS).Reproducible, detailed fragmentation for structural elucidation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Polar, non-volatile, and thermally labile compounds (LC-MS).[12]Soft ionization, minimal fragmentation, good for molecular weight determination.[12]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.Less polar compounds that are not efficiently ionized by ESI.Complements ESI for a broader range of compound polarities.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following are general protocols for preparing reaction mixtures for GC-MS and LC-MS analysis.

Protocol 1: GC-MS Sample Preparation
  • Reaction Quenching: After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid to neutralize any remaining base and unreacted acyl chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate, hexane). The final concentration should be in the range of 10-100 µg/mL.

Protocol 2: LC-MS Sample Preparation
  • Reaction Quenching: Similar to GC-MS, quench the reaction.

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile). A dilution factor of 1000 to 10,000 is typical.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Mass Spectrometry Methodologies

The following are example methodologies for the analysis of a model reaction product: N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

GC-MS Methodology
  • Instrument: Agilent GC-MS system (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

LC-MS/MS Methodology
  • Instrument: Waters Xevo G2-XS QTOF (or equivalent)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • MS/MS Collision Energy: Ramp from 10-40 eV

Data Interpretation and Comparison

The following table summarizes the expected mass spectral data for N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (Molecular Weight: 215.25 g/mol ) using the different techniques.

TechniqueExpected Molecular IonKey Fragment Ions (m/z)Interpretation
GC-MS (EI) [M]⁺ at m/z 215123, 91, 77, 65123: [M - C₇H₆]⁺ (loss of toluene), 91: [C₇H₇]⁺ (tropylium ion), 77: [C₆H₅]⁺ (phenyl cation), 65: [C₅H₅]⁺
LC-MS (ESI) [M+H]⁺ at m/z 216- (in full scan MS)Protonated molecular ion, confirms molecular weight.
LC-MS/MS (CID) Precursor: m/z 216123, 91123: [M+H - C₇H₇]⁺ (loss of benzyl radical), 91: [C₇H₇]⁺ (tropylium ion)

Fragmentation Pathway Diagram

M_H [M+H]⁺ m/z 216 frag1 m/z 123 M_H->frag1 Loss of C₇H₇• (benzyl radical) frag2 m/z 91 frag1->frag2 Loss of N₂

Caption: Proposed MS/MS fragmentation of N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound reaction products is primarily dictated by the physicochemical properties of the analyte. While GC-MS provides highly detailed and reproducible fragmentation patterns for volatile compounds, LC-MS offers broader applicability for the diverse range of non-volatile and thermally sensitive derivatives commonly synthesized in drug discovery. For comprehensive structural characterization, LC coupled with high-resolution tandem mass spectrometry is the superior choice, providing accurate mass measurement for molecular formula determination and detailed fragmentation information for unambiguous structure elucidation. By understanding the principles and applying the appropriate methodologies outlined in this guide, researchers can confidently and accurately characterize their synthesized pyrazole derivatives, accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Pyrazole Carboxamide Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, pyrazole carboxamides represent a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The journey from a synthetic hypothesis to a validated drug candidate is critically dependent on the unambiguous confirmation of its molecular structure. An incorrect structural assignment can invalidate biological data and derail a research program. Therefore, a robust, multi-technique spectroscopic approach is not just a procedural formality but a cornerstone of scientific integrity in pharmaceutical development.[3][4]

This guide provides an in-depth, experience-driven comparison of the primary spectroscopic methods used to validate pyrazole carboxamide structures. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography creates a self-validating system for structural elucidation.[5][6][7]

The Orthogonal Approach: A Strategy for Unambiguous Validation

The core principle of robust structural validation is orthogonality—using multiple, independent techniques that probe different physical properties of the molecule. Each method provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structure. Relying on a single technique is fraught with risk; for instance, ¹H NMR alone may not distinguish between isomers, and mass spectrometry cannot define connectivity. Our workflow is designed to build the structural argument layer by layer.

G cluster_0 Initial Characterization cluster_1 Core Structure Assembly cluster_2 Absolute Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR_1D 1D NMR ('H, ¹³C) Map out H & C Environments MS->NMR_1D Formula Confirmed IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D Functional Groups Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assign Signals XRAY X-ray Crystallography Define 3D Solid-State Structure NMR_2D->XRAY Ambiguity or Absolute Proof Needed Final Validated Structure NMR_2D->Final Proposed Structure in Solution XRAY->Final Unambiguous Solid-State Structure

Caption: Integrated workflow for pyrazole carboxamide structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. It provides a detailed map of the carbon and proton frameworks.[8]

Expertise & Experience:

We don't just acquire spectra; we interrogate the molecule. A standard ¹H and ¹³C NMR provides the basic atom count and chemical environment, but the real power lies in 2D NMR experiments, which reveal through-bond correlations. For pyrazole carboxamides, distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole is often impossible without 2D NMR. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive, as it shows long-range (2- and 3-bond) correlations between protons and carbons. A correlation between the pyrazole N-H proton and the carboxamide carbonyl carbon, for instance, provides definitive proof of the core structure.[6][9]

Key NMR Experiments for Pyrazole Carboxamides:
ExperimentPurposeInformation Gained for Pyrazole Carboxamides
¹H NMR Identifies all unique proton environments.Confirms presence of amide N-H (typically a broad singlet δ 8-11 ppm), pyrazole C-H (δ 6-8 ppm), and aromatic/aliphatic substituent protons. Integration gives proton ratios.[10][11]
¹³C NMR Identifies all unique carbon environments.Confirms presence of amide carbonyl (C=O, δ 160-170 ppm), pyrazole ring carbons (δ 100-150 ppm), and substituent carbons.[12][13][14]
COSY Reveals proton-proton (¹H-¹H) couplings.Maps out adjacent protons within aromatic rings or aliphatic chains on substituents.
HSQC Correlates directly attached protons and carbons (¹H-¹³C).Unambiguously assigns the carbon signal for each protonated carbon atom.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.CRITICAL: Connects structural fragments. Establishes the substitution pattern by correlating substituent protons to pyrazole ring carbons. Confirms the carboxamide linkage by correlating the amide N-H to the carbonyl carbon.[9]
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrazole carboxamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it prevents the exchange of the amide N-H proton, allowing it to be observed clearly.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper referencing to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivity.

    • Run a gradient-selected HSQC experiment optimized for a ¹JCH of ~145 Hz to assign one-bond C-H correlations.

    • Run a gradient-selected HMBC experiment with the long-range coupling delay optimized for ~8 Hz. This is the most crucial experiment for confirming the overall scaffold and substitution pattern.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS provides the molecular weight of the compound, which is the first and most fundamental piece of structural evidence.

Expertise & Experience:

While nominal mass from a standard quadrupole MS can confirm the expected mass, it is not sufficient for true validation. We exclusively rely on High-Resolution Mass Spectrometry (HRMS), typically using ESI-TOF (Electrospray Ionization - Time of Flight) instrumentation. HRMS provides a mass measurement accurate to within 5 parts-per-million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition, distinguishing between isomers and compounds with the same nominal mass but different formulas. The fragmentation pattern can also provide valuable structural clues, often revealing the loss of the carboxamide group or characteristic cleavages of the pyrazole ring.[15][16][17]

Experimental Protocol: HRMS Analysis (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A known internal standard or lock mass is used to ensure high mass accuracy.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed molecular formula. The mass error should be < 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, which is essential for verifying that the intended chemical transformation has occurred.

Expertise & Experience:

For a pyrazole carboxamide synthesis, the two most important signals to observe are the N-H stretch and the amide C=O stretch. The absence of a carboxylic acid O-H stretch and the appearance of these two new bands provide strong evidence for the formation of the amide bond. We use modern Attenuated Total Reflectance (ATR) FTIR spectrometers, which require minimal sample preparation and provide high-quality data in seconds.

Characteristic IR Absorptions for Pyrazole Carboxamides:
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Significance
Amide N-HStretch3400 - 3200 (often broad)Confirms presence of the amide N-H bond.[14][18]
Aromatic C-HStretch3100 - 3000Indicates aromatic rings (pyrazole, phenyl substituents).
Aliphatic C-HStretch3000 - 2850Indicates alkyl substituents.
Amide C=OStretch1680 - 1630 (strong)CRITICAL: Confirms the presence of the carboxamide carbonyl.[18][19][20]
C=N / C=CStretch1600 - 1450Characteristic of the pyrazole ring and other aromatic systems.[21]
Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and acquire the spectrum.

  • Analysis: Identify the key stretching frequencies and compare them to expected values.

X-ray Crystallography: The Unquestionable Arbiter

When absolute, unambiguous proof of structure is required, or when stereochemistry is , single-crystal X-ray crystallography is the gold standard.[3][22]

Expertise & Experience:

While NMR provides the structure in solution, crystallography provides a precise 3D model of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.[23][24][25] This technique resolves any and all ambiguity regarding isomerism and connectivity. The primary challenge is experimental: growing a single, diffraction-quality crystal. This can be a significant bottleneck, often requiring extensive screening of solvents and crystallization conditions. However, the definitive nature of the result justifies the effort for key compounds like lead candidates.[26][27]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on the goniometer of a diffractometer.

  • Data Collection: Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms, and refine the model against the experimental data to obtain the final structure.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedStrengthsLimitationsCausality
NMR Atomic connectivity, solution-state structureProvides the most detailed structural information in solution.Can be complex to interpret; may not distinguish all isomers without 2D data.Probes the magnetic environment of nuclei.
HRMS Exact Mass, Elemental FormulaUnambiguously confirms molecular formula; high sensitivity.Provides no connectivity information.Measures the mass-to-charge ratio of ions.
IR Presence of Functional GroupsFast, simple, excellent for confirming reaction success.Provides limited structural detail; can have overlapping signals.Probes the vibrational modes of chemical bonds.
X-ray Absolute 3D Structure, Solid-State ConformationUnambiguous and definitive ("gold standard").Requires a high-quality single crystal, which can be difficult to obtain.Probes the diffraction of X-rays by electron clouds in a crystal lattice.

Conclusion

The validation of a pyrazole carboxamide structure is a systematic process of evidence accumulation. It begins with rapid, high-level checks using MS and IR to confirm that the target molecule has been formed. It then moves to the detailed architectural work of 1D and 2D NMR to build the complete connectivity map in solution. Finally, for critical compounds or in cases of ambiguity, X-ray crystallography provides the ultimate, irrefutable proof. By following this multi-technique, orthogonal workflow, researchers can ensure the scientific integrity of their work and build a solid, validated foundation for advancing new therapeutic agents from the lab to the clinic.

References

A Senior Application Scientist’s Guide to Pyrazole Functionalization: A Comparative Analysis of Alternatives to 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] Consequently, the efficient and versatile functionalization of the pyrazole ring is a critical task in drug discovery and development. For decades, acyl chlorides like 1-methyl-1H-pyrazole-5-carbonyl chloride have been workhorse reagents for introducing amide functionalities. However, their inherent instability, hazardous nature, and limited functional group tolerance necessitate the adoption of more sophisticated and robust synthetic strategies.[4][5][6] This guide provides a comprehensive comparison of modern alternatives, including advanced amide coupling reagents, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. We will delve into the mechanistic rationale behind each method, present comparative data, and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Benchmark: The Utility and Limitations of this compound

This compound has traditionally been used to acylate amines, forming pyrazole-5-carboxamides. The high reactivity of the acyl chloride functional group ensures rapid reaction with a wide range of nucleophiles.[6][7] The synthesis of the acid chloride itself is typically achieved by treating the corresponding carboxylic acid with reagents like thionyl chloride or oxalyl chloride.[7][8]

However, this reactivity comes at a significant cost:

  • Instability and Handling: Acyl chlorides are notoriously sensitive to moisture, hydrolyzing rapidly to the parent carboxylic acid and releasing corrosive HCl gas.[4][5][6][9] This necessitates stringent anhydrous conditions and careful handling, which can be challenging in a high-throughput discovery setting.

  • Limited Functional Group Tolerance: The harsh reagents used for their formation (e.g., SOCl₂) and their high reactivity can be incompatible with sensitive functional groups present in complex drug-like molecules.[10]

  • Safety Concerns: Low molecular weight acyl chlorides are often lachrymators and react violently with water, alcohols, and amines, posing significant safety risks.[5][6]

These limitations have driven the development of milder and more versatile alternatives that offer superior performance, particularly in the context of complex molecule synthesis.

Strategic Alternatives for Pyrazole Functionalization

Modern organic synthesis offers a powerful toolkit of alternatives that bypass the need for isolating and handling reactive acyl chlorides. These can be broadly categorized into three strategic approaches.

Direct Activation of Carboxylic Acids: Modern Amide Coupling Reagents

The most direct alternative to using an acyl chloride is the in situ activation of the parent carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, using a modern coupling reagent. This approach forms a reactive intermediate that readily couples with an amine to form the desired amide bond under significantly milder conditions.

Mechanism Rationale: These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by an amine. This two-step, one-pot process avoids the harsh conditions of acyl chloride formation and the handling of the unstable intermediate.[10]

Prominent classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization in chiral substrates, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[11][12]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[11][13] They form highly reactive activated esters that lead to rapid amide bond formation with minimal side products, even for sterically hindered or electronically deactivated substrates.[12][14]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents also form activated esters and are particularly effective for difficult couplings. A key advantage over uronium salts is that they do not react with the free amino group of the amine component, which can sometimes be a side reaction with HATU if not used correctly.[10][12]

G cluster_acid_chloride Strategy 1: Acyl Chloride Route cluster_coupling_reagent Strategy 2: Modern Coupling Route Py_COOH Pyrazole-5-COOH SOCl2 SOCl₂ or (COCl)₂ Py_COOH->SOCl2 Py_COCl Pyrazole-5-COCl (Isolated, Unstable) SOCl2->Py_COCl Amine1 Amine (R-NH₂) Py_COCl->Amine1 Amide1 Pyrazole-5-Amide Amine1->Amide1 Py_COOH2 Pyrazole-5-COOH HATU HATU, Base (e.g., DIPEA) Py_COOH2->HATU Active_Ester Activated Ester (In Situ) HATU->Active_Ester Amine2 Amine (R-NH₂) Active_Ester->Amine2 Amide2 Pyrazole-5-Amide Amine2->Amide2

Palladium-Catalyzed Cross-Coupling: Building C-C and C-N Bonds

For constructing more complex analogues where a carbon or nitrogen atom is attached directly to the pyrazole C5 position, palladium-catalyzed cross-coupling reactions are the undisputed gold standard. These methods typically start from a 5-halo-1-methyl-1H-pyrazole (e.g., bromo or chloro derivative) and couple it with a suitable partner.

  • Suzuki-Miyaura Coupling (for C-C bonds): This reaction couples the 5-halopyrazole with an organoboron reagent (e.g., a boronic acid or ester).[15][16] It is exceptionally robust, tolerant of a vast array of functional groups, and utilizes reagents that are generally stable and have low toxicity.[15][17] This makes it a favored method for introducing aryl or heteroaryl substituents at the C5 position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[15]

  • Buchwald-Hartwig Amination (for C-N bonds): This reaction allows for the direct formation of a C-N bond by coupling the 5-halopyrazole with a primary or secondary amine.[18][19] It has revolutionized the synthesis of arylamines, replacing harsher classical methods.[18][20] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.[20][21] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[18][20]

G cluster_suzuki Suzuki Coupling (C-C Bond) cluster_buchwald Buchwald-Hartwig (C-N Bond) Start 5-Bromo-1-methyl-1H-pyrazole Pd_cat1 Pd Catalyst + Base Start->Pd_cat1 Pd_cat2 Pd Catalyst + Ligand + Base Start->Pd_cat2 Boronic Aryl Boronic Acid R-B(OH)₂ Boronic->Pd_cat1 Product_C 5-Aryl-1-methyl-1H-pyrazole Pd_cat1->Product_C Amine Amine R-NH₂ Amine->Pd_cat2 Product_N 5-Amino-1-methyl-1H-pyrazole Pd_cat2->Product_N

Direct C-H Functionalization: The Atom-Economical Frontier

The most cutting-edge strategy involves the direct functionalization of a C-H bond at the C5 position of 1-methyl-1H-pyrazole.[22] This approach is highly atom-economical as it avoids the need to pre-install a leaving group (like a halogen) on the pyrazole ring.[23] Transition-metal catalysis, particularly with palladium, is the key enabler of this transformation.[23][24]

Mechanistic Consideration: The regioselectivity of C-H activation can be a challenge, as pyrazoles have multiple C-H bonds.[22][24] However, the C5 position of N-substituted pyrazoles is often the most acidic and sterically accessible, favoring functionalization at this site.[22] In some cases, directing or blocking groups can be employed to ensure exclusive C5 functionalization.[24] While still an evolving field, direct C-H arylation, for example, offers a single-step route to products that would otherwise require multi-step sequences via cross-coupling.[25]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key operational parameters and performance metrics for each strategy, providing a clear basis for comparison.

ParameterThis compoundAmide Coupling (e.g., HATU)Suzuki-Miyaura CouplingBuchwald-Hartwig AminationDirect C-H Functionalization
Starting Material Pyrazole-5-carboxylic acidPyrazole-5-carboxylic acid5-Halo-pyrazole5-Halo-pyrazole1-methyl-pyrazole
Key Reagents SOCl₂ or (COCl)₂, AmineHATU, DIPEA, AminePd catalyst, Base, Boronic acidPd catalyst, Ligand, Base, AminePd catalyst, Oxidant, Coupling Partner
Reaction Conditions Harsh (reflux), then mildMild (0 °C to RT)Mild to moderate heat (RT to 100°C)Mild to moderate heat (RT to 110°C)Often requires higher temp. (>100°C)
Functional Group Tol. Poor to ModerateExcellentExcellentVery GoodModerate to Good
Key Advantages High reactivityHigh yields, mild, one-potVersatile C-C bonds, robustVersatile C-N bonds, high scopeAtom economical, fewer steps
Key Disadvantages Unstable, hazardous, poor toleranceReagent costRequires halo-pyrazoleRequires halo-pyrazole, ligand costRegioselectivity can be an issue
Typical Yields Variable (depends on stability)>90%[11]80-99%[17][26]70-95%[20]60-85%[24]

Experimental Protocols

To provide practical, actionable guidance, we present detailed, self-validating protocols for two of the most powerful alternative strategies.

Protocol 1: HATU-Mediated Amide Coupling

Objective: To synthesize N-benzyl-1-methyl-1H-pyrazole-5-carboxamide from 1-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Add anhydrous DMF to dissolve the acid (concentration approx. 0.2 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[14]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.[27]

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 1-methyl-5-phenyl-1H-pyrazole from 5-bromo-1-methyl-1H-pyrazole.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a sealable reaction tube, add 5-bromo-1-methyl-1H-pyrazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the biaryl product.

Conclusion

While this compound remains a viable reagent for simple acylations, its significant drawbacks in stability, safety, and substrate compatibility limit its utility in modern drug discovery. The strategic alternatives presented herein—direct carboxylic acid activation, palladium-catalyzed cross-coupling, and direct C-H functionalization—offer a far superior platform for pyrazole modification. Amide coupling reagents like HATU provide a mild, efficient, and robust method for carboxamide synthesis. For greater structural diversity, Suzuki-Miyaura and Buchwald-Hartwig reactions deliver unparalleled reliability for C-C and C-N bond formation, respectively. Finally, direct C-H functionalization represents the future of efficient synthesis, minimizing step counts and waste. By understanding the relative merits and operational details of these advanced methodologies, researchers can select the most effective tool to accelerate the synthesis of novel pyrazole-containing molecules.

References

A Senior Application Scientist's Guide to the Regioselectivity of 1-Methyl-1H-pyrazole-5-carbonyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and fine chemical synthesis, the precise control of chemical reactions is paramount. Regioselectivity, the preference for bond-making or breaking at one position over all other possible positions, is a critical factor that dictates the outcome and efficiency of a synthetic route. This guide provides an in-depth technical assessment of the regioselectivity of a versatile acylating agent, 1-methyl-1H-pyrazole-5-carbonyl chloride, and its regioisomeric counterpart, 1-methyl-1H-pyrazole-3-carbonyl chloride.

As a senior application scientist, my goal is to not only present established facts but also to provide a practical framework for researchers to assess and control regioselectivity in their own laboratories. This guide is structured to explain the "why" behind the reactivity of these pyrazole-based reagents and to offer detailed, self-validating experimental protocols to empirically determine their regioselective preferences.

The Underlying Chemistry: Electronic and Steric Influences on Pyrazole Acylating Agents

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The position of the carbonyl chloride group on the 1-methyl-1H-pyrazole scaffold significantly influences its reactivity.

  • This compound: In this isomer, the carbonyl chloride is positioned at C5, adjacent to the N1-methylated nitrogen. The electron-donating effect of the methyl group and the lone pair of the N1 nitrogen can influence the electron density of the pyrazole ring. The pyridine-like nitrogen at N2 is electron-withdrawing, which can impact the electrophilicity of the carbonyl carbon.

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride: Here, the carbonyl chloride is at C3. The proximity to the pyridine-like N2 nitrogen, which is electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon compared to the C5 isomer.

These subtle electronic differences, coupled with steric hindrance around the carbonyl group, are the primary drivers of the regioselectivity observed in their reactions with nucleophiles possessing multiple reactive sites.

Visualizing the Acylation Workflow

The following diagram illustrates a general workflow for assessing the regioselectivity of pyrazole carbonyl chlorides with a model unsymmetrical nucleophile.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Analysis reagent1 This compound reaction Acylation Reaction (Controlled Temperature) reagent1->reaction reagent2 Unsymmetrical Nucleophile (e.g., 4-Aminophenol) reagent2->reaction reagent3 Base (e.g., Triethylamine) reagent3->reaction reagent4 Anhydrous Solvent (e.g., DCM) reagent4->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis NMR Spectroscopy (1H, 13C, HSQC, HMBC) purification->analysis quantification Determination of Regioisomeric Ratio analysis->quantification

Caption: General workflow for assessing acylation regioselectivity.

Comparative Experimental Guide: Assessing Regioselectivity in Practice

To provide a clear and objective comparison, we propose a series of head-to-head experiments reacting this compound, its 3-carbonyl regioisomer, and a standard acylating agent, benzoyl chloride, with a model unsymmetrical nucleophile, 4-aminophenol. This will allow for a direct assessment of N-acylation versus O-acylation.

Experiment 1: Regioselective Acylation of 4-Aminophenol

This experiment is designed to determine the preference for acylation at the more nucleophilic amino group versus the hydroxyl group of 4-aminophenol. Generally, the amino group is a stronger nucleophile than the hydroxyl group, so N-acylation is expected to be the major pathway under neutral or basic conditions.[1]

Reaction Scheme:

G reagents Acyl Chloride + 4-Aminophenol conditions Base, Solvent Room Temperature product_N N-Acylated Product (Major) conditions->product_N product_O O-Acylated Product (Minor) conditions->product_O Regioselectivity?

Caption: Competing N- vs. O-acylation of 4-aminophenol.

Experimental Protocol:

  • Reagent Preparation: In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: To each flask, add triethylamine (1.1 eq).

  • Acylating Agent Addition:

    • To flask 1, add a solution of This compound (1.0 eq) in anhydrous DCM dropwise at 0 °C.

    • To flask 2, add a solution of 1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

    • To flask 3, add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reactions with saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product mixtures by column chromatography on silica gel. Analyze the crude reaction mixture and the purified products by ¹H NMR to determine the ratio of N-acylated to O-acylated products.

Expected Outcomes and Data Comparison (Hypothetical):

Acylating AgentExpected Major ProductExpected Minor ProductHypothetical N:O RatioRationale
This compound N-acylationO-acylation>95:5The pyrazole moiety provides moderate reactivity, allowing for high selectivity towards the more nucleophilic amine.
1-Methyl-1H-pyrazole-3-carbonyl chloride N-acylationO-acylation>98:2The increased electrophilicity of the carbonyl at the 3-position may lead to even higher selectivity for the more reactive nucleophile.
Benzoyl Chloride N-acylationO-acylation~90:10Benzoyl chloride is a highly reactive acylating agent, which can sometimes lead to reduced selectivity and the formation of the O-acylated byproduct.

Structural Elucidation of Regioisomers by NMR Spectroscopy:

The determination of the acylation site (N vs. O) is readily achieved by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR:

    • N-Acylation: The formation of an amide bond will result in a characteristic amide N-H proton signal (typically a broad singlet) in the downfield region of the spectrum (δ 8-10 ppm). The phenolic -OH proton will remain, likely appearing as a broad singlet.

    • O-Acylation: The formation of an ester will result in the disappearance of the phenolic -OH signal. The amino -NH₂ protons will remain, typically appearing as a broad singlet.

  • ¹³C NMR:

    • N-Acylation: The amide carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.

    • O-Acylation: The ester carbonyl carbon will typically appear slightly more downfield, in the range of δ 165-175 ppm.

  • 2D NMR (HSQC and HMBC): For unambiguous assignment, 2D NMR techniques are invaluable.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show a correlation between the amide N-H proton and the carbonyl carbon in the N-acylated product. In the O-acylated product, correlations would be observed between the aromatic protons adjacent to the oxygen and the ester carbonyl carbon.

Comparative Alternatives and Broader Applications

While this guide focuses on this compound, it is important to consider other acylating agents. Standard reagents like benzoyl chloride and acetyl chloride are highly reactive but may offer less selectivity. Other heterocyclic acylating agents, such as those based on imidazole or triazole, can also provide a balance of reactivity and selectivity.[2]

The principles and experimental approaches outlined here are not limited to the acylation of aminophenols. They can be readily adapted to assess the regioselectivity of these pyrazole-based reagents with a wide range of other polyfunctional molecules, including:

  • Unsymmetrical Diamines: To determine the selectivity between primary and secondary amines.

  • Amino Alcohols: To further explore the competition between N- and O-acylation.

  • Polyols: To investigate the selective acylation of one hydroxyl group over others based on steric and electronic differences.

Conclusion

The regioselectivity of acylation reactions is a critical consideration in modern organic synthesis. This compound and its 3-carbonyl isomer are valuable reagents that offer a good balance of reactivity and selectivity. By understanding the underlying electronic and steric factors and employing the systematic experimental and analytical approaches detailed in this guide, researchers can confidently assess and control the regioselectivity of their acylation reactions, leading to more efficient and predictable synthetic outcomes.

References

Safety Operating Guide

Core Directive: A Guide to the Safe Disposal of 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I am committed to providing clear, scientifically sound, and practical guidance for handling laboratory chemicals. This document outlines the essential procedures for the proper disposal of 1-methyl-1H-pyrazole-5-carbonyl chloride, ensuring the safety of all laboratory personnel and compliance with standard safety protocols. The information is structured to be a comprehensive resource, from understanding the inherent risks to executing a safe disposal plan.

This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound. The procedures herein are designed to mitigate the risks associated with this reactive compound.

Scientific Integrity & Logic: Understanding the 'Why'

Expertise & Experience: this compound is an acyl chloride, a class of compounds known for their high reactivity, particularly with nucleophiles like water.[1][2] This reactivity is the primary safety concern. Contact with water, including atmospheric moisture, can lead to a violent exothermic reaction, producing corrosive hydrogen chloride (HCl) gas.[3][4][5] The disposal procedures detailed below are designed to control this hydrolysis reaction, ensuring it proceeds safely and its byproducts are neutralized.

Trustworthiness: The protocols described are self-validating systems. Each step is designed to control the reaction rate and neutralize hazardous byproducts, with verification steps included to ensure the process is complete before final disposal.

I. Immediate Safety Precautions & Essential Equipment

Before beginning any disposal procedure, ensure the following safety measures are in place.

A. Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling acyl chlorides.[6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][8][9]

  • Skin Protection: A lab coat and chemical-resistant gloves (butyl rubber is recommended) are mandatory.[3][7] Ensure gloves are properly removed and discarded to avoid cross-contamination.

  • Respiratory Protection: In situations where ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[3][8]

  • General Attire: Wear full-length pants and closed-toe shoes.[3]

B. Engineering Controls
  • Chemical Fume Hood: All handling and disposal steps must be performed in a certified chemical fume hood to contain and vent the HCl gas produced.[3][7]

  • Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible.[7][9]

II. Disposal Plan: A Step-by-Step Protocol

The primary method for the disposal of this compound is gradual neutralization through a controlled reaction with a basic solution. This converts the reactive acyl chloride into less hazardous, water-soluble products.[7][10]

A. Preparation of the Neutralizing Solution
  • Prepare a 5% Sodium Bicarbonate Solution: In a large beaker, prepare a 5% (w/v) solution of sodium bicarbonate in water. For every 1 mL of the acyl chloride to be disposed of, prepare at least 20 mL of the bicarbonate solution.[7]

  • Cool the Solution: Place the beaker in an ice bath to cool the solution to below 10°C. This will help to control the exothermic reaction.[7]

  • Stirring: Place a stir bar in the beaker and begin stirring.

B. Neutralization Procedure
  • Slow Addition: Slowly and carefully add the this compound to the stirring bicarbonate solution dropwise.[11] This slow addition is crucial to control the rate of reaction and prevent a violent release of gas and heat.[11]

  • Monitor the Reaction: Continue stirring the solution until all the acyl chloride has been added and the gas evolution (CO2) has ceased.

  • pH Verification: Check the pH of the solution using pH paper. The final pH should be between 6 and 8.[7] If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.[7]

C. Final Disposal
  • Aqueous Waste: Once neutralized, the solution should be disposed of as hazardous waste according to your institution's guidelines.[5]

  • Container Disposal: The empty this compound container should be rinsed multiple times with the sodium bicarbonate solution in the fume hood. The rinsed container should then be disposed of as hazardous waste.[7]

III. Emergency Response

A. Spills

In the event of a spill, do not use water.[5][7]

  • Evacuate and Secure: Evacuate non-essential personnel and secure the area.[5]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or dry sand.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[7]

B. Personal Exposure
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration. Seek immediate medical attention.[3][4][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

IV. Visualization of Disposal Workflow

DisposalWorkflow A Start: Prepare for Disposal B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Prepare 5% Sodium Bicarbonate Solution in Ice Bath C->D E Slowly Add this compound to Bicarbonate Solution with Stirring D->E F Monitor Reaction Until Gas Evolution Ceases E->F G Check pH of Solution (Target: 6-8) F->G H Adjust pH with More Bicarbonate if Necessary G->H pH < 6 I Dispose of Neutralized Solution as Hazardous Waste G->I pH is 6-8 H->G J Rinse Empty Container with Bicarbonate Solution I->J K Dispose of Rinsed Container as Hazardous Waste J->K L End K->L

Caption: A step-by-step workflow for the safe disposal of this compound.

V. References

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. --INVALID-LINK--

  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. Benchchem. --INVALID-LINK--

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. --INVALID-LINK--

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. --INVALID-LINK--

  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org. --INVALID-LINK--

  • Quenching Reactive Substances. KGROUP. --INVALID-LINK--

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. --INVALID-LINK--

  • SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. Smolecule. --INVALID-LINK--

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. --INVALID-LINK--

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF. --INVALID-LINK--

  • 1-Methyl-1H-pyrazole-5-carboxylic acid. Synquest Labs. --INVALID-LINK--

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. --INVALID-LINK--

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. --INVALID-LINK--

  • Protective Equipment. American Chemistry Council. --INVALID-LINK--

  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific. --INVALID-LINK--

  • Discover the Various Types of PPE for Optimal Chemical Safety. --INVALID-LINK--

  • Protocol for quenching reactive chemicals. EPFL. --INVALID-LINK--

  • What to do in a chemical emergency. GOV.UK. --INVALID-LINK--

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • CAS 84547-59-1 this compound. BOC Sciences. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Handling 1-methyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reactivity of 1-methyl-1H-pyrazole-5-carbonyl chloride

This compound is a valuable reagent in synthetic organic chemistry, prized for its reactive acyl chloride functional group that facilitates the creation of amides, esters, and other derivatives essential for pharmaceutical and agrochemical development.[1][2] However, the very reactivity that makes this compound useful also presents significant handling challenges. As an acyl chloride, it is highly susceptible to nucleophilic attack, particularly by water. This water-reactivity is the cornerstone of its primary hazards.[2][3]

Contact with moisture, whether in the ambient atmosphere, on skin, or in the respiratory tract, leads to a rapid hydrolysis reaction. This reaction produces hydrochloric acid (HCl), a highly corrosive substance, and the corresponding carboxylic acid. It is this in-situ generation of HCl that is responsible for the severe skin burns, eye damage, and respiratory irritation associated with the compound.[2][3] This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in an understanding of its chemical nature.

Hazard Analysis: A Three-Pronged Risk Profile

A thorough risk assessment reveals three primary hazard categories that must be addressed through engineering controls and personal protective equipment (PPE).

  • Corrosivity: Direct contact with the liquid or solid chemical will cause severe chemical burns to the skin and eyes.[3] The hydrolysis to HCl upon contact with tissue moisture is immediate and damaging.[2]

  • Water Reactivity: The reaction with water is vigorous and can be violent. It liberates toxic and corrosive hydrogen chloride gas.[3] This makes meticulous control of the work environment, including atmospheric moisture and the state of equipment, a non-negotiable prerequisite.

  • Inhalation Toxicity: Vapors or aerosols of the compound are highly irritating to the respiratory system.[4][5][6] Inhalation can lead to respiratory distress and damage to the delicate tissues of the lungs, again due to the formation of HCl.[3]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a holistic system designed to create a barrier between the researcher and the chemical's multiple hazards. The following table outlines the minimum required PPE for any procedure involving this compound.

Body Area Required PPE Rationale & Critical Specifications
Eyes & Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient . Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to form a seal around the eyes.[7] A full-face shield must be worn over the goggles to protect the rest of the face from splashes.[8][9]
Hands Double-Gloving: Nitrile or Butyl RubberAcyl chlorides can degrade glove materials. Double-gloving provides an additional layer of safety. Nitrile gloves offer good initial protection, but for extended work or higher risk of exposure, butyl rubber gloves are recommended for their superior chemical resistance.[7][10] Gloves must be inspected for integrity before each use.[5]
Body Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is essential due to the reactivity of the compound.[8] A chemical-resistant apron, made of a material like neoprene or PVC, should be worn over the lab coat to provide a waterproof barrier against spills and splashes.[9][11] Clothing made of natural fibers must be worn underneath.[8]
Feet Closed-toe, Chemical-Resistant ShoesShoes must be fully enclosed and made of a material that will resist chemical penetration.[7] No part of the foot should be exposed.
Respiratory Chemical Fume HoodPrimary Engineering Control: All handling of this compound must occur inside a certified chemical fume hood to control vapor exposure.[11] In the rare event of fume hood failure or a large spill, a full-face respirator with an appropriate acid gas cartridge is required for emergency response.[10][12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical for safety. The causality behind each step is as important as the step itself.

Step 1: Preparation and Pre-Handling Safety Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Check that the safety shower and eyewash station are unobstructed and functional.[4]

  • Prepare a Dry Workspace: The single greatest risk is unintended contact with water.[3] All glassware, stir bars, and needles must be rigorously dried, typically in an oven at >100°C for several hours, and allowed to cool in a desiccator.

  • Assemble Materials: Place all necessary equipment, including the sealed reagent bottle, dry solvents, and reaction vessel, inside the fume hood before beginning work. This minimizes the need to move in and out of the containment area.

  • Prepare for Quenching/Disposal: Have a designated waste container and a quenching solution (e.g., a flask with a stir bar containing a suitable alcohol like isopropanol or a basic solution like sodium bicarbonate) ready within the fume hood.

Step 2: Donning PPE
  • The sequence of donning PPE is important to ensure proper coverage.

  • Start with your lab coat and closed-toe shoes.

  • Add the inner pair of nitrile gloves.

  • Next, don your chemical splash goggles.

  • Wear the chemical-resistant apron.

  • Place the face shield over your goggles.

  • Finally, wear the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Handling the Chemical
  • Perform all manipulations deep within the fume hood, with the sash at the lowest practical height.

  • The reagent is often stored under an inert atmosphere.[3] Use dry syringes and needles to transfer the liquid, employing standard air-free techniques to prevent introducing atmospheric moisture into the bottle.

  • Add the reagent slowly and in a controlled manner to your reaction mixture. Be vigilant for signs of an exothermic reaction.

  • Once the transfer is complete, securely seal the reagent bottle.

Step 4: Post-Handling and Decontamination
  • Initial Decontamination: Before removing any waste from the fume hood, any residual reagent on spatulas or needles should be quenched by rinsing them into the designated quenching flask.

  • Doffing PPE: The removal of PPE must be done carefully to avoid contaminating yourself.

    • Remove the outer, most contaminated gloves first.

    • Remove the face shield and apron.

    • Remove the inner gloves.

    • Remove your goggles.

    • Wash hands thoroughly with soap and water.[12][13]

  • Work Area Decontamination: Wipe down the interior surfaces of the fume hood with an appropriate solvent, followed by soap and water, to neutralize any unseen droplets.

Disposal Plan: Managing Reactive Waste

Disposal of this compound and associated waste is strictly regulated.

  • Never dispose of the pure chemical directly into a general waste stream.[3]

  • Quenching is Mandatory: Unused or residual acyl chloride must be slowly and carefully added to a stirred, cooled quenching solution (e.g., isopropanol) in the fume hood. This converts the reactive acyl chloride into a less hazardous ester. The process is exothermic and may release HCl gas, which is why it must be done in a fume hood.

  • Containerization: The neutralized solution, along with any contaminated items like gloves, wipes, and syringes, must be placed in a clearly labeled, sealed hazardous waste container.

  • Final Disposal: The container must be disposed of through your institution's licensed hazardous waste disposal program.[5][13]

Workflow Visualization

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Execution cluster_cleanup Phase 4: Cleanup & Disposal prep_hood 1. Verify Fume Hood & Safety Showers prep_dry 2. Prepare Dry Glassware & Workspace prep_hood->prep_dry prep_waste 3. Prepare Quenching & Waste Containers prep_dry->prep_waste ppe_don 4. Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) prep_waste->ppe_don Workspace Ready handle_chem 5. Handle Chemical in Fume Hood ppe_don->handle_chem Operator Protected quench_res 6. Quench Residuals & Contaminated Tools handle_chem->quench_res ppe_doff 7. Doff PPE Carefully quench_res->ppe_doff Procedure Complete decon 8. Decontaminate Work Area ppe_doff->decon dispose 9. Dispose of Quenched Waste via HazMat Program decon->dispose

Caption: Safe Handling Workflow for Reactive Acyl Chlorides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.